molecular formula C3H6S B1201943 Allyl mercaptan CAS No. 870-23-5

Allyl mercaptan

Cat. No.: B1201943
CAS No.: 870-23-5
M. Wt: 74.15 g/mol
InChI Key: ULIKDJVNUXNQHS-UHFFFAOYSA-N
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Description

Allyl mercaptan (prop-2-ene-1-thiol) is a low molecular weight organosulfur compound with the formula C3H6S and a molecular weight of 74.14 g/mol . It is a natural metabolite of garlic (Allium sativum) compounds and is recognized for its strong, pungent odor . This colorless to yellow liquid is highly flammable, has a boiling point of 67-68°C, a flash point of 18-21°C, and a density of approximately 0.93 g/mL . It is insoluble in water but soluble in alcohol and ether . This product is classified as a technical grade material with a purity of >70.0% and must be stored refrigerated (0-10°C) under inert gas, protected from air and heat . In scientific research, this compound has garnered significant interest for its potent biological activity. It is the most effective histone deacetylase (HDAC) inhibitor among known garlic-derived organosulfur compounds and their metabolites . Studies show it functions as a competitive HDAC inhibitor (with a K i of 24 µM for HDAC8), leading to hyperacetylation of histones on gene promoters such as P21WAF1, subsequent cell cycle arrest in the G1 phase, and induction of apoptosis in human colon cancer cells . Beyond its epigenetic role, this compound is a major metabolite responsible for the beneficial health effects of garlic. Research using Hep-G2 cells (human liver cells) demonstrates that it significantly reduces cellular cholesterol synthesis and its secretion in a concentration-dependent manner, indicating a potential mechanism for garlic's cardioprotective effects . The compound is formed in the body after consumption of garlic, as metabolites like allicin are rapidly converted to this compound in the blood and liver . This product is intended for research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Please refer to the safety data sheet prior to use. Hazard statements include: Highly flammable liquid and vapor; Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation .

Properties

IUPAC Name

prop-2-ene-1-thiol
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InChI

InChI=1S/C3H6S/c1-2-3-4/h2,4H,1,3H2
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InChI Key

ULIKDJVNUXNQHS-UHFFFAOYSA-N
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Canonical SMILES

C=CCS
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Molecular Formula

C3H6S
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DSSTOX Substance ID

DTXSID2061226
Record name 2-Propene-1-thiol
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Molecular Weight

74.15 g/mol
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Physical Description

Clear light brown liquid with a stench; [Sigma-Aldrich MSDS], colourless to pale yellow mobile liquid with onion-like, sweet, not pungent odour
Record name Allyl mercaptan
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Boiling Point

65.00 to 67.00 °C. @ 760.00 mm Hg
Record name 2-Propene-1-thiol
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Solubility

slightly soluble in water; miscible in alcohol, oil, and ethyl ether, 1 ml in 1 ml 95% alcohol (in ethanol)
Record name Allyl mercaptan
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Density

0.888-0.930
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Vapor Pressure

524.0 [mmHg]
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CAS No.

870-23-5
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Foundational & Exploratory

Allyl mercaptan chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Allyl Mercaptan: Chemical and Physical Properties

Introduction

This compound (IUPAC name: prop-2-ene-1-thiol) is an organosulfur compound with the chemical formula C₃H₆S.[1][2] It is a small molecule allyl derivative naturally found in garlic and other plants of the Allium genus.[1] This compound is notable for its strong, pungent odor, often described as similar to garlic or rotten cabbage.[2][3] this compound has garnered significant interest in the scientific community, particularly for its biological activities. It has been identified as a potent inhibitor of histone deacetylases (HDACs), making it one of the most effective known garlic-derived organosulfur compounds in this regard.[1][2] Its potential applications span various fields, including the food industry as a flavoring agent and in pharmaceuticals as a potential therapeutic agent.[2]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below.

Table 1: General Properties of this compound
PropertyValueReferences
IUPAC Nameprop-2-ene-1-thiol[2]
Synonyms2-Propene-1-thiol, Allylthiol, Allyl sulfhydrate[4]
CAS Number870-23-5[2][5]
Molecular FormulaC₃H₆S[1][2]
Molecular Weight74.14 g/mol [1][6]
EINECS Number212-792-7[7]
FEMA Number2035[6]
Table 2: Physical Properties of this compound
PropertyValueReferences
Physical StateColorless to pale yellow liquid[3][4]
OdorStrong, pungent, alliaceous, sulfurous[6][8]
Boiling Point65-68 °C at 760 mmHg[4][6][9][10]
Melting Point-175 to -176 °C (in benzene)[9]
Density0.898 g/mL at 25 °C[6][9][10]
Relative Density0.895 g/cm³[7]
Vapor Pressure524.0 mmHg at 25 °C[4][11]
Vapor Density2.5 (Air = 1)[11]
Refractive Index1.470 - 1.480 at 20 °C[4][11]
Flash Point-15.56 °C to 21.00 °C (closed cup)[11]
Table 3: Solubility of this compound
SolventSolubilityReferences
WaterSlightly soluble / Not miscible or difficult to mix[3][4][7][9][10][12]
Alcohol (Ethanol)Miscible; 1 mL in 1 mL of 95% alcohol[2][4][11][12]
Ethyl EtherMiscible[2][4][11][12]
OilMiscible[2][4][12]
Table 4: Safety and Hazard Information for this compound
Hazard StatementGHS ClassificationReferences
Highly flammable liquid and vaporH225[4][13]
Harmful if swallowedH302[4][13]
Harmful in contact with skinH312[13]
Causes serious eye irritationH319[4]
Harmful if inhaledH332[4][13]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While the raw spectra are not provided here, their availability is noted in chemical databases.

  • ¹H NMR: Proton NMR spectra are available for this compound.[14]

  • ¹³C NMR: Carbon-13 NMR spectra have been recorded for this compound.[14]

  • Mass Spectrometry (MS): The NIST WebBook provides the electron ionization mass spectrum for this compound.[15]

  • Infrared Spectroscopy (IR): IR spectra are available in various chemical databases.[14]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the nucleophilic substitution (Sₙ2) reaction of an allyl halide with a thiol source.

Materials:

  • Allyl halide (e.g., allyl bromide)

  • Thiol source (e.g., sodium hydrosulfide)

  • Solvent (e.g., dimethylformamide or ethanol)[8]

  • Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) (optional, but recommended)[8]

Procedure:

  • Dissolve the allyl halide in the chosen solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.

  • Add the thiol source to the solution.

  • If using, add a catalytic amount of the phase-transfer catalyst to improve the reaction rate.[8]

  • The reaction can be stirred at room temperature or heated to an optimal temperature range of 50-70°C to enhance the reaction kinetics.[8]

  • Monitor the progress of the reaction using a suitable technique such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up. This typically involves quenching the reaction, followed by extraction with an organic solvent.

Purification

Due to its volatility, purification of the crude product is generally achieved by distillation.[8]

Procedure:

  • The crude product from the synthesis is subjected to fractional distillation.

  • Collect the fraction corresponding to the boiling point of this compound (65-68 °C).[4][6][9][10]

Characterization

The purified product's identity and purity can be confirmed using the spectroscopic methods mentioned above (¹H NMR, ¹³C NMR, MS, and IR).[16]

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants Allyl Halide + Thiol Source Reaction Reaction at 50-70°C Reactants->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Catalyst Phase-Transfer Catalyst Catalyst->Reaction TLC Monitor by TLC Reaction->TLC Quench Quench Reaction TLC->Quench Extract Solvent Extraction Quench->Extract Crude Crude this compound Extract->Crude Distill Fractional Distillation Crude->Distill Pure Pure this compound Distill->Pure Analysis NMR, MS, IR Pure->Analysis

General workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways

This compound exhibits significant biological activities, most notably as a histone deacetylase (HDAC) inhibitor.[2][17] HDACs are enzymes that play a crucial role in gene expression regulation.[2] By inhibiting these enzymes, this compound can influence the expression of genes involved in cell cycle control, potentially leading to the suppression of cancer cell growth.[2][17] Studies have shown it to be a competitive inhibitor of HDACs.[17]

G AM This compound HDAC Histone Deacetylase (HDAC) AM->HDAC inhibits Histones Histone Proteins HDAC->Histones deacetylates AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin Gene Gene Expression (e.g., p21) Chromatin->Gene Effect Cell Cycle Arrest / Apoptosis Gene->Effect

Signaling pathway of this compound as an HDAC inhibitor.

Furthermore, this compound is a metabolite of other garlic compounds like allicin (B1665233).[18] Allicin can react with cellular thiols, such as glutathione, which can lead to the formation of this compound.[16]

G Allicin Allicin SAMG S-Allylmercaptoglutathione Allicin->SAMG reacts with SAMP S-Allylmercapto-protein Allicin->SAMP reacts with GSH Glutathione (GSH) GSH->SAMG ProteinSH Protein-SH ProteinSH->SAMP AM This compound SAMG->AM elimination SAMP->AM further reaction

Reaction of allicin with cellular thiols to form this compound.

Conclusion

This compound is a volatile organosulfur compound with well-defined chemical and physical properties. Its significance extends beyond its characteristic odor to its role as a biologically active molecule, particularly as an HDAC inhibitor. The established protocols for its synthesis and purification, combined with a growing understanding of its biological mechanisms, make it a compound of high interest for researchers in medicinal chemistry, drug development, and food science. Proper safety precautions are essential when handling this flammable and hazardous compound.

References

Allyl mercaptan synthesis pathways and mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of Allyl Mercaptan

Introduction

This compound, also known as 2-propene-1-thiol, is an organosulfur compound with the chemical formula C₃H₆S.[1][2] It is a volatile, colorless to yellow liquid recognized for its pungent, garlic-like odor.[1] As a key flavor component of garlic and other Allium species, it is also a significant metabolite formed in the body after garlic consumption.[1][3] Beyond its role in flavor chemistry, this compound has garnered substantial interest in the pharmaceutical and drug development sectors. It is the most potent known histone deacetylase (HDAC) inhibitor among garlic-derived organosulfur compounds, demonstrating potential applications in cancer therapy and epigenetic regulation.[1][4] This guide provides a comprehensive technical overview of the primary chemical synthesis pathways and biosynthetic routes for this compound, complete with reaction mechanisms, experimental protocols, and quantitative data.

Chemical Synthesis Pathways

The laboratory and industrial synthesis of this compound primarily relies on nucleophilic substitution reactions involving an allyl precursor and a sulfur nucleophile. The most prevalent and efficient methods are detailed below.

The Thiourea (B124793) Route: A Two-Step Synthesis

The reaction of an allyl halide with thiourea followed by hydrolysis of the resulting isothiouronium salt is a clean, efficient, and widely used method for preparing this compound.[4][5] This route avoids the direct use of foul-smelling and volatile thiol reagents in the initial step and is known for its high yields and atom economy.[4]

Mechanism:

The process occurs in two main steps:

  • Formation of S-allyl isothiuronium (B1672626) salt: Allyl halide (typically bromide or chloride) reacts with thiourea via a nucleophilic substitution (Sɴ2) reaction. The sulfur atom of thiourea acts as the nucleophile, displacing the halide to form a stable, solid S-allyl isothiuronium salt intermediate.[5][6]

  • Hydrolysis: The isothiouronium salt is then hydrolyzed under alkaline conditions (e.g., with sodium hydroxide) to yield this compound and urea (B33335) or substituted guanidine (B92328) compounds as co-products.[4][5]

G allyl_halide Allyl Halide (CH₂=CHCH₂-X) intermediate S-allyl isothiuronium salt [CH₂=CHCH₂(SC(NH₂)₂)]⁺X⁻ allyl_halide->intermediate Step 1: Nucleophilic Substitution (Sɴ2) thiourea Thiourea ((NH₂)₂C=S) thiourea->intermediate allyl_mercaptan This compound (CH₂=CHCH₂-SH) intermediate->allyl_mercaptan Step 2: Alkaline Hydrolysis coproduct Co-products (e.g., Guanidine derivatives) intermediate->coproduct base Base (e.g., NaOH, H₂O) base->intermediate

Caption: Mechanism of this compound synthesis via the thiourea route.

Quantitative Data Summary

The thiourea pathway is notable for its high efficiency and mild reaction conditions.[4]

ParameterValueReference
Starting Materials Allyl Halide, Thiourea[4][5]
Intermediate S-allyl isothiuronium salt[4][6]
Hydrolysis Agent Primary or secondary amines, NaOH[4][5]
Typical Yield 95% (this compound), 95% (Guanidine co-product)[4]
Reaction Temp. (Step 1) 20-150 °C[4]
Reaction Temp. (Step 2) 50-120 °C[4]
Reaction Time 2-12 hours[4]

Experimental Protocol: Synthesis via S-allyl isothiuronium bromide

This protocol is adapted from established procedures for the synthesis of isothiouronium salts and their subsequent hydrolysis.[5][7]

Step 1: Synthesis of S-allyl isothiuronium bromide

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.

  • Slowly add allyl bromide (1.0 equivalent) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. The progress can be monitored by TLC.

  • Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the S-allyl isothiuronium bromide salt.

  • Collect the solid salt by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The salt is typically a stable white solid.[6]

Step 2: Hydrolysis to this compound

  • Caution: This step should be performed in a well-ventilated fume hood as this compound is volatile and malodorous.

  • Prepare a solution of sodium hydroxide (B78521) (2.5 equivalents) in water in a round-bottom flask equipped with a distillation apparatus.

  • Add the S-allyl isothiuronium bromide salt (1.0 equivalent) to the aqueous NaOH solution.

  • Heat the mixture to a gentle boil. This compound, being volatile (b.p. 67-68°C), will distill over with water.[4]

  • Collect the distillate in a receiving flask cooled in an ice bath. The distillate will separate into two layers.

  • Separate the organic layer (this compound). The aqueous layer can be extracted with a low-boiling-point organic solvent (e.g., diethyl ether) to recover any dissolved product.

  • Combine the organic fractions, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent by careful distillation to yield pure this compound.

G start Start setup1 Dissolve Thiourea in Ethanol start->setup1 add_halide Add Allyl Bromide setup1->add_halide reflux Heat to Reflux (2-4 hours) add_halide->reflux cool_precipitate Cool and Precipitate Isothiouronium Salt reflux->cool_precipitate filter_dry Filter and Dry Salt cool_precipitate->filter_dry setup2 Prepare Aqueous NaOH in Distillation Apparatus filter_dry->setup2 Step 2 Begins add_salt Add Isothiouronium Salt to NaOH Solution setup2->add_salt distill Heat to Distill This compound add_salt->distill collect Collect Biphasic Distillate distill->collect separate Separate Organic Layer collect->separate extract Extract Aqueous Layer (Optional) separate->extract dry_purify Dry and Purify Final Product separate->dry_purify extract->dry_purify end_node End dry_purify->end_node

Caption: Experimental workflow for the synthesis of this compound.
Direct Nucleophilic Substitution with Hydrosulfide (B80085)

A more direct approach involves the reaction of an allyl halide with a hydrosulfide salt, such as sodium hydrosulfide (NaSH).[5][8] This method is a classic Sɴ2 reaction where the hydrosulfide anion (-SH) acts as the nucleophile.

Mechanism:

The strongly nucleophilic hydrosulfide ion directly attacks the electrophilic carbon atom of the allyl halide, displacing the halide ion and forming the C-S bond in a single, concerted step. While synthetically straightforward, this method can be complicated by a side reaction where the newly formed this compound (as its thiolate conjugate base) reacts with another molecule of allyl halide to form diallyl sulfide (B99878) as a byproduct.[8]

G reagents Allyl Halide (R-X) + Sodium Hydrosulfide (NaSH) transition_state Transition State [HS---R---X]⁻ reagents->transition_state Sɴ2 Attack products This compound (R-SH) + Sodium Halide (NaX) transition_state->products side_reaction Side Product Formation: R-SH + R-X → R-S-R (Diallyl Sulfide) products->side_reaction Further Reaction

Caption: Sɴ2 mechanism for this compound synthesis using NaSH.

Biosynthesis Pathways

In nature, particularly in Allium species like garlic, this compound is not a primary constituent but is formed through a complex enzymatic and chemical cascade initiated upon tissue damage.[4]

Formation from Allicin:

  • Alliin (B105686) to Allicin: When garlic is crushed, the enzyme alliinase, which is stored in separate compartments, comes into contact with its substrate, alliin (S-allyl-L-cysteine sulfoxide).[4][9] Alliinase rapidly converts alliin into allicin, the compound responsible for the characteristic fresh garlic aroma.

  • Allicin Decomposition: Allicin is highly reactive and unstable. It readily reacts with cellular thiols, such as glutathione (B108866) (GSH), to form S-allyl-mercaptoglutathione.[4][9] This conjugate can then undergo further thiol-disulfide exchange reactions with another molecule of glutathione, which releases this compound and generates glutathione disulfide (GSSG).[4][9]

G Alliin Alliin (S-allyl-L-cysteine sulfoxide) Allicin Allicin Alliin->Allicin Alliinase (Tissue Damage) Conjugate S-allyl-mercaptoglutathione Allicin->Conjugate Reaction with Thiol GSH1 Glutathione (GSH) GSH1->Conjugate Mercaptan This compound Conjugate->Mercaptan Thiol-Disulfide Exchange GSSG Glutathione Disulfide (GSSG) Conjugate->GSSG GSH2 Glutathione (GSH) GSH2->Conjugate

Caption: Biosynthesis of this compound from alliin in Allium species.

References

The Enigmatic Presence of Allyl Mercaptan in Allium Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Allium, encompassing staples like garlic (Allium sativum), onion (Allium cepa), and wild garlic (Allium ursinum), is renowned for its distinctive pungent aroma and a wide array of therapeutic properties. These characteristics are largely attributed to a complex profile of organosulfur compounds. Among these, allyl mercaptan (prop-2-ene-1-thiol) is a key volatile molecule, though its presence is transient and part of a cascade of chemical transformations. This technical guide provides an in-depth exploration of the natural occurrence of this compound in Allium species, detailing its biosynthesis, analytical quantification, and the experimental protocols necessary for its study.

Biosynthesis and Formation of this compound

This compound is not an innate compound within intact Allium tissues. Its formation is a direct consequence of cellular disruption. The biosynthetic pathway is initiated from the stable precursor, alliin (B105686) (S-allyl-L-cysteine sulfoxide), which is localized in the cytoplasm of Allium cells. The enzyme alliinase, sequestered in the vacuole, is released upon crushing, cutting, or other forms of tissue damage. Alliinase catalyzes the conversion of alliin into the highly reactive and unstable allicin (B1665233) (diallyl thiosulfinate).

Allicin, being inherently unstable, rapidly decomposes into a variety of other sulfur-containing compounds. One of the significant degradation pathways of allicin leads to the formation of diallyl disulfide (DADS). Diallyl disulfide can then be reduced to form this compound[1]. Another proposed pathway involves the reaction of allicin with cysteine to form S-allylmercaptocysteine, which can then lead to the formation of this compound[2]. The metabolic fate of allicin is complex and can result in a diverse array of sulfides, including diallyl sulfide, diallyl trisulfide, and ajoenes, with this compound being a key, albeit reactive, intermediate[3].

Quantitative Occurrence of this compound in Allium Species

The concentration of this compound can vary significantly among different Allium species and even between cultivars of the same species. Its high reactivity makes precise quantification challenging, and reported values can be influenced by the analytical methodology employed. The following table summarizes available quantitative data for this compound in various Allium species.

Allium SpeciesCultivar/VarietyPlant PartThis compound ConcentrationAnalytical MethodReference
Allium sativumGerman WhiteBulbHighest among tested varietiesSIFT-MS[1]
Allium sativumShantung PurpleBulbHigh concentrationSIFT-MS[1]
Allium sativumIncheliumBulbHigh concentrationSIFT-MS[1]
Allium sativumRomanian RedBulbHigh concentrationSIFT-MS[1]
Allium sativumBurgundyBulbLower concentrationSIFT-MS[1]

Note: Specific numerical concentrations for this compound are often not reported as absolute values but rather in terms of relative abundance or as one of several key volatile compounds. The data from Aykas et al. (2020) highlights the variability among garlic cultivars, with 'German White' showing the highest concentration of this compound among the tested varieties.

Experimental Protocols

Accurate quantification of this compound requires precise and validated analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed.

Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Volatile Sulfur Compounds

This method is suitable for the analysis of volatile compounds like this compound without extensive sample extraction.

1. Sample Preparation: a. Obtain fresh Allium material (e.g., garlic cloves, onion bulb). b. Weigh a standardized amount of the tissue (e.g., 1-5 grams) and homogenize it in a sealed container to initiate the enzymatic reactions leading to this compound formation. c. The homogenization can be done in the presence of a small amount of water or a saline solution to create a slurry[4]. d. Transfer a precise amount of the homogenate into a headspace vial and seal it immediately.

2. HS-GC-MS Analysis: a. Headspace Autosampler Parameters: i. Incubation Temperature: 60-80°C[5] ii. Incubation Time: 15-30 minutes to allow for the volatilization of sulfur compounds into the headspace[5]. iii. Injection Volume: 1 mL of the headspace gas. b. Gas Chromatograph (GC) Parameters: i. Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used for separating volatile sulfur compounds. ii. Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min). iii. Oven Temperature Program: Start at a low temperature (e.g., 40°C) and gradually increase to a final temperature of around 250°C. A typical program might be: hold at 40°C for 2 minutes, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min, and hold for 5 minutes. c. Mass Spectrometer (MS) Parameters: i. Ionization Mode: Electron Ionization (EI) at 70 eV. ii. Mass Range: Scan from m/z 35 to 350. iii. Identification: Identification of this compound is based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). The characteristic ions for this compound (C₃H₆S) include m/z 74 (molecular ion), 41, and 39.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Organosulfur Compounds

While less common for the highly volatile this compound, HPLC can be used for the analysis of its precursors and less volatile degradation products. A validated HPLC method for allicin and S-allyl cysteine can be adapted.

1. Sample Extraction: a. Homogenize a known weight of fresh Allium tissue in a solvent mixture, such as methanol:water (7:3)[4]. b. Centrifuge the homogenate to pellet solid debris. c. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Analysis: a. HPLC System: An HPLC system equipped with a UV detector. b. Column: A C18 reversed-phase column (e.g., 5 µm, 4.6 x 150 mm) is commonly used[4]. c. Mobile Phase: A gradient of acetonitrile (B52724) and water is often employed. For example, an isocratic elution with acetonitrile:water (70:30, v/v) can be used[4]. d. Flow Rate: 1 mL/min. e. Detection: UV detection at a wavelength of 254 nm[4]. f. Quantification: Quantification is achieved by comparing the peak area of the analyte with that of a calibration curve prepared using a pure standard of this compound.

Mandatory Visualizations

Diagram 1: Biosynthetic Pathway of this compound

This compound Biosynthesis cluster_0 Cellular Disruption Alliin Alliin (S-allyl-L-cysteine sulfoxide) Allicin Allicin (diallyl thiosulfinate) Alliin->Allicin Alliinase DADS Diallyl Disulfide (DADS) Allicin->DADS Degradation OtherSulfides Other Sulfides (e.g., Diallyl sulfide, Ajoenes) Allicin->OtherSulfides Degradation AM This compound DADS->AM Reduction

Caption: Biosynthesis of this compound in Allium species upon tissue damage.

Diagram 2: Experimental Workflow for HS-GC-MS Analysis

HS_GCMS_Workflow Sample Fresh Allium Sample Homogenize Homogenization (in sealed vial) Sample->Homogenize Incubate Headspace Incubation (e.g., 60°C for 20 min) Homogenize->Incubate Inject Headspace Injection Incubate->Inject GC Gas Chromatography (Separation of Volatiles) Inject->GC MS Mass Spectrometry (Detection & Identification) GC->MS Data Data Analysis (Quantification) MS->Data

Caption: Workflow for the analysis of this compound using Headspace GC-MS.

Diagram 3: Metabolic Fate of Allicin

Allicin_Metabolic_Fate Allicin Allicin DADS Diallyl Disulfide Allicin->DADS Degradation DATS Diallyl Trisulfide Allicin->DATS Degradation DAS Diallyl Sulfide Allicin->DAS Degradation Ajoene Ajoenes Allicin->Ajoene Rearrangement Vinyldithiins Vinyldithiins Allicin->Vinyldithiins Rearrangement SAMC S-Allylmercaptocysteine Allicin->SAMC Reaction with AM This compound DADS->AM Reduction SAMC->AM Breakdown Cysteine Cysteine Cysteine->SAMC

Caption: Simplified metabolic pathways of allicin degradation in Allium species.

Conclusion

This compound is a significant, albeit transient, organosulfur compound that contributes to the characteristic aroma and potential bioactivity of Allium species. Its formation is intricately linked to the enzymatic breakdown of alliin and the subsequent degradation of allicin. The quantitative analysis of this compound is challenging due to its volatility and reactivity, necessitating carefully controlled experimental conditions and validated analytical methods such as HS-GC-MS. This guide provides a foundational understanding and practical protocols for researchers and professionals seeking to investigate the natural occurrence and biological significance of this compound in the versatile Allium genus. Further research is warranted to fully elucidate the quantitative variations of this compound across a wider range of Allium species and cultivars and to explore its full therapeutic potential.

References

The Genesis of a Pungent Protector: An In-depth Technical Guide to the Biosynthesis of Allyl Mercaptan in Garlic and Onions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – A comprehensive whitepaper has been released today, detailing the intricate biosynthetic pathways of allyl mercaptan in Allium species, primarily garlic (Allium sativum) and onions (Allium cepa). This technical guide is tailored for researchers, scientists, and professionals in drug development, offering a deep dive into the enzymatic and chemical reactions that give rise to this potent organosulfur compound.

This compound, a key contributor to the characteristic aroma of garlic, is not a primary biosynthetic product within the intact plant cells. Instead, its formation is a consequence of a cascade of reactions initiated by tissue damage, such as crushing or cutting. This guide elucidates the journey from stable precursor molecules to the volatile and reactive this compound.

The Precursor Pathway: Biosynthesis of S-Allyl-L-cysteine Sulfoxide (Alliin)

The journey to this compound begins with the biosynthesis of its precursor, alliin (B105686) (S-allyl-L-cysteine sulfoxide). Two primary pathways have been proposed for its formation.

The first, and more extensively studied pathway, originates from glutathione. Through a series of enzymatic steps involving γ-glutamyl transpeptidase, S-allyl-L-cysteine is produced.[1] This is subsequently oxidized to form alliin.[2] An alternative pathway suggests the direct S-allylation of cysteine derived from serine.

// Nodes Glutathione [label="Glutathione", fillcolor="#F1F3F4", fontcolor="#202124"]; GGSAC [label="γ-Glutamyl-S-allyl-L-cysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; SAC [label="S-Allyl-L-cysteine", fillcolor="#FBBC05", fontcolor="#202124"]; Alliin [label="Alliin\n(S-Allyl-L-cysteine Sulfoxide)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Serine [label="Serine", fillcolor="#F1F3F4", fontcolor="#202124"]; AllylThiol [label="Allyl Thiol", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Glutathione -> GGSAC [label="Allylation", color="#34A853"]; GGSAC -> SAC [label="γ-Glutamyl Transpeptidase", color="#4285F4"]; SAC -> Alliin [label="S-oxygenation\n(Flavin-containing monooxygenase)", color="#4285F4"]; Serine -> SAC [label="Cysteine Synthase", color="#34A853"]; AllylThiol -> SAC [color="#34A853"]; }

Figure 1: Proposed biosynthetic pathways of alliin in Allium species.

The Crucial Rupture: Formation of Allicin (B1665233)

Upon cellular disruption, the compartmentalization of enzymes and substrates is breached. The enzyme alliinase, physically separated from its substrate alliin in intact cells, is released and catalyzes the rapid conversion of alliin into allylsulfenic acid and dehydroalanine.[3][4] Two molecules of the highly reactive allylsulfenic acid then spontaneously condense to form allicin, a thiosulfinate responsible for many of garlic's biological activities.[3]

The Final Transformation: Genesis of this compound

This compound is primarily a metabolic and degradation product of allicin and its derivatives, such as diallyl disulfide. The formation of this compound is not an enzymatic process within the plant but rather a series of chemical reactions, often occurring upon consumption or during processing.

One of the key pathways involves the reaction of allicin with thiol-containing molecules, such as cysteine and glutathione.[2][5] This reaction leads to the formation of S-allylmercaptocysteine or S-allylmercaptoglutathione, which can then release this compound.[2] Diallyl disulfide, a decomposition product of allicin, can also be metabolized to this compound.[6][7]

// Nodes Alliin [label="Alliin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Allicin [label="Allicin", fillcolor="#FBBC05", fontcolor="#202124"]; DADS [label="Diallyl Disulfide (DADS)", fillcolor="#F1F3F4", fontcolor="#202124"]; AllylMercaptan [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cysteine [label="Cysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; Glutathione [label="Glutathione", fillcolor="#F1F3F4", fontcolor="#202124"]; SAMC [label="S-Allylmercaptocysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; SAMG [label="S-Allylmercaptoglutathione", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Alliin -> Allicin [label="Alliinase\n(upon tissue damage)", color="#4285F4"]; Allicin -> DADS [label="Decomposition", color="#5F6368"]; Allicin -> SAMC [label="+ Cysteine", color="#4285F4"]; Allicin -> SAMG [label="+ Glutathione", color="#4285F4"]; SAMC -> AllylMercaptan [label="Release", color="#34A853"]; SAMG -> AllylMercaptan [label="Release", color="#34A853"]; DADS -> AllylMercaptan [label="Metabolism", color="#34A853"]; }

Figure 2: Formation pathway of this compound from allicin.

Quantitative Data Summary

The concentrations of key precursors and the yield of their products can vary significantly depending on the Allium species, cultivar, growing conditions, and processing methods. The following tables summarize available quantitative data.

Table 1: Concentration of Precursor Molecules in Fresh Garlic

CompoundConcentration (mg/g fresh weight)Reference
γ-Glutamyl-S-allyl-L-cysteine2 - 6[8]
Alliin (S-Allyl-L-cysteine sulfoxide)6 - 14[8]
S-allyl-L-cysteine (SAC)< 0.03[9]

Table 2: Yield of Allicin and Related Compounds from Fresh Garlic

CompoundYield/ConcentrationReference
Allicin2.5 - 4.5 mg/g (when crushed)[8][10]
Allicin~0.4% of fresh weight[11]
Alliin~0.9% of fresh weight[11]

Experimental Protocols

Alliinase Extraction from Garlic

A common procedure for the extraction and purification of alliinase from fresh garlic bulbs involves the following steps:

  • Homogenization: Peeled garlic cloves are homogenized in a buffer solution, typically a sodium phosphate (B84403) buffer at a slightly alkaline pH (e.g., pH 7.0), often containing EDTA and pyridoxal-5'-phosphate (PLP), a cofactor for the enzyme.[12][13]

  • Clarification: The homogenate is centrifuged to remove cellular debris.

  • Purification: Further purification can be achieved through techniques such as ammonium (B1175870) sulfate (B86663) precipitation, followed by chromatographic methods like affinity chromatography and gel filtration.[14]

// Nodes Start [label="Fresh Garlic Cloves", fillcolor="#F1F3F4", fontcolor="#202124"]; Homogenize [label="Homogenization\n(Buffer with EDTA, PLP)", fillcolor="#FBBC05", fontcolor="#202124"]; Centrifuge [label="Centrifugation", fillcolor="#FBBC05", fontcolor="#202124"]; Supernatant [label="Crude Enzyme Extract\n(Supernatant)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Purification\n(Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Purified Alliinase", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Homogenize [color="#5F6368"]; Homogenize -> Centrifuge [color="#5F6368"]; Centrifuge -> Supernatant [color="#5F6368"]; Supernatant -> Purify [color="#5F6368"]; Purify -> End [color="#5F6368"]; }

Figure 3: General workflow for the extraction and purification of alliinase.
Alliinase Activity Assay (Spectrophotometric Method)

The activity of alliinase is commonly determined by measuring the rate of pyruvate (B1213749) formation, a co-product of the enzymatic reaction with alliin.

  • Reaction Mixture: A standard assay mixture contains alliin as the substrate, PLP as a cofactor, and the enzyme extract in a suitable buffer (e.g., sodium phosphate buffer, pH 7.0).[12]

  • Pyruvate Detection: The amount of pyruvate produced is quantified spectrophotometrically at 515 nm after reaction with 2,4-dinitrophenylhydrazine.[12]

  • Alternative Method: A more rapid method involves the reaction of the produced allicin with a chromogenic thiol, such as 4-mercaptopyridine (B10438) (4-MP) or 2-nitro-5-thiobenzoate (NTB), leading to a measurable change in absorbance.[15][16]

Analysis of Organosulfur Compounds by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of both volatile and non-volatile organosulfur compounds in garlic and onions.

  • Sample Preparation: Garlic or onion samples are typically extracted with a solvent mixture such as methanol/water or ethanol.[17][18]

  • Chromatographic Separation:

    • Reversed-Phase HPLC: An octadecylsilane (B103800) (C18) column is commonly used for the separation of compounds like alliin and allicin. The mobile phase often consists of a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile (B52724) or methanol.[19]

    • Normal-Phase HPLC: An aminopropyl-bonded column can be employed for the analysis of a broader range of organosulfur compounds, including various sulfoxides and γ-glutamyl peptides.[17][18]

  • Detection: A UV detector is typically used, with detection wavelengths set around 210 nm for many of these compounds.[20]

This in-depth guide provides a foundational understanding of the biosynthesis of this compound, a compound of significant interest for its sensory properties and potential health benefits. The detailed pathways, quantitative data, and experimental protocols serve as a valuable resource for the scientific community engaged in the study of Allium chemistry and its applications.

References

Allyl mercaptan molecular formula and molar mass

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a foundational overview of allyl mercaptan, a key organosulfur compound. The following sections detail its fundamental chemical properties, laying the groundwork for more complex experimental applications.

Core Chemical Identity

This compound, systematically named 2-propene-1-thiol, is an organosulfur compound recognized for its presence in garlic and other plants of the Allium genus.[1] Its chemical structure and identifying information are fundamental to its application in research and development.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name prop-2-ene-1-thiol[2]
Synonyms Allylthiol, 2-Propenyl mercaptan, 3-Mercaptopropene[1][2][3]
CAS Number 870-23-5[3][4]
Chemical Formula C₃H₆S[1][2][3][4]
InChI InChI=1S/C3H6S/c1-2-3-4/h2,4H,1,3H2[3][4]
InChIKey ULIKDJVNUXNQHS-UHFFFAOYSA-N[3][4]
SMILES C=CCS[1][2]

Physicochemical Properties

The molar mass and other physical properties of this compound are critical for experimental design, including reaction stoichiometry and analytical characterization.

Table 2: Fundamental Physicochemical Data for this compound

PropertyValue
Molar Mass 74.145 g/mol [3][4][5]
Molecular Weight 74.15 g/mol [2]
Appearance Colorless to pale yellow mobile liquid[2]
Odor Onion-like, sweet[2]

Logical Relationship: From Structure to Properties

The chemical structure of this compound directly dictates its molecular formula and, consequently, its molar mass. This relationship is foundational to its chemical identity and behavior.

cluster_structure Chemical Structure cluster_formula Molecular Information Structure Allyl Group (CH₂=CHCH₂) + Thiol Group (-SH) Formula Molecular Formula: C₃H₆S Structure->Formula determines MolarMass Molar Mass: 74.145 g/mol Formula->MolarMass calculates to

Caption: Relationship between chemical structure and molecular properties.

References

IUPAC nomenclature and synonyms for allyl mercaptan

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Allyl Mercaptan: IUPAC Nomenclature, Synonyms, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a naturally occurring organosulfur compound found in garlic and other Allium species. This document details its nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC), lists its common synonyms, and presents its key physicochemical properties in a structured format. Furthermore, this guide outlines detailed experimental protocols for its synthesis and for assessing its biological activity as a histone deacetylase (HDAC) inhibitor and an inhibitor of cholesterol synthesis, areas of significant interest in drug development.

IUPAC Nomenclature and Synonyms

The systematic name for this compound as defined by IUPAC is prop-2-ene-1-thiol [1]. However, it is commonly referred to by a variety of synonyms in scientific literature and commercial contexts. A comprehensive list of these names is provided below to aid in literature searches and material identification.

Common Synonyms:

  • 2-Propene-1-thiol[1][2][3]

  • Allylthiol[1][3]

  • Allyl sulfhydrate[1]

  • Allyl thioalcohol[1]

  • 3-Mercaptopropene[1]

  • 2-Propenyl mercaptan[1]

  • CH2=CHCH2SH[1][3]

The relationship between the IUPAC name and its primary synonyms is illustrated in the diagram below.

Nomenclature Nomenclature of this compound IUPAC prop-2-ene-1-thiol AllylMercaptan This compound IUPAC->AllylMercaptan is commonly known as TwoPropeneOneThiol 2-Propene-1-thiol IUPAC->TwoPropeneOneThiol is synonymous with Allylthiol Allylthiol IUPAC->Allylthiol is synonymous with ThreeMercaptopropene 3-Mercaptopropene IUPAC->ThreeMercaptopropene is synonymous with TwoPropenylMercaptan 2-Propenyl mercaptan IUPAC->TwoPropenylMercaptan is synonymous with

Caption: Logical relationship between the IUPAC name and common synonyms for this compound.

Physicochemical Properties

A summary of the key quantitative physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₃H₆S[1][4][5]
Molecular Weight 74.14 g/mol [4][5][6]
CAS Number 870-23-5[1]
Appearance Clear, light brown or colorless to light yellow liquid[1][7]
Odor Strong, pungent, garlic-like[5][8]
Boiling Point 65-68 °C at 760 mmHg[1][6][7]
Density 0.888 - 0.930 g/mL at 25 °C[1][6][9]
Refractive Index 1.470 - 1.491 at 20 °C[1][6][9]
Flash Point -15.56 °C (closed cup)[6]
Solubility Slightly soluble in water; miscible in alcohol, oil, and ether.[1][5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for conducting key biological assays to evaluate its activity.

Synthesis of this compound

A general one-step method for the synthesis of mercaptans from their corresponding halides can be adapted for the preparation of this compound. This procedure utilizes the reaction of allyl chloride with sodium hydrosulfide (B80085) in the presence of a phase transfer catalyst.

Materials:

  • Allyl chloride

  • Sodium hydrosulfide (NaSH)

  • N,N-dimethylformamide (DMF)

  • Tetrabutylammonium (B224687) bromide (TBAB)

  • Nitrogen gas

  • Deionized water

  • Organic solvent for extraction (e.g., diethyl ether)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add allyl chloride (0.02 mol), sodium hydrosulfide (0.02-0.04 mol), tetrabutylammonium bromide (1-2 g), and DMF (50-80 mL).

  • Stir the reaction mixture at room temperature for 8-10 hours.

  • After the reaction is complete, add 50-100 mL of deionized water to the flask.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by column chromatography.

The following diagram illustrates the general workflow for the synthesis of this compound.

SynthesisWorkflow Synthesis Workflow for this compound Start Start Reaction Reaction of Allyl Chloride with Sodium Hydrosulfide in DMF with TBAB Start->Reaction Quench Quench with Water Reaction->Quench Extraction Extraction with Organic Solvent Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over Anhydrous Salt Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Purification Column Chromatography Evaporation->Purification End Pure this compound Purification->End

Caption: General experimental workflow for the synthesis of this compound.

Histone Deacetylase (HDAC) Inhibition Assay

This compound has been identified as a potent inhibitor of histone deacetylases (HDACs). The following fluorometric assay can be used to determine its inhibitory activity.

Materials:

  • Recombinant human HDAC enzyme

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer (e.g., Trypsin)

  • Stop Solution (e.g., Trichostatin A, a potent HDAC inhibitor)

  • This compound

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare serial dilutions of this compound in the HDAC Assay Buffer.

  • In a 96-well black microplate, add the HDAC Assay Buffer, the diluted this compound (or vehicle control), and the diluted recombinant HDAC enzyme.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction and develop the fluorescent signal by adding the Developer solution containing a stop solution to each well.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence using a microplate reader (excitation: 355-360 nm, emission: 460 nm).

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.

The workflow for the HDAC inhibition assay is depicted below.

HDACWorkflow HDAC Inhibition Assay Workflow Start Start PlatePrep Prepare Reagents and Serial Dilutions of this compound Start->PlatePrep ReactionSetup Set up Reaction in 96-well Plate: Buffer, Inhibitor, HDAC Enzyme PlatePrep->ReactionSetup Preincubation Pre-incubate at 37°C ReactionSetup->Preincubation ReactionStart Initiate Reaction with Fluorogenic Substrate Preincubation->ReactionStart Incubation Incubate at 37°C ReactionStart->Incubation StopDevelop Stop Reaction and Develop Fluorescent Signal Incubation->StopDevelop Readout Measure Fluorescence StopDevelop->Readout Analysis Data Analysis (IC50 determination) Readout->Analysis End End Analysis->End CholesterolWorkflow Cholesterol Synthesis Inhibition Assay Workflow Start Start CellCulture Culture HepG2 Cells Start->CellCulture Treatment Treat Cells with This compound CellCulture->Treatment Radiolabeling Add [3H]acetate for Radiolabeling Treatment->Radiolabeling LipidExtraction Extract Cellular Lipids Radiolabeling->LipidExtraction TLC Separate Lipids by TLC LipidExtraction->TLC Quantification Quantify Radioactivity in Cholesterol Band TLC->Quantification Analysis Data Analysis (% Inhibition) Quantification->Analysis End End Analysis->End

References

Spectroscopic Profile of Allyl Mercaptan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allyl mercaptan (2-propene-1-thiol), a volatile organosulfur compound with the chemical formula C₃H₆S, is recognized for its characteristic pungent odor, reminiscent of garlic. It is found naturally in plants of the Allium genus and sees application in various industrial contexts, including as a flavoring agent and a synthetic intermediate. A thorough understanding of its chemical structure and properties is paramount for its effective use and for quality control. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on ¹H Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed structural elucidation and characterization of this compound.

Data Presentation

The spectroscopic data for this compound is summarized in the following tables, providing a quantitative overview of its characteristic signals and fragments.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~5.8ddtJ_trans = ~17, J_cis = ~10, J_vicinal = ~71HHc (-CH=)
~5.1dJ_trans = ~171HHa (=CH₂)
~5.0dJ_cis = ~101HHb (=CH₂)
~3.2dJ_vicinal = ~72HHd (-CH₂-S)
~1.4tJ = ~81HHe (-SH)

Note: Chemical shifts and coupling constants are approximate and can vary depending on the solvent and spectrometer frequency.

Table 2: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3080Medium=C-H stretchAlkene
~2980, ~2920MediumC-H stretchAlkane
~2570WeakS-H stretchThiol
~1640MediumC=C stretchAlkene
~1420MediumCH₂ scissoringAlkane
~990, ~915Strong=C-H bend (out-of-plane)Alkene
~680MediumC-S stretchThioether

Table 3: Mass Spectrometry (MS) Data for this compound

m/zRelative IntensityProposed Fragment Ion
74High[CH₂=CHCH₂SH]⁺˙ (Molecular Ion)
73Moderate[CH₂=CHCH₂S]⁺
41High[CH₂=CHCH₂]⁺ (Allyl cation)
39Moderate[C₃H₃]⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton environment in the this compound molecule, providing information on the number of different types of protons, their chemical environment, and their connectivity.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[1] The use of a deuterated solvent is crucial to avoid overwhelming the analyte signals with solvent protons.[2] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added to calibrate the chemical shift scale to 0 ppm.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: The prepared NMR tube is placed in the spectrometer's probe. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. A standard pulse-acquire sequence is used to obtain the ¹H NMR spectrum. Key parameters such as the spectral width, acquisition time, and relaxation delay are set to appropriate values for proton spectroscopy.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to yield the frequency-domain NMR spectrum. Phase and baseline corrections are applied to the spectrum. The signals are then integrated to determine the relative number of protons, and the chemical shifts and coupling constants are measured.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

Methodology:

  • Sample Preparation: For a liquid sample like this compound, the analysis can be performed neat (undiluted). A common method is to place a single drop of the liquid between two polished salt plates (e.g., NaCl or KBr) to create a thin film.[3] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal (e.g., diamond or germanium).[4][5]

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Background Spectrum: A background spectrum is collected with no sample in the beam path (or with the clean, empty salt plates or ATR crystal). This is necessary to subtract the absorbance of atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Sample Spectrum: The prepared sample is placed in the spectrometer, and the infrared spectrum is recorded. The instrument scans a range of wavenumbers, typically from 4000 to 400 cm⁻¹.

  • Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum. The characteristic absorption bands are then identified and assigned to specific functional groups and vibrational modes.[4]

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight of this compound and to obtain information about its structure through the analysis of its fragmentation pattern upon electron impact.

Methodology:

  • Sample Introduction: this compound, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatography (GC) system or a direct insertion probe.[6][7] For GC-MS, the sample is first injected into the GC, where it is vaporized and separated from any impurities before entering the mass spectrometer.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[6][8] This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺˙).

  • Fragmentation: The excess energy imparted to the molecular ion often causes it to break apart into smaller, charged fragments and neutral radicals. This fragmentation is a reproducible process that is characteristic of the molecule's structure.

  • Mass Analysis: The positively charged ions (both the molecular ion and the fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation: A detector records the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its m/z. The molecular weight is determined from the molecular ion peak, and the fragmentation pattern is analyzed to deduce structural features of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Overall Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Sample NMR 1H NMR Spectroscopy Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H NMR Spectrum NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Data Interpretation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Confirmed Structure of this compound Interpretation->Structure

Caption: Overall workflow for the spectroscopic analysis of this compound.

Data_Acquisition_and_Interpretation Spectroscopic Data Acquisition and Interpretation Logic cluster_nmr ¹H NMR cluster_ir FT-IR cluster_ms Mass Spectrometry cluster_conclusion Final Analysis NMR_Acquire Acquire FID NMR_Process Fourier Transform, Phase & Baseline Correction NMR_Acquire->NMR_Process NMR_Analyze Analyze Chemical Shifts, Coupling Constants, & Integration NMR_Process->NMR_Analyze Combine_Data Combine Spectroscopic Evidence NMR_Analyze->Combine_Data IR_Acquire Record Interferogram IR_Process Fourier Transform & Background Subtraction IR_Acquire->IR_Process IR_Analyze Identify Characteristic Absorption Bands IR_Process->IR_Analyze IR_Analyze->Combine_Data MS_Acquire Ionize & Separate by m/z MS_Process Generate Mass Spectrum MS_Acquire->MS_Process MS_Analyze Identify Molecular Ion & Fragmentation Pattern MS_Process->MS_Analyze MS_Analyze->Combine_Data Final_Structure Elucidate Molecular Structure Combine_Data->Final_Structure

Caption: Logical flow of data acquisition and interpretation for each spectroscopic technique.

References

Allyl Mercaptan: A Technical Guide to its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Allyl mercaptan (AM), a volatile organosulfur compound and a key metabolite of garlic (Allium sativum), has emerged as a molecule of significant interest in therapeutic research. Characterized by the chemical formula C₃H₆S, AM is recognized for its potent biological activities, which are primarily attributed to its reactive sulfhydryl group. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its mechanisms of action, therapeutic potential, and the experimental methodologies used to elucidate its effects. Key biological activities, including its role as a potent histone deacetylase (HDAC) inhibitor, its anticancer properties via cell cycle regulation, and its impact on cholesterol homeostasis, are discussed in detail. This document consolidates quantitative data, presents detailed experimental protocols, and visualizes key pathways to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

This compound, or 2-propene-1-thiol, is a primary metabolite of garlic-derived compounds like allicin (B1665233) and diallyl disulfide.[1] Following ingestion of garlic, these parent compounds are rapidly converted to this compound in the bloodstream and liver, suggesting that AM may be the ultimate active chemical species responsible for many of garlic's purported health benefits.[2] Its distinct biological activities, particularly as the most effective HDAC inhibitor among known garlic-derived organosulfur compounds, have positioned it as a promising candidate for further investigation in oncology and metabolic diseases.[3][4]

Chemical and Physical Properties
  • Molecular Formula: C₃H₆S[5]

  • Molecular Weight: 74.14 g/mol [6]

  • Appearance: Colorless to pale yellow liquid[7]

  • Odor: Strong, pungent, characteristic of garlic[7]

  • Boiling Point: 67-68 °C[6]

  • Solubility: Insoluble in water; soluble in alcohol and ether[7]

Biosynthesis of this compound

This compound is not typically found in intact garlic cloves. It is formed when garlic is crushed or processed, initiating an enzymatic reaction. The precursor, alliin, is converted by the enzyme alliinase into allicin. Allicin is unstable and rapidly degrades into several other organosulfur compounds. This compound is primarily formed through the interaction of allicin or its degradation product, diallyl disulfide, with endogenous thiols like cysteine and glutathione.[1]

G Alliin Alliin (in intact garlic) Allicin Allicin (unstable) Alliin->Allicin Alliinase (crushing) DADS Diallyl Disulfide Allicin->DADS AM This compound (AM) Allicin->AM DADS->AM Thiol Endogenous Thiols (e.g., Cysteine, Glutathione) Thiol->AM

Caption: Biosynthetic pathway of this compound. (Max-Width: 760px)

Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

The most well-documented anticancer mechanism of this compound is its function as a potent inhibitor of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[8] In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes.

Mechanism of Action

This compound acts as a competitive inhibitor of HDACs, with a demonstrated affinity for the active site of at least HDAC8.[3][9] Molecular modeling suggests that the sulfhydryl (-SH) group of AM chelates the catalytic zinc ion within the active site of the HDAC enzyme, preventing it from deacetylating its histone substrates. This inhibition leads to the accumulation of acetylated histones (hyperacetylation), particularly on the promoter regions of key regulatory genes.

One critical target is the P21WAF1 gene, a potent cyclin-dependent kinase inhibitor and tumor suppressor.[8] Inhibition of HDAC by AM leads to hyperacetylation of histone H3 on the P21WAF1 promoter. This open chromatin state facilitates the binding of the Sp3 transcription factor, and subsequently p53, driving the expression of the p21 protein.[3] Elevated p21 levels halt the cell cycle in the G1 phase, thereby inhibiting cancer cell proliferation.[3]

G cluster_0 Nucleus cluster_1 Nucleus (with this compound) HDAC HDAC Enzyme (active) Histone Histone H3 (acetylated) HDAC->Histone deacetylation p21_promoter p21 Gene Promoter (condensed chromatin) Histone->p21_promoter leads to p21_gene p21 Gene (transcriptionally silent) p21_promoter->p21_gene Sp3 Sp3 p53 p53 AM This compound HDAC_inhibited HDAC Enzyme (inhibited) AM->HDAC_inhibited inhibits Histone_hyper Histone H3 (hyperacetylated) HDAC_inhibited->Histone_hyper prevents deacetylation p21_promoter_open p21 Gene Promoter (open chromatin) Histone_hyper->p21_promoter_open leads to Sp3_bound Sp3 p21_promoter_open->Sp3_bound binding p21_gene_active p21 Gene (transcriptionally active) p21_protein p21 Protein p21_gene_active->p21_protein translation p53_bound p53 Sp3_bound->p53_bound recruits p53_bound->p21_gene_active activates transcription G1_arrest G1 Cell Cycle Arrest p21_protein->G1_arrest induces

Caption: this compound's mechanism of HDAC inhibition and p21 activation. (Max-Width: 760px)
Quantitative Data: HDAC Inhibition and Antiproliferative Effects

The inhibitory and antiproliferative effects of this compound have been quantified in human colon cancer cell lines (e.g., HT29).

ParameterValueCell/SystemReference
HDAC Inhibition (IC₅₀) ~20 µMCell-free (HeLa nuclear extract)[3][9]
HDAC8 Inhibition (Kᵢ) 24 µMPurified human HDAC8[3][9]
Cell Proliferation ~50% reduction in cell densityHT29 cells (at 2 mM AM, 48h)[3]
Cell Cycle Arrest Preferential G1 arrestHT29 cells (at 0.5-2.0 mM AM)[3]
Experimental Protocol: Fluorometric HDAC Activity Assay

This protocol is based on the methodology used in studies investigating AM, which often employ commercial kits with a fluorogenic substrate.

  • Reagent Preparation:

    • Prepare HDAC Assay Buffer as per manufacturer's instructions.

    • Dilute the fluorogenic HDAC substrate (e.g., an acetylated peptide conjugated to a quenched fluorophore) in the Assay Buffer.

    • Prepare a stock solution of this compound (AM) in a suitable solvent (e.g., DMSO) and create serial dilutions.

    • Prepare a positive control (e.g., HeLa nuclear extract) and a known HDAC inhibitor control (e.g., Trichostatin A).

    • Prepare the Developer solution, which contains an enzyme that cleaves the deacetylated substrate to release the fluorophore.

  • Assay Procedure (96-well plate format):

    • To each well, add 85 µL of the sample to be tested (e.g., cell lysate, nuclear extract, or purified enzyme) diluted in ddH₂O. For the AM test groups, add the cell lysate/extract and the desired final concentration of AM.

    • Add 10 µL of 10X HDAC Assay Buffer to each well.

    • Initiate the reaction by adding 5 µL of the HDAC fluorogenic substrate. Mix thoroughly by gentle shaking.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Stop the reaction by adding 10 µL of the Developer solution.

    • Incubate the plate at 37°C for an additional 15-30 minutes to allow for fluorescence development.

  • Data Acquisition and Analysis:

    • Measure fluorescence using a microplate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of HDAC inhibition for each AM concentration relative to the untreated control.

    • Plot the percent inhibition against the log of AM concentration to determine the IC₅₀ value.

Cardioprotective Potential: Cholesterol Regulation

This compound has demonstrated a significant ability to modulate cholesterol metabolism, suggesting a potential role in cardiovascular health. Studies using the human liver hepatocellular carcinoma cell line Hep-G2, a standard model for studying hepatic lipid metabolism, have shown that AM can inhibit cholesterol synthesis and secretion.

Mechanism of Action

While the precise enzymatic target has not been definitively established, it is believed that this compound or its precursors inhibit key enzymes in the cholesterol biosynthesis pathway, such as HMG-CoA reductase.[5] By reducing the de novo synthesis of cholesterol within hepatocytes, AM lowers the cellular cholesterol pool available for secretion.

Quantitative Data: Inhibition of Cholesterol Synthesis in Hep-G2 Cells
AM Concentration (µg/mL)Inhibition of Cholesterol Synthesis (%)Inhibition of Cholesterol Secretion (%)Cell ViabilityReference
5~20%~20%No significant effect
10Data not specifiedData not specifiedNo significant effect
25 (IC₅₀)~50%~35%No significant effect
50~65%~40%No significant effect
100~80%~50%No significant effect
250Data not specifiedData not specified~50% decrease
500Data not specifiedData not specifiedHighly toxic
Experimental Protocol: Cholesterol Synthesis Assay via Radiolabeled Acetate (B1210297) Incorporation

This protocol outlines the measurement of de novo cholesterol synthesis by quantifying the incorporation of a radiolabeled precursor.

G cluster_0 Cell Culture & Treatment cluster_1 Lipid Extraction & Separation cluster_2 Quantification & Analysis A Seed Hep-G2 cells in 6-well plates B Treat with this compound (various concentrations) A->B C Add [3H]-acetate or [14C]-acetate (radiolabeling precursor) B->C D Incubate for 2-4 hours C->D E Wash cells with PBS D->E F Lyse cells and extract total lipids (e.g., hexane:isopropanol) E->F G Dry lipid extract under Nitrogen F->G H Separate lipids via Thin-Layer Chromatography (TLC) G->H I Visualize cholesterol band (e.g., iodine vapor) H->I J Scrape silica (B1680970) gel from cholesterol band I->J K Quantify radioactivity via Liquid Scintillation Counting J->K L Normalize to total cell protein and calculate inhibition K->L

Caption: Experimental workflow for cholesterol synthesis assay. (Max-Width: 760px)
  • Cell Culture and Treatment:

    • Culture Hep-G2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) in 6-well plates until they reach near-confluency.

    • Pre-incubate cells in serum-free medium for 12-24 hours to upregulate cholesterol synthesis.

    • Treat cells with various non-cytotoxic concentrations of this compound (e.g., 5, 25, 50, 100 µg/mL) for a specified period (e.g., 4 hours). Include a vehicle-only control.

  • Radiolabeling:

    • Add radiolabeled acetate (e.g., [³H]-acetate or [¹⁴C]-acetate) to each well at a final concentration of approximately 1 µCi/mL.

    • Incubate the cells for an additional 2 to 4 hours at 37°C to allow for the incorporation of the label into newly synthesized lipids.

  • Lipid Extraction:

    • Aspirate the medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and extract total lipids by adding 2 mL of a hexane:isopropanol (3:2, v/v) mixture to each well. Scrape the cells and collect the solvent.

    • Vortex the mixture vigorously and centrifuge to separate the phases. Collect the upper organic phase.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Thin-Layer Chromatography (TLC) and Quantification:

    • Resuspend the dried lipid extract in a small volume (e.g., 50 µL) of chloroform (B151607) or hexane.

    • Spot the resuspended lipids onto a silica TLC plate alongside a cholesterol standard.

    • Develop the plate in a solvent system capable of separating cholesterol (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).

    • Visualize the separated lipids using iodine vapor. The cholesterol standard will identify the corresponding band in the sample lanes.

    • Scrape the silica gel from the area corresponding to the cholesterol band into a scintillation vial.

    • Add scintillation fluid and quantify the amount of radioactivity using a liquid scintillation counter.

    • Determine the protein concentration of the cell lysates to normalize the radioactivity counts (dpm/mg protein).

    • Calculate the percentage inhibition of cholesterol synthesis compared to the vehicle control.

Other Therapeutic Activities

In addition to its well-defined roles in cancer and cholesterol metabolism, this compound exhibits a range of other biological activities, though quantitative data for the pure compound is less prevalent.

Antioxidant Activity

This compound functions as a potent free radical scavenger, a property attributed to its thiol group which can donate a hydrogen atom to neutralize reactive oxygen species (ROS).[7] It has been shown to effectively scavenge species such as hydroxyl and peroxyl radicals. This antioxidant action may contribute to its overall protective effects against cellular damage implicated in numerous chronic diseases.

Experimental Protocol: DPPH Radical Scavenging Assay The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to assess antioxidant capacity.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. The solution should have a deep violet color and be protected from light.

    • Prepare a stock solution of this compound in the same solvent and create serial dilutions.

    • Prepare a positive control using a known antioxidant like Ascorbic Acid or Trolox.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the solvent to a blank well (A_control).

    • Add 100 µL of each this compound dilution to the sample wells (A_sample).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Determine the IC₅₀ value, which is the concentration of AM required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Effects

Garlic and its constituents are known to possess anti-inflammatory properties. While some studies suggest that certain garlic-derived organosulfur compounds do not inhibit the master inflammatory transcription factor NF-κB, the overall effect is generally anti-inflammatory, potentially through the modulation of pro-inflammatory mediators like nitric oxide (NO) and cytokines. Direct quantitative data on the anti-inflammatory IC₅₀ of pure this compound is limited in the available literature.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages This assay measures the ability of a compound to inhibit the production of NO in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture:

    • Plate RAW 264.7 murine macrophage cells in a 96-well plate at a density of ~1.5 x 10⁵ cells/mL and allow them to adhere overnight.

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production. Include control wells (cells only, cells + LPS).

  • Griess Reaction:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.

    • Incubate at room temperature for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite (B80452) (a stable product of NO) concentration.

    • Create a standard curve using known concentrations of sodium nitrite to quantify the NO produced.

    • Calculate the percentage inhibition of NO production for each AM concentration compared to the LPS-only control.

Antimicrobial Activity

Organosulfur compounds from garlic are renowned for their broad-spectrum antimicrobial effects. This compound is believed to contribute to this activity, although specific Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains are not well-documented for the isolated compound. The mechanism likely involves the reaction of its thiol group with sulfhydryl groups of essential microbial enzymes, leading to their inactivation.

Conclusion and Future Directions

This compound is a potent and biologically active metabolite of garlic with significant therapeutic potential. Its role as a competitive HDAC inhibitor provides a strong rationale for its further investigation as an anticancer agent, particularly for malignancies where epigenetic dysregulation is a key driver. Furthermore, its ability to inhibit cholesterol synthesis warrants exploration for its potential use in managing hyperlipidemia and associated cardiovascular diseases.

Future research should focus on several key areas:

  • Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion of pure this compound to establish effective therapeutic dosing.

  • In Vivo Efficacy: While in vitro data is promising, in vivo studies in animal models of cancer and cardiovascular disease are essential to validate its therapeutic potential.

  • Target Specificity: Further research is required to identify the specific HDAC isozymes inhibited by AM and to fully elucidate the enzymatic targets in the cholesterol biosynthesis pathway.

  • Quantitative Bioactivity: Rigorous testing is needed to determine the IC₅₀ and MIC values of pure this compound in various antioxidant, anti-inflammatory, and antimicrobial assays to better characterize its full spectrum of activity.

The development of stable derivatives or novel delivery systems for this compound could overcome challenges related to its volatility and reactivity, paving the way for its potential clinical application.

References

Allyl Mercaptan: A Potent Histone Deacetylase Inhibitor for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl mercaptan (AM), a volatile organosulfur compound derived from garlic, has emerged as a significant histone deacetylase (HDAC) inhibitor with promising applications in cancer therapy. This technical guide provides a comprehensive overview of the core scientific principles underlying AM's mechanism of action, detailed experimental protocols for its study, and a quantitative analysis of its inhibitory effects. Through a synthesis of current research, this document aims to equip researchers, scientists, and drug development professionals with the critical information necessary to explore and harness the therapeutic potential of this compound.

Introduction to Histone Deacetylases and Their Role in Disease

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription[1][2]. Dysregulation of HDAC activity is a hallmark of various diseases, particularly cancer, where it contributes to the silencing of tumor suppressor genes[1][2][3][4][5]. Consequently, HDAC inhibitors have garnered significant interest as potential therapeutic agents, capable of reactivating silenced genes to induce cell cycle arrest, differentiation, and apoptosis in cancer cells[1][2][3][4][6].

This compound: A Garlic-Derived HDAC Inhibitor

Several organosulfur compounds found in garlic have been identified as having anticancer properties.[7] Among these, this compound (AM) has been identified as a potent inhibitor of HDAC activity.[1][4][5][6][7][8] Notably, other garlic-derived compounds like diallyl disulfide (DADS) and S-allylmercaptocysteine (SAMC) are metabolized to AM, suggesting that AM may be the ultimate bioactive compound responsible for the HDAC-inhibiting effects of garlic.[3][9][10]

Mechanism of Action

This compound functions as a competitive inhibitor of HDAC enzymes.[1][2][3][4][6][7][8] Molecular modeling and enzyme kinetics studies have revealed that AM directly interacts with the active site of HDACs, specifically with the zinc ion that is essential for their catalytic activity.[3] This competitive inhibition prevents the deacetylation of histones, leading to an accumulation of acetylated histones (histone hyperacetylation) in the cell.[1][4][6][7][8][11]

The resulting open chromatin structure allows for the transcription of previously silenced genes, including key cell cycle regulators like p21WAF1.[1][3][11] The induction of p21WAF1 expression by AM has been shown to be a primary downstream effect of HDAC inhibition, leading to cell cycle arrest, typically in the G1 phase, and subsequent inhibition of cancer cell proliferation.[1][3][4][6][8][11]

Quantitative Data on HDAC Inhibition by this compound

The inhibitory potency of this compound against HDACs has been quantified in several studies. The following tables summarize the key quantitative data, providing a basis for comparison and experimental design.

Table 1: In Vitro Inhibitory Activity of this compound against HDACs

CompoundTargetAssay SystemIC50KiReference
This compound (AM)Total HDACsHT29 Whole-cell extracts20 µM-[1]
This compound (AM)HDAC8Purified human HDAC8-24 µM[1][2][3][4][6][7][8]
Trichostatin A (TSA)Total HDACsHT29 Whole-cell extracts5 nM-[1]

Table 2: Cellular Effects of this compound Treatment

Cell LineTreatmentDurationEffectMagnitude of EffectReference
HT290.5–2.0 mM AM1 hourIncrease in p21 mRNA2-fold[1]
HT292.0 mM AM6 hoursIncrease in p21 mRNA8-fold[1]
HT291-2 mM AMUp to 72 hoursIncreased p21 protein expressionSustained increase[1]
HT290.5–2.0 mM AMUp to 72 hoursG1 cell cycle arrestDose-dependent[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as an HDAC inhibitor.

In Vitro HDAC Activity Assay

This protocol is adapted from commercially available kits and the methods described by Nian et al. (2008).[1]

Objective: To determine the direct inhibitory effect of this compound on HDAC enzyme activity in a cell-free system.

Materials:

  • HeLa nuclear extract or purified recombinant HDAC enzyme (e.g., HDAC8)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • HDAC Substrate (e.g., a fluorogenic acetylated peptide)

  • This compound (AM) dissolved in a suitable solvent (e.g., DMSO)

  • HDAC inhibitor control (e.g., Trichostatin A)

  • Developer solution (e.g., containing a protease to cleave the deacetylated substrate)

  • 96-well microplate (black, for fluorescence readings)

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of this compound and the control inhibitor in HDAC Assay Buffer.

  • In a 96-well plate, add the HDAC enzyme source (HeLa nuclear extract or purified HDAC).

  • Add the diluted this compound or control inhibitor to the wells. Include a solvent control (e.g., DMSO).

  • Initiate the reaction by adding the HDAC substrate to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and develop the signal by adding the developer solution.

  • Incubate at 37°C for a further 15-30 minutes.

  • Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Calculate the percentage of HDAC inhibition for each concentration of this compound and determine the IC50 value.

Cellular HDAC Activity Assay

This protocol allows for the assessment of AM's effect on HDAC activity within intact cells.

Objective: To measure the inhibition of HDAC activity by this compound in a cellular context.

Materials:

  • Human cancer cell line (e.g., HT29 colon cancer cells)

  • Cell culture medium and supplements

  • This compound (AM)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • In Vitro HDAC Activity Assay components (as described above)

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time periods (e.g., 10 minutes to 72 hours).

  • Harvest the cells and prepare whole-cell extracts using a suitable lysis buffer.

  • Determine the protein concentration of each cell extract.

  • Perform the In Vitro HDAC Activity Assay as described in section 5.1, using equal amounts of protein from each cell extract as the enzyme source.

  • Calculate the HDAC activity relative to the untreated control to determine the extent of inhibition by AM.

Western Blot Analysis for Histone Acetylation

This protocol is used to visualize the downstream effects of HDAC inhibition on histone acetylation.

Objective: To detect the accumulation of acetylated histones in cells treated with this compound.

Materials:

  • Cells treated with this compound (as in section 5.2)

  • Histone extraction buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Extract histone proteins from treated and untreated cells.

  • Quantify the protein concentration.

  • Separate the histone proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to investigate the effect of AM on histone acetylation at specific gene promoters.

Objective: To determine if this compound treatment leads to increased histone acetylation at the promoter of a target gene (e.g., p21WAF1).

Materials:

  • Cells treated with this compound

  • Formaldehyde for cross-linking

  • Glycine to quench cross-linking

  • Cell lysis and nuclear lysis buffers

  • Sonicator or micrococcal nuclease to shear chromatin

  • Antibody against acetylated histones (e.g., anti-acetyl-Histone H3)

  • Protein A/G beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

  • Primers for the promoter region of the target gene (e.g., p21WAF1) and a control region

  • qPCR machine and reagents

Procedure:

  • Treat cells with this compound.

  • Cross-link proteins to DNA with formaldehyde.

  • Lyse the cells and shear the chromatin.

  • Immunoprecipitate the cross-linked chromatin using an antibody against acetylated histone H3.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin and reverse the cross-links.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA.

  • Perform qPCR using primers for the p21WAF1 promoter to quantify the amount of enriched DNA.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the experimental workflows for its characterization.

HDAC_Inhibition_Pathway cluster_0 Cellular Environment AM This compound (AM) HDAC Histone Deacetylase (HDAC) AM->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Ac_Histones Acetylated Histones Histones->Ac_Histones Acetylation Open_Chromatin Open Chromatin Ac_Histones->Open_Chromatin Chromatin Condensed Chromatin Chromatin->Histones p21_gene p21WAF1 Gene Open_Chromatin->p21_gene Allows Transcription p21_mRNA p21 mRNA p21_gene->p21_mRNA Transcription p21_protein p21 Protein p21_mRNA->p21_protein Translation Cell_Cycle_Arrest G1 Cell Cycle Arrest p21_protein->Cell_Cycle_Arrest Induces

Caption: Mechanism of Action of this compound as an HDAC Inhibitor.

Experimental_Workflow cluster_1 In Vitro Analysis cluster_2 Cellular Analysis invitro_assay In Vitro HDAC Activity Assay ic50_calc Determine IC50/Ki invitro_assay->ic50_calc cell_treatment Treat Cells with AM cellular_assay Cellular HDAC Activity Assay cell_treatment->cellular_assay western_blot Western Blot (Acetylated Histones) cell_treatment->western_blot chip_assay ChIP-qPCR (p21 Promoter) cell_treatment->chip_assay cell_cycle_analysis Cell Cycle Analysis cell_treatment->cell_cycle_analysis

Caption: Experimental Workflow for Characterizing this compound.

Conclusion and Future Directions

This compound stands out as a promising natural compound with potent HDAC inhibitory activity. Its ability to induce histone hyperacetylation and reactivate tumor suppressor genes like p21WAF1 underscores its potential as an anticancer agent. The data and protocols presented in this guide offer a solid foundation for further research and development.

Future investigations should focus on several key areas. Elucidating the selectivity of this compound for different HDAC isoforms will be crucial for understanding its broader biological effects and potential side effects. In vivo studies are necessary to evaluate its bioavailability, pharmacokinetics, and efficacy in preclinical cancer models. Furthermore, exploring synergistic combinations of this compound with other anticancer drugs could lead to more effective therapeutic strategies. The continued exploration of this fascinating molecule holds the promise of novel and effective treatments for cancer and other diseases associated with epigenetic dysregulation.

References

Allyl Mercaptan: An In-depth Technical Guide to its Antioxidant and Free Radical Scavenging Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl mercaptan (AM), a volatile organosulfur compound derived from garlic (Allium sativum), has garnered significant interest for its potential therapeutic properties, including its role as an antioxidant. This technical guide provides a comprehensive overview of the antioxidant and free radical scavenging mechanisms of this compound. It details the compound's dual role in directly neutralizing reactive oxygen species (ROS) and indirectly bolstering cellular antioxidant defenses through the activation of the Nrf2-Keap1 signaling pathway. While direct quantitative data on the antioxidant capacity of pure this compound from standardized assays are limited in publicly available literature, this document synthesizes the existing mechanistic understanding and provides detailed experimental protocols for key assays used to evaluate such properties. This guide is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. This compound (C₃H₆S), a key metabolite of garlic's organosulfur compounds, has emerged as a promising antioxidant agent.[1] Its biological activity is largely attributed to its nucleophilic thiol group, which can readily donate a proton to neutralize electrophilic species.[1] This guide delves into the multifaceted antioxidant properties of this compound, covering its direct free radical scavenging capabilities and its influence on endogenous antioxidant systems.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two primary mechanisms: direct scavenging of free radicals and indirect enhancement of cellular antioxidant defenses.

Direct Free Radical Scavenging

The thiol (-SH) group in this compound is central to its ability to directly neutralize a variety of reactive oxygen species.[1] Theoretical studies, such as those employing Density Functional Theory (DFT), have calculated the S-H bond dissociation energy (BDE) of this compound, providing a thermodynamic basis for its hydrogen atom donating capacity to free radicals. This direct scavenging activity has been qualitatively demonstrated against several radical species:

  • Hydroxyl Radicals (•OH): this compound is capable of scavenging these highly reactive and damaging radicals.[1]

  • Peroxyl Radicals (ROO•): The compound has shown activity against peroxyl radicals in a concentration-dependent manner.[1]

  • Superoxide (B77818) Anion (O₂⁻•): Research indicates that this compound can effectively scavenge superoxide anions.[1]

  • Hydrogen Peroxide (H₂O₂): this compound has been shown to scavenge hydrogen peroxide.[1]

  • Trichloromethyl and Trichloromethylperoxyl Radicals: In studies investigating its protective effects against chemical-induced oxidative stress, this compound was found to trap these specific free radicals.

Indirect Antioxidant Effects via the Nrf2-Keap1 Pathway

A significant aspect of this compound's antioxidant strategy is its ability to upregulate the body's own antioxidant defense system. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. This compound, as an electrophilic species, can interact with the thiol-rich Keap1 protein, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, stimulating their transcription.

The downstream effects of Nrf2 activation include the increased synthesis of a suite of protective enzymes and proteins, such as:

  • Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.

  • NAD(P)H:quinone oxidoreductase 1 (NQO1): A key enzyme in the detoxification of quinones and other electrophilic compounds.

  • Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.

  • Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): Key enzymes involved in the detoxification of superoxide radicals and hydrogen peroxide.

This indirect mechanism provides a sustained and amplified antioxidant response, bolstering the cell's overall resilience to oxidative stress.

Quantitative Data on Antioxidant Properties

A comprehensive review of the scientific literature reveals a notable scarcity of specific quantitative data (e.g., IC₅₀ values, Trolox Equivalent Antioxidant Capacity) for the direct antioxidant activity of isolated this compound from standardized assays such as DPPH, ABTS, and ORAC. While many studies allude to its antioxidant potential and detail its mechanisms of action, they often focus on garlic extracts as a whole or other, more abundant organosulfur compounds.

The available theoretical data, such as a bond dissociation energy (BDE) of 86 kcal/mol for the S-H bond, suggests that this compound has a potent ability to eliminate free radicals, comparable to that of α-lipoic acid.

Future research should prioritize the systematic evaluation of pure this compound in these standardized assays to provide a clearer quantitative picture of its direct antioxidant efficacy.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to assess the antioxidant and free radical scavenging properties of compounds like this compound.

Direct Antioxidant Activity Assays
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents:

    • DPPH solution (e.g., 0.1 mM in methanol)

    • This compound stock solution (in a suitable solvent like methanol (B129727) or DMSO)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • Methanol or other appropriate solvent

  • Procedure:

    • Prepare a series of dilutions of this compound and the positive control.

    • In a 96-well microplate, add a specific volume of each dilution to the wells.

    • Add the DPPH solution to each well.

    • For the control well, mix the solvent with the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of this compound.

  • Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.

  • Reagents:

    • ABTS solution (e.g., 7 mM in water)

    • Potassium persulfate solution (e.g., 2.45 mM in water)

    • This compound stock solution

    • Positive control (e.g., Trolox)

    • Phosphate buffered saline (PBS) or ethanol (B145695)

  • Procedure:

    • Prepare the ABTS•⁺ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•⁺ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of this compound and the positive control.

    • Add a small volume of the diluted sample or standard to a larger volume of the diluted ABTS•⁺ solution.

    • Incubate at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • The percentage of scavenging is calculated similarly to the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

Indirect Antioxidant Activity Assays (Nrf2-Keap1 Pathway)
  • Principle: This technique is used to detect the increase of Nrf2 protein in the nucleus of cells after treatment with an Nrf2 activator like this compound.

  • Procedure:

    • Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2 human liver cancer cells) and treat with various concentrations of this compound for different time points.

    • Nuclear and Cytoplasmic Fractionation: Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic proteins using a commercial kit or standard laboratory protocols.

    • Protein Quantification: Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).

    • SDS-PAGE and Electrotransfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting:

      • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific for Nrf2. Also, probe for loading controls for the nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) fractions.

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the Nrf2 band intensity in the nuclear fraction relative to the control indicates Nrf2 translocation.

  • Principle: This method quantifies the mRNA expression levels of Nrf2 target genes (e.g., HMOX1, NQO1) to assess the downstream effects of Nrf2 activation.

  • Procedure:

    • Cell Culture and Treatment: Treat cells with this compound as described for the Western blot.

    • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit or a standard method like TRIzol extraction.

    • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • qRT-PCR: Perform real-time PCR using the synthesized cDNA, specific primers for the target genes (HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization, and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.

    • Data Analysis: Analyze the amplification data to determine the relative fold change in gene expression in this compound-treated cells compared to untreated controls using a method like the 2-ΔΔCt method.

Visualizations

The following diagrams illustrate key pathways and workflows related to the antioxidant properties of this compound.

G cluster_direct Direct Scavenging cluster_indirect Indirect Mechanism (Nrf2 Activation) AM This compound Neutralized Neutralized Products AM->Neutralized Donates H• ROS Reactive Oxygen Species (•OH, ROO•, O₂⁻•) ROS->Neutralized AM_indirect This compound Keap1_Nrf2 Keap1-Nrf2 Complex AM_indirect->Keap1_Nrf2 Modifies Keap1 Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_free Free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nuclear Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, SOD, CAT, GPx) ARE->Antioxidant_Enzymes Induces Transcription

Figure 1: Dual antioxidant mechanisms of this compound.

G start Start: Treat cells with This compound fractionate Cell Lysis & Nuclear/Cytoplasmic Fractionation start->fractionate quantify Protein Quantification (BCA Assay) fractionate->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Transfer (to PVDF membrane) sds_page->transfer block Blocking transfer->block primary_ab Incubate with Primary Antibody (anti-Nrf2) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect ECL Detection & Imaging secondary_ab->detect analyze Analyze Nrf2 levels in nuclear vs. cytoplasmic fractions detect->analyze

Figure 2: Workflow for Nrf2 nuclear translocation Western blot.

Conclusion

This compound demonstrates significant potential as an antioxidant agent through a combination of direct free radical scavenging and the upregulation of endogenous antioxidant defense mechanisms via the Nrf2-Keap1 pathway. While the qualitative evidence for its antioxidant activity is compelling, there is a clear need for further research to quantify its efficacy in standardized in vitro assays. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct such investigations. A more thorough quantitative understanding of this compound's antioxidant properties will be crucial for its future development as a potential therapeutic agent in the prevention and treatment of oxidative stress-related diseases.

References

The Antimicrobial and Antifungal Potential of Allyl Mercaptan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Allyl mercaptan (AM), a volatile organosulfur compound and a key metabolite of garlic (Allium sativum), has garnered interest for its potential biological activities. While extensive research has focused on its precursor, allicin (B1665233), direct investigations into the antimicrobial and antifungal properties of this compound are emerging. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on bacteria and fungi. It synthesizes available data on its mechanisms of action, which are largely inferred from studies on the closely related compound allicin, and presents detailed experimental protocols for key assays. This document aims to serve as a comprehensive resource for researchers in the fields of microbiology, natural product chemistry, and drug development.

Introduction

Garlic and other Allium species have been utilized for centuries in traditional medicine to treat a variety of ailments, including infectious diseases.[1] The antimicrobial prowess of garlic is primarily attributed to its rich content of organosulfur compounds.[1] When garlic cloves are crushed, the non-proteinogenic amino acid alliin (B105686) is converted by the enzyme alliinase into allicin.[2] Allicin is a highly reactive and unstable compound that readily decomposes into other sulfur-containing molecules, including diallyl disulfide, which can, in turn, be reduced to this compound.[3] this compound is also a significant metabolite of garlic compounds within the human body and is responsible for the characteristic "garlic breath".[4]

While allicin has been the subject of numerous studies for its broad-spectrum antimicrobial activity, the direct antimicrobial and antifungal effects of its more stable metabolite, this compound, are less well-documented.[5] This guide will explore the current knowledge surrounding this compound's bioactivity, with a focus on its proposed mechanisms of action against microbial and fungal pathogens.

Antimicrobial and Antifungal Activity: Quantitative Data

Direct quantitative data on the antimicrobial and antifungal activity of pure this compound is limited in the scientific literature. However, data from studies on allicin, which shares the reactive allyl sulfur moiety, provide valuable insights into the potential efficacy of this compound. The primary mechanism of allicin's antimicrobial activity involves the S-allylmercapto modification of thiol-containing proteins in microbes.[6] This reaction releases this compound, suggesting a shared pathway of action.[3]

Table 1: Minimum Inhibitory Concentrations (MIC) of Allicin Against Various Microorganisms

MicroorganismTypeMediumMIC (µg/mL)Reference
Escherichia coliGram-negative BacteriaRich Medium>128[2]
Staphylococcus aureusGram-positive BacteriaRich Medium64[2]
Pseudomonas aeruginosaGram-negative BacteriaRich Medium>128[2]
Candida albicansFungusRich Medium32[2]
Cryptococcus neoformansFungusNot Specified1.57 - 6.25[7]
Trichophyton spp.FungusNot Specified1.57 - 6.25[7]
Aspergillus spp.FungusNot Specified8 - 32[8]

Note: The data in this table is for allicin, a precursor to and related compound of this compound. This data is presented to provide an indication of the potential antimicrobial and antifungal spectrum of related organosulfur compounds.

Mechanism of Action

The proposed antimicrobial and antifungal mechanism of this compound is primarily centered on its interaction with thiol groups, a mode of action extensively studied for allicin.[2][6]

Thiol-Disulfide Exchange and S-Allylmercapto Modification

The core of the antimicrobial activity lies in the reactivity of the allyl sulfur group with free sulfhydryl (thiol) groups of cysteine residues in proteins and small molecules like glutathione.[1] Allicin reacts with thiols to form an S-allylmercapto adduct, a process known as S-thioallylation.[1] This reaction can lead to the formation of a disulfide bridge within or between proteins, with the subsequent release of this compound.[1][3]

This modification of critical proteins can lead to:

  • Enzyme Inactivation: Many enzymes rely on cysteine residues in their active sites for catalytic activity. Their modification by S-thioallylation can lead to a loss of function.[2]

  • Disruption of Protein Structure and Function: The formation of disulfide bonds can alter the tertiary and quaternary structure of proteins, leading to aggregation and loss of function.[6]

  • Depletion of Intracellular Thiols: Reaction with low-molecular-weight thiols, such as glutathione, depletes the cell's antioxidant defenses, leading to a state of thiol stress.[2]

G Proposed Mechanism of Action of this compound via Thiol Interaction cluster_0 Cellular Disruption AllylMercaptan This compound (or Allicin) ProteinThiol Protein Thiol (-SH) AllylMercaptan->ProteinThiol S-Allylmercapto Modification Glutathione Glutathione (GSH) AllylMercaptan->Glutathione Thiol Reaction InactivatedEnzyme Inactivated Enzyme ProteinThiol->InactivatedEnzyme ProteinAggregation Protein Aggregation ProteinThiol->ProteinAggregation Enzyme Active Enzyme Enzyme->InactivatedEnzyme OxidativeStress Oxidative Stress Glutathione->OxidativeStress

Proposed mechanism of action for this compound.
Antifungal-Specific Mechanisms

In fungi, particularly Candida albicans, related compounds like allyl isothiocyanate have been shown to exert their effects through multiple mechanisms that may also be relevant to this compound:

  • Inhibition of Ergosterol (B1671047) Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its inhibition disrupts membrane integrity and function.

  • Induction of Reactive Oxygen Species (ROS): An increase in intracellular ROS can lead to oxidative damage of cellular components, including lipids, proteins, and DNA, ultimately triggering apoptosis.

  • Cell Cycle Arrest: Interference with the normal progression of the cell cycle can halt fungal proliferation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the antimicrobial and antifungal effects of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Test microorganism (bacterial or fungal strain)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of this compound Dilutions: Prepare a serial two-fold dilution of this compound in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5 x 10^3 to 2.5 x 10^3 CFU/mL for fungi.

  • Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.

  • Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[10]

G Broth Microdilution MIC Assay Workflow start Start prep_am Prepare Serial Dilutions of this compound start->prep_am prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_am->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Workflow for the Broth Microdilution MIC Assay.
Quantification of Ergosterol in Fungal Cells

This protocol is adapted from established methods for ergosterol extraction and analysis.[11]

Objective: To quantify the ergosterol content in fungal cells as a measure of fungal biomass and an indicator of cell membrane integrity.

Materials:

  • Fungal cell culture

  • Alcoholic potassium hydroxide (B78521) (25% KOH in ethanol)

  • n-Heptane

  • Methanol

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Cell Harvesting: Harvest fungal cells from a liquid culture by centrifugation.

  • Saponification: Resuspend the cell pellet in alcoholic potassium hydroxide solution. Incubate at 85°C for 1 hour to saponify the cellular lipids.

  • Extraction: After cooling to room temperature, add sterile distilled water and n-heptane. Vortex vigorously for 3 minutes to extract the non-saponifiable lipids, including ergosterol, into the heptane (B126788) layer.

  • Phase Separation: Centrifuge to separate the aqueous and heptane layers.

  • Analysis: Carefully transfer the upper heptane layer to a new tube. Analyze the ergosterol content by either:

    • Spectrophotometry: Scan the absorbance of the heptane extract from 240 to 300 nm. Ergosterol has a characteristic four-peaked curve, and its concentration can be calculated based on the absorbance at specific wavelengths.[12]

    • HPLC: Evaporate the heptane and redissolve the residue in methanol. Inject the sample into an HPLC system equipped with a C18 column and a UV detector set to 282 nm. Quantify ergosterol by comparing the peak area to a standard curve.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).[4]

Objective: To measure the levels of intracellular ROS in fungal cells.

Materials:

  • Fungal cell culture

  • H2DCFDA stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microtiter plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Preparation: Harvest fungal cells and wash them with PBS. Resuspend the cells in PBS to the desired concentration.

  • Loading the Probe: Add H2DCFDA to the cell suspension to a final concentration of 10-50 µM. Incubate at 37°C for 30-60 minutes in the dark.

  • Treatment: After incubation, wash the cells with PBS to remove excess probe. Resuspend the cells in PBS and treat with this compound at various concentrations.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. An increase in fluorescence corresponds to an increase in intracellular ROS.

Fungal Cell Cycle Analysis by Flow Cytometry

This protocol is a generalized procedure for analyzing the cell cycle of yeast-like fungi.[13]

Objective: To determine the effect of this compound on the progression of the fungal cell cycle.

Materials:

  • Fungal cell culture

  • 70% Ethanol (ice-cold)

  • Sodium citrate (B86180) buffer

  • RNase A

  • Proteinase K

  • DNA staining dye (e.g., SYTOX Green or Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest fungal cells and fix them by resuspending the pellet in ice-cold 70% ethanol. Incubate at 4°C for at least 1 hour.

  • RNA Digestion: Wash the fixed cells with sodium citrate buffer and then resuspend them in the same buffer containing RNase A. Incubate at 37°C for at least 2 hours to degrade cellular RNA.

  • Protein Digestion: Add Proteinase K to the cell suspension and incubate at 50°C for 1-2 hours to digest cellular proteins.

  • DNA Staining: Add the DNA staining dye to the cell suspension and incubate in the dark as per the dye manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-bound dye is proportional to the DNA content of the cells, allowing for the differentiation of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound, as a key metabolite of garlic's organosulfur compounds, holds promise as a potential antimicrobial and antifungal agent. Its likely mechanism of action, involving the disruption of cellular function through interaction with thiol-containing molecules, is a well-established strategy for antimicrobial activity. However, there is a clear need for further research to directly quantify the antimicrobial and antifungal efficacy of pure this compound against a broad range of clinically relevant pathogens.

Future studies should focus on:

  • Determining the MIC and minimum bactericidal/fungicidal concentrations (MBC/MFC) of this compound against various bacterial and fungal species.

  • Elucidating the specific molecular targets of this compound in microbial and fungal cells.

  • Investigating the potential for synergistic effects when combined with existing antimicrobial and antifungal drugs.

  • Evaluating the in vivo efficacy and safety of this compound in animal models of infection.

A deeper understanding of the antimicrobial and antifungal properties of this compound will be crucial in harnessing the full therapeutic potential of garlic-derived compounds for the development of novel anti-infective agents.

References

Methodological & Application

Application Notes and Protocols for Allyl Mercaptan in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl mercaptan (prop-2-ene-1-thiol) is a versatile bifunctional reagent in organic synthesis, featuring both a nucleophilic thiol group and a reactive alkene moiety.[1] This unique structure allows it to participate in a variety of powerful and efficient chemical transformations, making it a valuable building block for the synthesis of complex sulfur-containing molecules.[1] Its applications are prominent in fields such as medicinal chemistry, drug development, and materials science, where the introduction of sulfur atoms can significantly influence the pharmacological and material properties of compounds.[1] This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.

Key Synthetic Applications

This compound is particularly well-suited for "click" chemistry reactions, which are characterized by their high yields, mild reaction conditions, and high functional group tolerance. The primary modes of reactivity involve the thiol and alkene groups, enabling transformations such as thiol-ene radical additions, thiol-Michael conjugate additions, and nucleophilic substitutions (S-alkylation).[1]

Thiol-Ene Radical Addition

The thiol-ene reaction is a radical-mediated addition of a thiol to an alkene, resulting in the formation of a thioether with anti-Markovnikov regioselectivity.[1][2] This reaction is highly efficient for forming carbon-sulfur bonds and can be initiated by light, heat, or a radical initiator.[1]

Mechanism: The reaction proceeds via a free-radical chain mechanism involving the formation of a thiyl radical, which then adds to the alkene. A subsequent chain-transfer step with another thiol molecule propagates the radical chain and forms the final product.[3]

Thiol_Ene_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator R_radical R• Initiator->R_radical hv or Δ R_radicalAllyl_Mercaptan_1 R_radicalAllyl_Mercaptan_1 Thiyl_RadicalRH Thiyl_RadicalRH R_radicalAllyl_Mercaptan_1->Thiyl_RadicalRH Thiyl_RadicalAlkene Thiyl_RadicalAlkene Carbon_Radical R'-ĊHCH₂-S-CH₂CH=CH₂ Thiyl_RadicalAlkene->Carbon_Radical Carbon_RadicalAllyl_Mercaptan_2 Carbon_RadicalAllyl_Mercaptan_2 ProductThiyl_Radical_2 ProductThiyl_Radical_2 Carbon_RadicalAllyl_Mercaptan_2->ProductThiyl_Radical_2 Allyl_Mercaptan_1 CH₂=CHCH₂SH Thiyl_Radical CH₂=CHCH₂S• RH R-H Alkene R'-CH=CH₂ Allyl_Mercaptan_2 CH₂=CHCH₂SH Product R'-CH₂CH₂-S-CH₂CH=CH₂ Thiyl_Radical_2 CH₂=CHCH₂S•

Fig. 1: Thiol-Ene Radical Addition Mechanism.

Experimental Protocol: Photochemical Thiol-Ene Reaction of this compound with an Alkene

This protocol describes a general procedure for the UV-initiated thiol-ene reaction between this compound and an alkene.[4]

Materials:

  • This compound

  • Alkene (e.g., allyl alcohol, glycerol-1-allyl ether)

  • Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone, ~1.0 wt%)

  • Solvent (optional, e.g., methanol)

  • Reaction vessel (e.g., quartz tube or glass jar)

  • UV lamp (e.g., 20 W, 365 nm)

  • Magnetic stirrer

Procedure:

  • In a suitable reaction vessel, combine the alkene (1.0 equiv.), this compound (1.1 equiv.), and the photoinitiator (~1.0 wt% of the total mass of reactants). If a solvent is used, dissolve the reactants in a minimal amount of a suitable solvent like methanol.

  • Seal the vessel and place it under a UV lamp.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 1-3 hours.[4]

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure thioether.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data:

Alkene SubstrateThiolProductReaction Time (h)Yield (%)Reference
Allyl alcoholTrimethylolpropane tris(3-mercaptopropionate)Trifunctional polyol1-3Quantitative[4]
Glycerol-1-allyl etherTrimethylolpropane tris(3-mercaptopropionate)Functionalized polyol1-3Quantitative[4]

Note: The provided data uses a multifunctional thiol as an example to illustrate the high efficiency of the thiol-ene reaction. Similar high yields are expected for the reaction with this compound.

Thiol-Michael Conjugate Addition

The thiol-Michael addition is a nucleophilic conjugate addition of a thiolate to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound.[1] This reaction is typically base-catalyzed and is widely used in bioconjugation and polymer synthesis.[1]

Mechanism: The reaction is initiated by the deprotonation of the thiol to form a highly nucleophilic thiolate anion. This anion then attacks the β-carbon of the Michael acceptor, forming a C-S bond and a resonance-stabilized enolate intermediate, which is subsequently protonated to give the final product.[5]

Michael_Addition_Mechanism cluster_deprotonation Deprotonation cluster_addition Conjugate Addition cluster_protonation Protonation Allyl_MercaptanBase Allyl_MercaptanBase ThiolateHB ThiolateHB Allyl_MercaptanBase->ThiolateHB ThiolateMichael_Acceptor ThiolateMichael_Acceptor Enolate_Intermediate CH₂=CHCH₂S-CH(R)-CH=C(O⁻)R' ThiolateMichael_Acceptor->Enolate_Intermediate Enolate_IntermediateHB Enolate_IntermediateHB ProductBase_Regen ProductBase_Regen Enolate_IntermediateHB->ProductBase_Regen Allyl_Mercaptan CH₂=CHCH₂SH Base B: Thiolate CH₂=CHCH₂S⁻ HB HB⁺ Michael_Acceptor R-CH=CH-COR' Product CH₂=CHCH₂S-CH(R)-CH₂COR' Base_Regen B:

Fig. 2: Thiol-Michael Addition Mechanism.

Experimental Protocol: Base-Catalyzed Michael Addition of this compound

This protocol outlines a general procedure for the base-catalyzed Michael addition of this compound to an electron-deficient alkene.[6]

Materials:

  • This compound

  • Michael acceptor (e.g., N-substituted maleimide, α,β-unsaturated ketone)

  • Base (e.g., triethylamine (B128534) (TEA), KF/Al₂O₃)

  • Solvent (e.g., dichloromethane, tetrahydrofuran, or solvent-free)

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • Dissolve the Michael acceptor (1.0 equiv.) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). For solvent-free conditions, the neat reactants are mixed.

  • Add this compound (1.1-1.2 equiv.) to the solution.

  • Add a catalytic amount of the base (e.g., 0.1 equiv. of TEA or a catalytic amount of KF/Al₂O₃).

  • Stir the reaction at room temperature and monitor its progress by TLC. These reactions are often complete within a few hours.[6]

  • Once the reaction is complete, if a solvent was used, it can be removed under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to yield the pure thioether adduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data:

Michael AcceptorThiolBaseSolventTimeYield (%)Reference
CitralThiophenolKF/Al₂O₃Glycerin4 h85[7]
Cyclohex-2-enonep-ChlorothiophenolKF/Al₂O₃Glycerin2.5 h70[7]
Methyl vinyl ketoneThiophenolNoneSolvent-free30 min93[8]

Note: The provided data uses analogous thiols. Similar reactivity and high yields are expected with this compound under these mild conditions.

Nucleophilic Substitution (S-Alkylation)

The thiol group of this compound can be readily deprotonated to form a thiolate, which is a potent nucleophile. This thiolate can then displace a leaving group from an electrophile, such as an alkyl halide, to form a thioether. This S-alkylation reaction is a fundamental method for constructing C-S bonds.[1]

S_Alkylation_Workflow cluster_workflow S-Alkylation Experimental Workflow start Start reactants Combine this compound, Alkyl Halide, and Base in Solvent start->reactants reaction Stir at appropriate temperature (e.g., room temp. to reflux) reactants->reaction monitoring Monitor reaction by TLC reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying purification Purify by Column Chromatography drying->purification product Characterize Final Product purification->product

Fig. 3: S-Alkylation Experimental Workflow.

Experimental Protocol: Synthesis of Allyl Thioethers via S-Alkylation

This protocol describes a general method for the S-alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl (B1604629) bromide, allyl bromide)

  • Base (e.g., sodium hydroxide, potassium carbonate)

  • Solvent (e.g., ethanol, DMF, acetone)

  • Magnetic stirrer

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in the chosen solvent.

  • Add the base (1.1 equiv.) to the solution and stir for a few minutes to form the thiolate.

  • Add the alkyl halide (1.0 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux, depending on the reactivity of the alkyl halide.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure allyl thioether.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data:

Alkyl HalideThiolBase/ConditionsProductYield (%)Reference
t-Butyl bromideBenzyl mercaptanZinc carbonate, CH₂Cl₂, refluxt-Butyl benzyl sulfide90[9]
Allyl bromideBenzyl mercaptanZinc carbonate, CH₂Cl₂, refluxAllyl benzyl sulfide60[9]

Note: The data illustrates the synthesis of thioethers using a similar thiol. This compound is expected to react similarly.

Polymerization

The presence of the allyl double bond allows this compound to undergo polymerization, leading to polymers with pendant thiol groups. These functional polymers have potential applications in areas like drug delivery and as antioxidant materials.[10][11] The polymerization can be initiated by radical initiators.[12]

Experimental Protocol: Radical Polymerization of this compound

This protocol is a general representation of the free-radical polymerization of this compound.

Materials:

  • This compound (monomer)

  • Radical initiator (e.g., AIBN, benzoyl peroxide)

  • Solvent (e.g., benzene, CCl₄)

  • Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

  • Place the purified this compound and solvent in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.

  • De-gas the solution by several freeze-pump-thaw cycles.

  • Add the radical initiator under an inert atmosphere.

  • Heat the reaction mixture to the appropriate temperature (e.g., 50-70 °C for AIBN) to initiate polymerization.[13]

  • Allow the polymerization to proceed for the desired time.

  • Terminate the polymerization by cooling the reaction mixture.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

  • Characterize the polymer by techniques such as GPC (for molecular weight), NMR, and FTIR.

Nanoparticle Synthesis and Functionalization

This compound can be used as a capping agent in the synthesis of metal nanoparticles, such as gold nanoparticles (AuNPs). The thiol group has a strong affinity for the gold surface, leading to the formation of a self-assembled monolayer that stabilizes the nanoparticles. The pendant allyl groups can then be used for further functionalization.[10][14]

Nanoparticle_Synthesis_Workflow cluster_workflow This compound-Capped AuNP Synthesis start Start prepare_solution Prepare HAuCl₄ solution start->prepare_solution add_capping_agent Add this compound (capping agent) prepare_solution->add_capping_agent add_reducing_agent Add reducing agent (e.g., NaBH₄) add_capping_agent->add_reducing_agent stir Stir vigorously add_reducing_agent->stir characterize Characterize AuNPs (UV-Vis, TEM, PSA) stir->characterize end End characterize->end

Fig. 4: Workflow for Synthesizing this compound-Capped Gold Nanoparticles.

Experimental Protocol: Synthesis of this compound-Capped Gold Nanoparticles

This protocol is based on the synthesis of AuNPs using this compound as a capping agent for modifying electrode surfaces.[10]

Materials:

Procedure:

  • Prepare an aqueous solution of HAuCl₄.

  • Add this compound to the HAuCl₄ solution, which will act as the capping agent.

  • While stirring vigorously, add a freshly prepared, ice-cold solution of NaBH₄ (the reducing agent) to the mixture.

  • A color change (e.g., to ruby red) indicates the formation of AuNPs.

  • Continue stirring for a period to ensure the reaction is complete and the nanoparticles are stabilized.

  • Characterize the synthesized AuNPs. UV-Vis spectroscopy should show a surface plasmon resonance peak characteristic of AuNPs (typically around 510-580 nm).[10]

  • Use TEM and PSA to determine the size and morphology of the nanoparticles. Average particle sizes of around 11 ± 4 nm have been reported with this method.[10]

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its dual functionality allows for its participation in a range of efficient and high-yielding reactions, including thiol-ene additions, Michael additions, and S-alkylations. These reactions provide robust methods for the synthesis of diverse sulfur-containing compounds with applications in drug discovery, materials science, and nanotechnology. The protocols and data presented here provide a foundation for researchers to utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols: Allyl Mercaptan as a Chain Transfer Agent in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of polymers, precise control over molecular weight and molecular weight distribution is paramount for tailoring the material's final properties. This is particularly critical in the development of advanced materials for drug delivery, medical devices, and other biomedical applications. Chain transfer agents (CTAs) are crucial reagents in free-radical polymerization that enable this control.[1][2] Mercaptans, or thiols, are a well-established class of CTAs known for their high efficiency in regulating polymer chain length.[2][3]

Allyl mercaptan (prop-2-ene-1-thiol) is an unsaturated thiol that presents unique opportunities as a chain transfer agent.[4] Its dual functionality, a reactive thiol group and a polymerizable allyl group, allows for its use not only as a conventional chain transfer agent but also as a potential monomer or for post-polymerization modification.[5][6] Theoretical studies suggest that the double bond in this compound can be preserved during its function as a chain transfer agent, retaining the radical-scavenging activity of the thiol group.[5] This document provides detailed application notes and adaptable protocols for the use of this compound as a chain transfer agent in radical polymerization.

Mechanism of Chain Transfer

G cluster_reinitiation Re-initiation Step P_radical Propagating Polymer Radical (P•) AllylMercaptan This compound (R-SH) TerminatedPolymer Terminated Polymer (P-H) P_radical->TerminatedPolymer H abstraction ThiylRadical Thiyl Radical (RS•) Monomer Monomer (M) NewPolymerRadical New Propagating Polymer Radical (P'•) ThiylRadical->NewPolymerRadical Re-initiation

Mechanism of chain transfer using this compound.

Data Presentation: Chain Transfer Constants

Table 1: Chain Transfer Constants of Various Mercaptans in Styrene (B11656) Polymerization at 60°C

Chain Transfer AgentCtr
n-Butyl Mercaptan22
n-Amyl Mercaptan20
3-Ethoxypropanethiol14.3
Ethyl ThioglycolateVery High
This compoundData not available

Table 2: Chain Transfer Constants of Various Mercaptans in Methyl Methacrylate (B99206) (MMA) Polymerization

Chain Transfer AgentCtr (at 60°C)
n-Butyl Mercaptan0.70
Pentanethiol0.80
1-Butanethiol0.67
2-Propanethiol0.38
Benzenethiol2.7
This compoundData not available

Experimental Protocols

The following are generalized protocols for free-radical polymerization using a mercaptan as a chain transfer agent. These can serve as a starting point for experiments with this compound. Note: Optimization of reaction conditions, including initiator and CTA concentrations, will be necessary to achieve the desired molecular weight.

Protocol 1: Solution Polymerization of Methyl Methacrylate (MMA)

This protocol is suitable for producing polymers with good purity and a controlled molecular weight.

Materials:

  • Methyl methacrylate (MMA), purified

  • This compound

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as initiator

  • Anhydrous solvent (e.g., toluene, benzene, or 1,4-dioxane)

  • Reaction flask with condenser, magnetic stirrer, and inert gas inlet

  • Methanol (for precipitation)

  • Vacuum oven

Workflow:

G Setup Setup Reaction Flask (Condenser, Stirrer, N2 Inlet) AddReactants Add Monomer (MMA), Solvent, this compound, and Initiator (AIBN) Setup->AddReactants Purge Purge with Inert Gas (e.g., N2 for 20-30 min) AddReactants->Purge Heat Heat to Reaction Temperature (e.g., 70°C) with Stirring Purge->Heat Polymerize Maintain Reaction for a Specified Time Heat->Polymerize Terminate Terminate by Cooling in an Ice Bath Polymerize->Terminate Precipitate Precipitate Polymer in Excess Methanol Terminate->Precipitate Isolate Filter, Wash, and Dry the Polymer Precipitate->Isolate

Workflow for solution polymerization.

Procedure:

  • Set up a reaction flask equipped with a condenser, magnetic stirrer, and an inert gas inlet.

  • Add the purified MMA, solvent (a typical monomer concentration is 50% w/v), the desired amount of this compound, and the initiator to the flask.

  • Purge the system with an inert gas (e.g., nitrogen or argon) for 20-30 minutes to remove oxygen.

  • Heat the reaction mixture to the desired temperature (e.g., 70°C for AIBN) with constant stirring under a positive pressure of inert gas.

  • Maintain the reaction for the specified duration. Samples can be taken periodically to monitor conversion.

  • Terminate the reaction by cooling the flask in an ice bath.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Filter the precipitated polymer, wash it several times with fresh methanol, and dry it in a vacuum oven to a constant weight.

Protocol 2: Emulsion Polymerization of Styrene

This protocol is suitable for producing high molecular weight polymers at a fast polymerization rate, with the CTA controlling the final molecular weight.

Materials:

  • Styrene, purified

  • This compound

  • Water-soluble initiator (e.g., potassium persulfate, KPS)

  • Surfactant (e.g., sodium dodecyl sulfate, SDS)

  • Deionized water

  • Buffer (optional, to control pH)

  • Reaction vessel with a mechanical stirrer, condenser, and inert gas inlet

Procedure:

  • In the reaction vessel, prepare the aqueous phase by dissolving the surfactant and buffer (if used) in deionized water.

  • Purge the aqueous phase with an inert gas for 30 minutes.

  • In a separate container, prepare the oil phase by mixing the styrene and the desired amount of this compound.

  • Add the oil phase to the aqueous phase with vigorous stirring to form an emulsion.

  • Heat the emulsion to the desired polymerization temperature (e.g., 70-80°C).

  • Dissolve the initiator in a small amount of deionized water and add it to the reactor to start the polymerization.

  • Continue the reaction under an inert atmosphere with constant stirring for the desired time.

  • Cool the reactor to terminate the polymerization. The resulting product is a polymer latex.

  • To isolate the solid polymer, the latex can be coagulated by adding a salt solution (e.g., aluminum sulfate) or by freezing and thawing, followed by filtration, washing, and drying.

Applications in Drug Development and Research

The use of this compound as a chain transfer agent can be advantageous in several areas:

  • Synthesis of Functional Polymers: The retained allyl group on the polymer chain ends can be further functionalized via thiol-ene "click" chemistry, allowing for the conjugation of drugs, targeting ligands, or imaging agents.[5]

  • Development of Drug Delivery Systems: By controlling the molecular weight of polymers, their solubility, degradation rate, and drug release kinetics can be fine-tuned for optimal therapeutic efficacy.

  • Biomaterial Surface Modification: this compound can be used in plasma polymerization to create thiol-functionalized surfaces, which can then be used to immobilize biomolecules like collagen.[6]

Conclusion

This compound is a promising chain transfer agent for the synthesis of well-defined polymers. Its dual functionality offers a route to creating polymers with controlled molecular weights and terminal functionality for further modification. While quantitative data on its chain transfer constant is not yet widely available, the provided protocols, adapted from established methods for other mercaptans, offer a solid foundation for researchers to explore its utility. Further investigation into the precise determination of its chain transfer constants with various monomers is warranted to fully exploit its potential in the design of advanced polymeric materials for scientific research and drug development.

References

Application Notes and Protocols: The Role of Allyl Mercaptan in Agrochemical and Pesticide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of allyl mercaptan (prop-2-ene-1-thiol) in the context of agrochemical and pesticide development. This compound is a versatile building block due to the presence of two reactive functional groups: a nucleophilic thiol (-SH) and a reactive allyl group (-CH₂CH=CH₂). This dual functionality allows for its incorporation into a variety of molecular scaffolds, leading to the synthesis of potent and effective agrochemicals.

Introduction to this compound's Reactivity

This compound's reactivity is centered around its thiol and alkene moieties, enabling a range of chemical transformations. These reactions are often efficient and can be performed under mild conditions, making them suitable for the synthesis of complex molecules.

  • Nucleophilic Substitution (S-Alkylation): The thiol group is readily deprotonated to form a thiolate, a potent nucleophile that can displace leaving groups from electrophiles to form thioethers.[1]

  • Thiol-Ene Radical Addition: The thiol group can add across a carbon-carbon double bond in a radical-mediated anti-Markovnikov addition, forming a carbon-sulfur bond.

  • Thiol-Michael Conjugate Addition: As a strong nucleophile, the thiolate can undergo conjugate addition to electron-deficient alkenes.

These fundamental reactions provide a toolbox for chemists to introduce the allyl sulfide (B99878) moiety into diverse molecular structures, a common feature in various biologically active compounds.

Synthesis of Diallyl Disulfide (DADS): A Nematicidal Agent

Diallyl disulfide (DADS) is a major component of garlic oil and has demonstrated significant nematicidal activity, making it an environmentally benign alternative to synthetic nematicides.[2] While industrial synthesis of DADS often starts from allyl chloride and a disulfide source, a laboratory-scale synthesis can be readily achieved from this compound through oxidation.

Experimental Protocol: Oxidation of this compound to Diallyl Disulfide

This protocol describes the synthesis of diallyl disulfide from this compound via oxidation.

Materials:

  • This compound (≥90%)

  • Iodine (I₂)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of iodine (0.5 eq) in dichloromethane to the stirred this compound solution. The reaction is typically rapid, and the disappearance of the iodine color indicates the completion of the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with a saturated solution of sodium thiosulfate to quench any unreacted iodine.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude diallyl disulfide.

  • The crude product can be further purified by vacuum distillation.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
ProductDiallyl Disulfide
Typical Yield>80%
Purity (after distillation)>95%
AppearanceYellowish liquid with a strong garlic odor

Logical Workflow for Diallyl Disulfide Synthesis:

G AllylMercaptan This compound Oxidation Oxidation (e.g., I₂) AllylMercaptan->Oxidation DADS Diallyl Disulfide Oxidation->DADS Purification Purification (Distillation) DADS->Purification FinalProduct Pure Diallyl Disulfide Purification->FinalProduct

Synthesis of Diallyl Disulfide from this compound.

General Synthetic Pathways Utilizing this compound in Agrochemical Synthesis

The versatile reactivity of this compound opens up several pathways for the synthesis of potential agrochemicals beyond DADS. The following sections describe general experimental protocols for key reactions.

The S-alkylation of this compound is a fundamental method for creating C-S bonds, leading to the formation of allyl thioethers. Many organosulfur compounds containing a thioether linkage exhibit pesticidal properties.[3]

General Experimental Protocol: S-Alkylation of this compound

Materials:

  • This compound

  • Alkyl or benzyl (B1604629) halide (R-X)

  • Base (e.g., sodium hydroxide, potassium carbonate)

  • Solvent (e.g., ethanol, acetone, DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.1 eq) in the chosen solvent.

  • Add the base (1.2 eq) and stir the mixture for 15-30 minutes to form the thiolate.

  • Add the alkyl or benzyl halide (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude allyl thioether.

  • Purify the product by column chromatography on silica (B1680970) gel.

General Workflow for Allyl Thioether Synthesis:

G AllylMercaptan This compound Base Base (e.g., NaOH) AllylMercaptan->Base Thiolate Allyl Thiolate AllylMercaptan->Thiolate Deprotonation SN2 SN2 Reaction Thiolate->SN2 AlkylHalide Alkyl/Benzyl Halide (R-X) AlkylHalide->SN2 Thioether Allyl Thioether (Allyl-S-R) SN2->Thioether Workup Workup & Purification Thioether->Workup FinalProduct Pure Allyl Thioether Workup->FinalProduct

General synthesis of allyl thioethers from this compound.

The thiol-ene reaction is a powerful click chemistry transformation that allows for the efficient formation of C-S bonds with anti-Markovnikov selectivity. This reaction can be used to attach the this compound moiety to various alkene-containing molecules, potentially leading to novel agrochemical structures.

General Experimental Protocol: Thiol-Ene Radical Addition

Materials:

  • This compound

  • Alkene (R-CH=CH₂)

  • Radical initiator (e.g., AIBN, benzoyl peroxide) or UV light source

  • Solvent (e.g., toluene, THF)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • In a Schlenk tube, dissolve the alkene (1.0 eq) and this compound (1.2 eq) in the chosen solvent.

  • Add a catalytic amount of the radical initiator (e.g., 1-5 mol%).

  • Degas the solution by several freeze-pump-thaw cycles.

  • Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 70-80 °C for AIBN) or irradiate with a UV lamp at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction and remove the solvent under reduced pressure.

  • Purify the resulting thioether by column chromatography.

Signaling Pathway Visualization (Hypothetical Mode of Action)

Many sulfur-containing pesticides act by inhibiting specific enzymes in pests. For example, some fungicides inhibit enzymes involved in fungal respiration. The diagram below illustrates a hypothetical signaling pathway where an this compound-derived agrochemical inhibits a key enzyme.

G Agrochemical This compound-Derived Agrochemical Agrochemical->Inhibition Enzyme Target Enzyme (e.g., Succinate Dehydrogenase) MetabolicPathway Essential Metabolic Pathway Enzyme->MetabolicPathway Catalyzes PestGrowth Pest/Pathogen Growth & Proliferation MetabolicPathway->PestGrowth Inhibition->Enzyme

Hypothetical inhibition of a target enzyme by an agrochemical.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of a variety of sulfur-containing compounds with potential applications in the agrochemical industry. Its dual functionality allows for the straightforward introduction of the allylthio group into diverse molecular architectures. The synthesis of the nematicidal agent diallyl disulfide from this compound serves as a practical example of its utility. The general protocols provided for S-alkylation and thiol-ene reactions offer a foundation for the exploration and development of novel agrochemicals. Further research into the synthesis and biological evaluation of this compound derivatives is warranted to unlock their full potential in crop protection.

References

Application Notes and Protocols: Allyl Mercaptan as a Flavoring Agent in the Food Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl mercaptan (2-propene-1-thiol) is an organosulfur compound naturally found in garlic and other Allium species.[1][2] It is a key contributor to the characteristic pungent and savory flavor of garlic.[1] As a flavoring agent, this compound is valued for its potent garlic and onion-like aroma and is used to impart or enhance these flavor profiles in a variety of food products.[3] This document provides detailed application notes and protocols for the use of this compound as a flavoring agent in the food industry, with a focus on its chemical properties, regulatory status, sensory evaluation, methods of incorporation, and stability.

Chemical Properties and Regulatory Status

This compound is a colorless to pale yellow liquid with a strong, pungent odor.[4] Its effective use as a flavoring agent is influenced by its chemical and physical properties.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical FormulaC₃H₆S[5]
Molecular Weight74.14 g/mol [4]
Boiling Point66-68 °C[4]
Density0.888-0.930 g/mL at 25 °C[4]
SolubilitySlightly soluble in water; miscible in alcohol and ether[4]
FEMA Number2035[3][6]
JECFA Number521[5][6]
GRAS StatusGenerally Recognized as Safe[6]

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that this compound poses "no safety concern at current levels of intake when used as a flavouring agent."[7][8] It is classified as a GRAS (Generally Recognized as Safe) substance by the Flavor and Extract Manufacturers Association (FEMA).[6]

Application in Food Products

This compound is used to impart a fresh, pungent garlic flavor to a wide range of savory food products. Due to its high flavor intensity, it is used in very low concentrations.

Recommended Usage Levels

While specific maximum use levels in various food categories are maintained by FEMA and are available upon request, typical usage levels for potent sulfur compounds are generally in the parts-per-million (ppm) range.[6][9] The following table provides estimated typical use levels based on common industry practice for similar potent garlic-flavor compounds.

Table 2: Estimated Typical Use Levels of this compound in Various Food Categories

Food CategoryEstimated Typical Use Level (ppm)
Soups and Sauces0.1 - 2.0
Savory Snacks (e.g., chips, crackers)0.5 - 5.0
Meat Products and Marinades1.0 - 10.0
Dressings and Condiments0.2 - 3.0
Baked Goods (savory)0.5 - 5.0

Note: These are estimated values. Actual use levels should be determined by sensory evaluation in the specific food matrix.

Experimental Protocols

Protocol for Sensory Evaluation of this compound

This protocol outlines a method for the sensory evaluation of this compound in a food matrix using a trained sensory panel and the Spectrum™ Descriptive Analysis method.[10]

Objective: To characterize the flavor profile of this compound in a neutral food base and determine its odor and flavor detection thresholds.

Materials:

  • This compound solution (0.1% in propylene (B89431) glycol)

  • Neutral food base (e.g., unsalted mashed potatoes, plain white sauce)

  • Odor-free sample cups with lids

  • Deionized water and unsalted crackers for palate cleansing

  • Trained sensory panel (8-12 panelists)

Procedure:

  • Sample Preparation:

    • Prepare a series of dilutions of the this compound stock solution in the neutral food base. Concentrations should range from below the expected detection threshold to a level that is clearly perceptible.

    • A control sample of the neutral food base with no added flavor should also be prepared.

    • Present samples to panelists in a randomized, blind-coded manner.

  • Panelist Training:

    • Familiarize panelists with the aroma and flavor attributes associated with garlic, such as "pungent," "sulfurous," "roasted," and "fresh."

    • Provide reference standards for each attribute.

  • Evaluation:

    • Panelists should first evaluate the aroma of each sample (orthonasal perception) by sniffing the headspace of the sample cup.

    • Next, panelists should taste each sample (retronasal perception) and evaluate its flavor profile.

    • Panelists will rate the intensity of each attribute on a 15-point scale.

    • Palates should be cleansed with deionized water and unsalted crackers between samples.

  • Data Analysis:

    • Analyze the intensity ratings for each attribute to generate a flavor profile for each concentration of this compound.

    • Determine the odor and flavor detection thresholds using appropriate statistical methods (e.g., ASTM E679).

Sensory_Evaluation_Workflow cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis prep1 Prepare this compound Dilutions prep3 Code and Randomize Samples prep1->prep3 prep2 Prepare Control Sample prep2->prep3 eval1 Orthonasal Aroma Assessment prep3->eval1 Present to Panel eval2 Retronasal Flavor Assessment eval1->eval2 eval3 Rate Attribute Intensities eval2->eval3 analysis1 Generate Flavor Profiles eval3->analysis1 Collect Data analysis2 Determine Detection Thresholds analysis1->analysis2

Figure 1: Workflow for Sensory Evaluation of this compound.
Protocol for Incorporation of this compound into a Food Product

Due to its high volatility and reactivity, direct addition of this compound to food products can be challenging. Encapsulation is a common technique to improve its stability and control its release.[7][11][12]

Objective: To incorporate this compound into a dry soup mix using spray drying encapsulation.

Materials:

  • This compound

  • Wall material (e.g., maltodextrin, gum arabic)

  • Emulsifier (e.g., soy lecithin)

  • Water

  • Homogenizer

  • Spray dryer

  • Dry soup mix base

Procedure:

  • Emulsion Preparation:

    • Dissolve the wall material in water to create an aqueous solution.

    • Disperse the emulsifier in the aqueous solution.

    • Slowly add the this compound to the solution while homogenizing at high speed to form a stable oil-in-water emulsion.

  • Spray Drying:

    • Feed the emulsion into a spray dryer.

    • Optimize the inlet and outlet temperatures to ensure efficient drying without significant degradation of the this compound.

    • Collect the resulting powder, which consists of microcapsules of this compound.

  • Incorporation into Food Product:

    • Blend the encapsulated this compound powder with the other dry ingredients of the soup mix.

    • Package the final product in an airtight, moisture-proof container.

Incorporation_Workflow cluster_emulsion Emulsion Formation cluster_encapsulation Encapsulation cluster_blending Final Product Blending emulsion1 Dissolve Wall Material in Water emulsion2 Add Emulsifier emulsion1->emulsion2 emulsion3 Homogenize with this compound emulsion2->emulsion3 encap1 Spray Dry the Emulsion emulsion3->encap1 Feed Emulsion encap2 Collect Encapsulated Powder encap1->encap2 blend1 Mix with Dry Food Ingredients encap2->blend1 Add Encapsulated Flavor blend2 Package Final Product blend1->blend2

Figure 2: Workflow for Incorporation of this compound via Encapsulation.

Stability of this compound

This compound is a relatively unstable compound, and its stability is influenced by temperature, pH, and the presence of other food components.[13]

Table 3: Factors Affecting the Stability of this compound

FactorEffect on Stability
Temperature Highly susceptible to thermal degradation. Degradation increases with increasing temperature.
pH More stable in acidic to neutral conditions. Stability decreases in alkaline conditions.
Oxygen Prone to oxidation, which can lead to the formation of disulfides and other off-flavor compounds.
Light Can be sensitive to light, which may catalyze degradation reactions.
Food Matrix Can interact with proteins and other components, which may affect its volatility and stability.

To enhance the stability of this compound in food products, it is recommended to:

  • Use encapsulation techniques to protect it from environmental factors.[7][11]

  • Store food products containing this compound in a cool, dark place.

  • Use airtight packaging to minimize exposure to oxygen.

Interaction with Food Matrix

This compound can interact with various components in the food matrix, which can impact its flavor perception and stability. The thiol group (-SH) in this compound is particularly reactive.[14][15]

Interaction_Pathway allyl This compound (-SH group) binding Covalent Binding (disulfide bonds) allyl->binding interacts with oxidation Oxidation allyl->oxidation can undergo protein Food Proteins (e.g., cysteine residues) protein->binding lipid Lipids (unsaturated fatty acids) lipid->oxidation metal Metal Ions (e.g., Fe²⁺, Cu²⁺) metal->oxidation catalyzes flavor_loss Loss of Flavor Intensity binding->flavor_loss off_flavor Off-Flavor Formation oxidation->off_flavor

References

Allyl Mercaptan: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Allyl mercaptan (prop-2-ene-1-thiol), a reactive organosulfur compound, is a valuable building block in pharmaceutical synthesis. Its bifunctional nature, possessing both a nucleophilic thiol group and a reactive allyl moiety, allows for its incorporation into a diverse range of molecular architectures, making it a key intermediate in the development of novel therapeutics. This document provides an overview of the key applications of this compound in pharmaceutical synthesis, with detailed protocols for its use in forming critical thioether linkages.

Key Synthetic Applications

This compound is primarily utilized in three main types of reactions to introduce the allylthio group into target molecules:

  • Thiol-Ene Radical Addition: This reaction involves the radical-mediated addition of the thiol group across a carbon-carbon double bond (an 'ene'). It is a highly efficient method for forming carbon-sulfur bonds, often proceeding with high yields under mild conditions.[1]

  • Thiol-Michael Conjugate Addition: As a potent nucleophile, the thiolate anion of this compound can undergo a conjugate addition to electron-deficient alkenes, such as those found in maleimides and acrylates. This reaction is widely employed in bioconjugation and the synthesis of various bioactive molecules.[1]

  • Nucleophilic Substitution (S-Alkylation): The thiol group of this compound can be deprotonated to form a highly reactive thiolate, which can then displace a leaving group on an alkyl halide or other electrophilic substrate to form a thioether.[1]

These reactions provide robust and versatile pathways for the synthesis of a wide array of sulfur-containing compounds with potential therapeutic applications.

Biological Significance and Therapeutic Potential

The incorporation of the allylthio group, facilitated by this compound, can impart significant biological activity to a molecule. Notably, this compound itself is recognized as a potent inhibitor of histone deacetylases (HDACs).[2][3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition has emerged as a promising strategy in cancer therapy. By inhibiting HDACs, this compound and its derivatives can induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential in the development of novel anticancer agents.[2]

Furthermore, derivatives of this compound, such as S-allylmercapto-N-acetylcysteine (ASSNAC), have demonstrated significant antioxidant properties and the ability to up-regulate cellular glutathione (B108866) levels, offering protection against oxidative stress.

Experimental Protocols

The following sections provide detailed experimental protocols for key synthetic transformations involving this compound.

Protocol 1: Thiol-Ene Radical Addition

This protocol describes a general procedure for the photochemical thiol-ene reaction between a thiol (e.g., this compound) and an alkene.

Materials:

  • Thiol (e.g., this compound)

  • Alkene-containing substrate

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Solvent (e.g., methanol, degassed)

  • UV lamp (365 nm)

  • Reaction vessel (e.g., quartz tube)

  • Stirring apparatus

Procedure:

  • In a quartz reaction vessel, dissolve the alkene-containing substrate (1.0 equivalent) and the photoinitiator (e.g., 5 mol%) in a suitable degassed solvent.

  • Add this compound (1.1 to 1.5 equivalents) to the solution.

  • Seal the reaction vessel and stir the mixture at room temperature.

  • Irradiate the reaction mixture with a 365 nm UV lamp.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure thioether product.

Quantitative Data Summary Table:

ParameterValue
Reactants
Alkene Substrate1.0 equiv.
This compound1.1 - 1.5 equiv.
Photoinitiator (DMPA)5 mol%
Reaction Conditions
SolventMethanol (degassed)
TemperatureRoom Temperature
Irradiation365 nm UV
Outcome
Typical YieldHigh (often >90%)
Protocol 2: Thiol-Michael Conjugate Addition

This protocol provides a general procedure for the base-catalyzed Michael addition of this compound to an electron-deficient alkene, such as a maleimide (B117702) derivative.

Materials:

  • This compound

  • Maleimide derivative (e.g., N-acetylmaleimide)

  • Base catalyst (e.g., Triethylamine (B128534), TEA)

  • Solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Inert atmosphere (Nitrogen or Argon)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the maleimide derivative (1.0 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere.

  • Add this compound (1.1 equivalents) to the solution.

  • Add a catalytic amount of triethylamine (e.g., 0.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, the product can often be isolated by removing the solvent under reduced pressure.

  • If necessary, purify the crude product by silica gel column chromatography using an appropriate eluent system.

Quantitative Data Summary Table:

ParameterValue
Reactants
Maleimide Derivative1.0 equiv.
This compound1.1 equiv.
Triethylamine (catalyst)0.1 equiv.
Reaction Conditions
SolventDichloromethane or THF
TemperatureRoom Temperature
AtmosphereInert (N₂ or Ar)
Outcome
Typical YieldGenerally high
Protocol 3: Nucleophilic Substitution (S-Alkylation)

This protocol outlines a general method for the S-alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl (B1604629) bromide)

  • Base (e.g., Sodium hydroxide, NaOH, or Potassium carbonate, K₂CO₃)

  • Solvent (e.g., Ethanol, Acetone, or Dimethylformamide)

  • Round-bottom flask

  • Stirring apparatus

  • Reflux condenser (if heating is required)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent.

  • Add the base (1.1 to 1.5 equivalents) to the solution and stir to form the thiolate anion.

  • Add the alkyl halide (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux, depending on the reactivity of the alkyl halide.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (e.g., sodium bromide) has formed, remove it by filtration.

  • Remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure thioether.

Quantitative Data Summary Table:

ParameterValue
Reactants
This compound1.0 equiv.
Alkyl Halide1.0 equiv.
Base (e.g., NaOH)1.1 - 1.5 equiv.
Reaction Conditions
SolventEthanol, Acetone, or DMF
TemperatureRoom Temperature to Reflux
Outcome
Typical YieldVaries depending on substrates

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways and a general experimental workflow involving this compound.

Synthesis_Pathways AllylMercaptan This compound Thioether Allyl Thioether AllylMercaptan->Thioether Thiol-Ene Addition (Radical Initiator, hv) AllylMercaptan->Thioether Michael Addition (Base Catalyst) AllylMercaptan->Thioether S-Alkylation (Base) Alkene Alkene (R-CH=CH₂) Alkene->Thioether Maleimide Maleimide Derivative Maleimide->Thioether AlkylHalide Alkyl Halide (R-X) AlkylHalide->Thioether

Caption: Key synthetic routes utilizing this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: - this compound - Substrate - Catalyst/Initiator - Solvent ReactionConditions Set Reaction Conditions: - Temperature - Atmosphere - Stirring - Irradiation (if needed) Reactants->ReactionConditions Monitoring Monitor Reaction Progress (TLC, GC-MS) ReactionConditions->Monitoring Quench Quench Reaction (if necessary) Monitoring->Quench Extraction Extraction & Washing Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure Allyl Thioether Product Purification->Product

Caption: General experimental workflow for thioether synthesis.

HDAC_Inhibition_Pathway AllylMercaptan This compound Derivative HDAC Histone Deacetylase (HDAC) AllylMercaptan->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation Chromatin Relaxed Chromatin AcetylatedHistones->Chromatin GeneExpression Tumor Suppressor Gene Expression Chromatin->GeneExpression CellCycleArrest Cell Cycle Arrest & Apoptosis GeneExpression->CellCycleArrest

Caption: this compound's role in HDAC inhibition.

References

Application Notes and Protocols for Safe Handling and Storage of Allyl Mercaptan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and safety information for the handling and storage of allyl mercaptan (2-propene-1-thiol) in a laboratory setting. This compound is a highly flammable, volatile, and toxic liquid with a strong, unpleasant odor. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Exposure Limits

This compound is classified as a hazardous substance with the following primary concerns:

  • Flammability: It is a highly flammable liquid and vapor. Vapors can form explosive mixtures with air.[1][2]

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4] It can cause irritation to the skin, eyes, and respiratory system.[3][5]

  • Odor: Possesses a powerful and unpleasant stench.[5]

Occupational Exposure Limits (OELs):

Currently, there are no specific Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA) or Recommended Exposure Limits (RELs) from the National Institute for Occupational Safety and Health (NIOSH) for this compound.[6] In the absence of specific OELs, a conservative approach should be adopted, and exposure should be minimized to the lowest achievable levels. For reference, the OELs for other mercaptans, such as tert-butyl mercaptan, are set at 0.5 ppm (NIOSH REL) and 10 ppm (OSHA PEL).[5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 870-23-5[3][5]
Molecular Formula C₃H₆S[5]
Molecular Weight 74.14 g/mol
Boiling Point 67-68 °C (153-154 °F)[7]
Flash Point -18 °C ( -0.4 °F)[7]
Density 0.898 g/mL at 25 °C[7]
Vapor Pressure 145 mmHg at 20 °C

Safe Handling Protocols

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood with a face velocity of at least 100 feet per minute.[1][4]

  • Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, hot surfaces, and static discharge.[1][2] Use only non-sparking tools and explosion-proof equipment.[1][3]

  • Grounding: Ground and bond all containers and receiving equipment during transfers to prevent static discharge.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound.

PPE TypeSpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes and vapors that can cause serious eye irritation.[2][3]
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact, which can be harmful.[3]
Skin and Body Protection Flame-retardant lab coat and closed-toe shoes.Protects against accidental splashes and fire hazards.[1]
Respiratory Protection An air-purifying respirator with organic vapor cartridges.Required when working outside of a fume hood or in case of a spill to prevent inhalation of harmful vapors.[3]
General Hygiene Practices
  • Avoid inhalation of vapors.[2]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]

  • Wash hands thoroughly after handling.[1][2]

  • Remove contaminated clothing immediately and launder before reuse.[1]

Storage Protocols

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][2] A refrigerator/flammables cabinet is recommended for storage.[3]

  • Containers: Keep containers tightly closed and upright to prevent leakage.[1][2]

  • Incompatibilities: Store separately from strong oxidizing agents, strong bases, and metals.[3]

Emergency Procedures

Spills and Leaks
  • Evacuate: Immediately evacuate all personnel from the affected area.

  • Ventilate: Increase ventilation to the area.

  • Contain: For small spills, absorb the material with a non-combustible absorbent material such as sand, earth, or vermiculite.[2][6]

  • Collect: Place the absorbent material into a sealed container for proper disposal.

  • Decontaminate: Clean the spill area thoroughly.

Fire
  • Extinguishing Media: Use dry chemical, foam, or carbon dioxide extinguishers.[1] Avoid using a direct water jet as it may spread the fire.[2]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[1]

First Aid
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Experimental Protocols

Protocol for Detection of this compound Vapors

This protocol describes a qualitative method for detecting the presence of this compound vapors in the laboratory, for instance, to check for small leaks in equipment.

Materials:

  • Dräger pump or similar handheld gas detector pump.

  • Mercaptan detector tubes (e.g., Gastec IG70, with a detection range of 0.35 – 84 ppm).[8]

Procedure:

  • Preparation: Before entering the area to be tested, break the tips of a new detector tube.

  • Pump Setup: Insert the detector tube into the pump, ensuring the arrow on the tube points towards the pump.

  • Sampling: Enter the area and hold the pump at the location where a leak is suspected (e.g., near container seals, tubing connections).

  • Data Collection: Pull the pump handle to draw a 100 mL sample of air through the tube, as per the manufacturer's instructions.

  • Reading: After the specified time, observe the length of the color change on the tube and compare it to the calibration marks to determine the approximate concentration of mercaptans in the air.

  • Record Keeping: Record the date, time, location, and concentration reading in a safety logbook.

  • Action: If a reading above the action level (to be determined by the institution's safety officer) is obtained, evacuate the area and implement the spill and leak procedures.

Application Notes: Use in Research and Development

This compound is a versatile reagent in organic synthesis and has applications in drug development.

  • Synthetic Chemistry: It serves as a building block for sulfur-containing organic molecules through reactions such as thiol-ene additions and Michael additions.[1]

  • Medicinal Chemistry: Organosulfur compounds derived from or related to this compound are of interest in cancer research. For instance, this compound has been studied as a histone deacetylase (HDAC) inhibitor, which can play a role in cell cycle arrest and apoptosis in cancer cells.[9] It is also a metabolite of allicin, a compound found in garlic with known biological activities.[4] The allyl motif is a key structural feature in the design of new therapeutic agents.[10]

Diagrams

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage a Don Personal Protective Equipment (PPE) b Ensure Fume Hood is Operational a->b c Work Inside Fume Hood b->c d Ground and Bond Containers c->d e Use Non-Sparking Tools d->e f Keep Containers Closed e->f g Dispose of Waste Properly f->g h Store in Flammables Cabinet g->h i Wash Hands Thoroughly h->i

Caption: Workflow for the safe handling of this compound.

EmergencyResponse cluster_immediate_actions Immediate Actions cluster_response Response (Trained Personnel Only) spill Spill or Leak Detected evacuate Evacuate Area spill->evacuate alert Alert Others & Safety Officer evacuate->alert ventilate Increase Ventilation alert->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill with Absorbent ppe->contain collect Collect and Seal Waste contain->collect decontaminate Decontaminate Area collect->decontaminate

Caption: Emergency response procedure for an this compound spill.

References

Application Notes and Protocols for the Derivatization of Allyl Mercaptan for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allyl mercaptan (2-propene-1-thiol) is a volatile organosulfur compound known for its characteristic garlic-like odor. It is found in various natural products, including garlic and onions, and is of interest in the food, flavor, and fragrance industries, as well as in environmental and biological research. The analysis of this compound by gas chromatography-mass spectrometry (GC-MS) can be challenging due to its high volatility, potential for oxidation, and the polarity imparted by the thiol group, which can lead to poor chromatographic peak shape.[1]

Chemical derivatization is a crucial strategy to overcome these analytical challenges. By converting the polar thiol group into a less polar, more stable, and more volatile derivative, chromatographic performance and detection sensitivity can be significantly improved.[1][2] This application note provides detailed protocols for the derivatization of this compound using two common reagents: Pentafluorobenzyl Bromide (PFBBr) and N-ethylmaleimide (NEM), for subsequent GC-MS analysis.

Method 1: S-Alkylation using Pentafluorobenzyl Bromide (PFBBr)

The reaction of this compound with PFBBr under basic conditions results in the formation of a stable S-pentafluorobenzyl ether derivative. This derivative is less polar, more volatile, and exhibits excellent response with electron capture detectors (ECD) and enhances mass spectrometric detection.[1]

Reaction Principle

The derivatization proceeds via a nucleophilic substitution reaction where the thiolate anion of this compound attacks the benzylic carbon of PFBBr, displacing the bromide ion.

Reaction: R-SH + PFBBr --(Base)--> R-S-PFB + HBr

Experimental Protocol: PFBBr Derivatization

Materials:

  • This compound standard

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10 mg/mL in a suitable solvent like acetone)

  • Aqueous base solution (e.g., 5% K₂CO₃ or 0.1 M NaOH)

  • Organic solvent for extraction (e.g., dichloromethane, hexane (B92381), or ethyl acetate)

  • Anhydrous sodium sulfate

  • Sample vials, pipettes, and a vortex mixer

  • Nitrogen gas supply for solvent evaporation

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration. For aqueous samples, proceed directly to the derivatization step.

  • Derivatization Reaction:

    • In a 2 mL glass vial, add 500 µL of the aqueous sample or standard solution.

    • Add 200 µL of the aqueous base solution to deprotonate the thiol group.

    • Add 100 µL of the PFBBr solution.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the reaction mixture at 60°C for 30-60 minutes in a heating block or water bath.

  • Extraction of the Derivative:

    • After incubation, allow the vial to cool to room temperature.

    • Add 500 µL of an organic extraction solvent (e.g., dichloromethane).

    • Vortex vigorously for 1 minute to extract the PFB-allyl mercaptan derivative into the organic phase.

    • Centrifuge briefly to separate the phases.

  • Drying and Concentration:

    • Carefully transfer the organic layer to a clean vial.

    • Dry the organic extract by passing it through a small amount of anhydrous sodium sulfate.

    • Evaporate the solvent to near dryness under a gentle stream of nitrogen. Avoid complete dryness to prevent the loss of the volatile derivative.[1]

  • Reconstitution:

    • Reconstitute the residue in 100 µL of a suitable solvent for GC-MS injection, such as hexane or ethyl acetate (B1210297).[1]

GC-MS Analysis Parameters (Example)
  • GC System: Agilent 6890N GC or equivalent

  • Mass Spectrometer: Agilent 5973N MS or equivalent

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 50-550

Expected Results

The derivatization of this compound with PFBBr forms S-allyl-pentafluorobenzyl ether. The mass spectrum of this derivative is expected to show a characteristic fragment ion at m/z 181 , which corresponds to the pentafluorobenzyl cation ([C₇H₂F₅]⁺).[1] This ion is often the base peak and can be used for selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

Quantitative Data

The following table summarizes representative quantitative data for the analysis of volatile thiols using PFBBr derivatization and GC-MS. While specific data for this compound is not detailed in the cited literature, these values for structurally related polyfunctional thiols provide an expected performance range.

Parameter4-mercapto-4-methyl-2-pentanone (4-MMP)3-mercaptohexanol (3-MH)3-mercaptohexylacetate (3-MHA)Reference
Limit of Detection (LOD)0.9 ng/L1 ng/L17 ng/L[2][3]
Recovery in Wine Matrix90% - 109%90% - 109%90% - 109%[2][3]
Precision (%RSD)5% - 11%5% - 11%5% - 11%[2][3]

Method 2: Michael Addition using N-ethylmaleimide (NEM)

N-ethylmaleimide reacts with the thiol group of this compound via a Michael addition reaction, forming a stable thioether adduct.[4] This derivatization is effective in stabilizing thiols and preventing their oxidation.[5] While commonly used in LC-MS for larger thiols like glutathione (B108866), the resulting derivative can also be analyzed by GC-MS.

Reaction Principle

The sulfhydryl group of this compound adds across the double bond of the maleimide (B117702) ring of NEM.

Reaction: R-SH + NEM --> R-S-NEM adduct

Experimental Protocol: NEM Derivatization

Materials:

  • This compound standard

  • N-ethylmaleimide (NEM) solution (e.g., 10 mM in a suitable solvent like acetonitrile (B52724) or a buffer)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Sample vials, pipettes, and a vortex mixer

  • Nitrogen gas supply for solvent evaporation

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent.

  • Derivatization Reaction:

    • In a 2 mL glass vial, add 500 µL of the sample or standard solution.

    • If the sample is not already buffered, add 100 µL of pH 7.0 phosphate buffer.

    • Add 100 µL of the NEM solution. A molar excess of NEM is recommended.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the reaction mixture at room temperature for 30 minutes. The reaction is typically rapid.

  • Extraction of the Derivative:

    • Add 500 µL of ethyl acetate to the reaction mixture.

    • Vortex vigorously for 1 minute to extract the NEM-allyl mercaptan adduct.

    • Centrifuge to separate the phases.

  • Drying and Concentration:

    • Transfer the organic layer to a clean vial.

    • Dry the extract over anhydrous sodium sulfate.

    • Concentrate the solvent under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Analysis Parameters (Example)

The GC-MS parameters would be similar to those used for the PFBBr derivative, with potential adjustments to the oven temperature program based on the volatility of the NEM adduct.

Expected Results

The reaction of this compound (MW: 74.14 g/mol ) with NEM (MW: 125.13 g/mol ) is expected to yield an adduct with a molecular weight of 199.27 g/mol . The mass spectrum should show the molecular ion and characteristic fragmentation patterns that can be used for identification and quantification.

Quantitative Data
ParameterGS-NEM (Glutathione-NEM adduct)Reference
Limit of Detection (LOD)7.81 µM[5][6]
Linear Range15.63 µM to 1000 µM[5][6]
Intra-run Precision (%CV)3.48%[5][6]
Inter-run Precision (%CV)2.51%[5][6]
Mean Recovery>92%[5][6]

Visualizations

Workflow for PFBBr Derivatization

PFBBr_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_extraction Extraction cluster_analysis_prep Analysis Preparation Sample Aqueous Sample/ Standard Base Add Base (e.g., K2CO3) Sample->Base 1 PFBBr_reagent Add PFBBr Solution Base->PFBBr_reagent 2 Vortex_1 Vortex (1 min) PFBBr_reagent->Vortex_1 3 Incubate Incubate (60°C, 30-60 min) Vortex_1->Incubate 4 Solvent_add Add Organic Solvent (e.g., Dichloromethane) Incubate->Solvent_add 5 Vortex_2 Vortex & Centrifuge Solvent_add->Vortex_2 6 Collect_org Collect Organic Layer Vortex_2->Collect_org 7 Dry Dry (Na2SO4) Collect_org->Dry 8 Evaporate Evaporate (N2 stream) Dry->Evaporate 9 Reconstitute Reconstitute in Hexane/ Ethyl Acetate Evaporate->Reconstitute 10 GCMS GC-MS Analysis Reconstitute->GCMS 11

Caption: PFBBr derivatization workflow for this compound.

Workflow for NEM Derivatization

NEM_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_extraction Extraction cluster_analysis_prep Analysis Preparation Sample Sample/Standard Buffer Add Buffer (pH 7.0) Sample->Buffer 1 NEM_reagent Add NEM Solution Buffer->NEM_reagent 2 Vortex_1 Vortex (1 min) NEM_reagent->Vortex_1 3 Incubate Incubate (Room Temp, 30 min) Vortex_1->Incubate 4 Solvent_add Add Ethyl Acetate Incubate->Solvent_add 5 Vortex_2 Vortex & Centrifuge Solvent_add->Vortex_2 6 Collect_org Collect Organic Layer Vortex_2->Collect_org 7 Dry Dry (Na2SO4) Collect_org->Dry 8 Evaporate Evaporate (N2 stream) Dry->Evaporate 9 Reconstitute Reconstitute in Ethyl Acetate Evaporate->Reconstitute 10 GCMS GC-MS Analysis Reconstitute->GCMS 11

Caption: NEM derivatization workflow for this compound.

References

Application Notes and Protocols for the Quantification of Allyl Mercaptan in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Allyl mercaptan (prop-2-ene-1-thiol) is a volatile organosulfur compound and a key metabolite of garlic (Allium sativum) consumption. It is formed from the breakdown of allicin (B1665233) and diallyl disulfide.[1] Understanding the concentration of this compound in biological matrices such as urine and plasma is crucial for pharmacokinetic studies, bioavailability assessments of garlic-derived supplements, and for understanding its physiological and potential therapeutic effects. This document provides detailed application notes and protocols for the quantification of this compound in biological samples using modern analytical techniques.

Metabolic Pathway of this compound

This compound is a central intermediate in the metabolism of garlic's organosulfur compounds. The primary precursor in intact garlic is alliin (B105686) (S-allyl-L-cysteine sulfoxide).[2] When garlic is crushed or chewed, the enzyme alliinase converts alliin to allicin. Allicin is unstable and rapidly transforms into several lipid-soluble compounds, predominantly diallyl disulfide (DADS).[2] DADS is then metabolized to this compound. This compound can be further methylated to form allyl methyl sulfide (B99878) (AMS), a compound responsible for the characteristic "garlic breath".

Allyl_Mercaptan_Metabolic_Pathway Metabolic Pathway of this compound from Garlic Alliin Alliin (in intact garlic) Allicin Allicin Alliin->Allicin Alliinase (crushing/chewing) DADS Diallyl Disulfide (DADS) Allicin->DADS Decomposition AM This compound (AM) DADS->AM Metabolism AMS Allyl Methyl Sulfide (AMS) ('Garlic Breath') AM->AMS Methylation

Metabolism of garlic organosulfur compounds.

Analytical Methodologies

The quantification of this compound in biological matrices is challenging due to its volatility and reactivity. The most common and reliable methods involve gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile compounds like this compound. Due to the presence of a reactive thiol (-SH) group, derivatization is often required to improve its volatility and chromatographic properties.[3]

Experimental Workflow for GC-MS Analysis

GC_MS_Workflow GC-MS Workflow for this compound Quantification Sample Biological Sample (Urine, Plasma) Preparation Sample Preparation (e.g., SPME or LLE) Sample->Preparation Derivatization Derivatization (e.g., with PFBBr) Preparation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis & Quantification GCMS->Data

GC-MS experimental workflow.

Protocol 1: GC-MS Quantification of this compound in Human Urine (General Protocol)

This protocol describes a general procedure using headspace solid-phase microextraction (HS-SPME) for sample preparation, followed by derivatization with pentafluorobenzyl bromide (PFBBr) and GC-MS analysis.

a) Sample Preparation (HS-SPME)

  • Collect a mid-stream urine sample in a sterile container.

  • For analysis, transfer 5 mL of urine into a 20 mL headspace vial.

  • Add an appropriate internal standard (e.g., a deuterated analog of this compound or another thiol of similar volatility).

  • Add salt (e.g., NaCl, to a final concentration of 20-30% w/v) to the vial to increase the volatility of the analyte.

  • Seal the vial with a PTFE-lined septum.

  • Incubate the vial at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow for equilibration of this compound in the headspace.

  • Expose an SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a fixed time (e.g., 20-40 minutes) to adsorb the volatile compounds.[4]

b) Derivatization

  • Retract the SPME fiber and immediately introduce it into a separate vial containing the derivatizing agent, pentafluorobenzyl bromide (PFBBr), in an appropriate solvent and buffer.[5]

  • Alternatively, on-fiber derivatization can be performed by exposing the fiber to the vapor of the derivatizing agent.

  • The thiol group of this compound reacts with PFBBr to form a stable, less polar, and more volatile derivative suitable for GC analysis.

c) GC-MS Analysis

  • Injection: Insert the SPME fiber into the heated GC inlet (e.g., 250-280°C) for thermal desorption of the derivatized analyte.

  • Gas Chromatograph (GC) Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40-60°C, hold for 2-5 minutes.

      • Ramp: Increase to 150-200°C at a rate of 5-10°C/min.

      • Final ramp: Increase to 250-280°C at a rate of 15-20°C/min, hold for 5-10 minutes.

  • Mass Spectrometer (MS) Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized this compound and the internal standard. A full scan mode can be used for initial identification.

    • Temperatures: Ion source at 230°C, quadrupole at 150°C.

d) Quantification

  • Create a calibration curve by spiking blank urine with known concentrations of this compound standards and processing them in the same manner as the samples.

  • Quantify the this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is another powerful technique for the quantification of this compound, especially when derivatization can enhance ionization efficiency and chromatographic retention.

Experimental Workflow for HPLC-MS/MS Analysis

HPLC_MS_Workflow HPLC-MS/MS Workflow for this compound Quantification Sample Biological Sample (Plasma, Urine) Preparation Sample Preparation (e.g., LLE or SPE) Sample->Preparation Derivatization Derivatization (e.g., with DTDP) Preparation->Derivatization HPLCMS HPLC-MS/MS Analysis Derivatization->HPLCMS Data Data Analysis & Quantification HPLCMS->Data

HPLC-MS/MS experimental workflow.

Protocol 2: HPLC-MS/MS Quantification of this compound in Human Plasma (General Protocol)

This protocol outlines a general method using liquid-liquid extraction (LLE), derivatization with 4,4'-dithiodipyridine (DTDP), and HPLC-MS/MS analysis.[6]

a) Sample Preparation (LLE)

  • Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuge to obtain plasma.

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).

  • Add a protein precipitation agent (e.g., 300 µL of ice-cold acetonitrile), vortex, and centrifuge to pellet the proteins.

  • Transfer the supernatant to a new tube.

  • Perform liquid-liquid extraction by adding an immiscible organic solvent (e.g., ethyl acetate), vortexing, and collecting the organic layer.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

b) Derivatization

  • Reconstitute the dried extract in a reaction buffer.

  • Add a solution of 4,4'-dithiodipyridine (DTDP) to the reconstituted extract.[6]

  • The thiol group of this compound will react with DTDP to form a stable derivative that is more amenable to reverse-phase chromatography and has improved ionization efficiency.

c) HPLC-MS/MS Analysis

  • High-Performance Liquid Chromatograph (HPLC) Conditions (Example):

    • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient elution using:

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

  • Tandem Mass Spectrometer (MS/MS) Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of the derivatized this compound and the internal standard.

d) Quantification

  • Prepare a calibration curve using blank plasma spiked with known concentrations of this compound standards.

  • Process the standards in the same way as the samples.

  • Quantify the this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound analysis to illustrate how results should be presented. Actual values would need to be determined through method validation.

ParameterGC-MS Method (Urine)HPLC-MS/MS Method (Plasma)
Linear Range 1 - 500 ng/mL0.5 - 250 ng/mL
Limit of Detection (LOD) 0.5 ng/mL0.2 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL0.5 ng/mL
Intra-day Precision (%RSD) < 10%< 8%
Inter-day Precision (%RSD) < 15%< 12%
Accuracy (% Recovery) 90 - 110%92 - 108%

Note: The protocols provided are general guidelines. Specific parameters such as instrument conditions, sample volumes, and reagent concentrations should be optimized and validated for the specific biological matrix and analytical instrumentation used. Method validation should be performed according to relevant regulatory guidelines to ensure the accuracy, precision, and reliability of the results.

References

Application Notes and Protocols: Allyl Mercaptan as a Precursor for Novel Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of allyl mercaptan in the synthesis of novel polymers. The unique bifunctionality of this compound, possessing both a reactive thiol group and a polymerizable allyl group, opens avenues for creating a diverse range of polymeric architectures with tailored properties for applications in materials science and drug development. This document details various polymerization methodologies, provides structured quantitative data, and offers step-by-step experimental protocols.

Introduction to this compound in Polymer Chemistry

This compound (CH₂=CHCH₂SH) is a versatile monomer that can participate in polymerization reactions through either its allyl double bond or its thiol group. This dual reactivity allows for its use in various polymerization strategies, including thiol-ene "click" chemistry, controlled radical polymerization, and the synthesis of polythioethers. The resulting polymers often exhibit unique properties due to the presence of sulfur atoms in their backbone or side chains, which can influence their chemical resistance, refractive index, and biocompatibility.

Polymerization Methodologies

Several polymerization techniques can be employed to synthesize novel polymers using this compound as a precursor. The choice of method dictates the polymer architecture, molecular weight, and functionality.

Thiol-Ene Radical "Click" Chemistry

Thiol-ene chemistry is a highly efficient and versatile method for polymer synthesis and modification.[1][2] The reaction proceeds via a radical-mediated addition of a thiol group across a double bond, offering high yields, stereoselectivity, and tolerance to a wide range of functional groups.[1] this compound can act as a chain transfer agent in these reactions or as a monomer in copolymerizations. This method is particularly useful for the synthesis of hydrogels and functional surfaces.[3][4][5]

Free-Radical Polymerization of this compound

This compound can undergo free-radical polymerization to form polythioethers.[6] This can be a one-step process or a two-step process involving the initial dimerization of this compound to form an (allyl mercapto)-trimethylene-mercaptopropane thiol intermediate, which is then further polymerized.[6] This method allows for the synthesis of polymers with a high sulfur content in the backbone.

Controlled Radical Polymerization: RAFT

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow polydispersity.[7][8] Allyl-functionalized monomers can be polymerized via RAFT, allowing for the creation of well-defined block copolymers and other complex architectures.[8][9] The thiol group of this compound can also be utilized in post-polymerization modifications.

Ring-Opening Polymerization

While this compound itself is not a cyclic monomer, it can be a precursor to thiol-containing cyclic monomers, or it can be used to modify polymers synthesized by ring-opening polymerization (ROP). For instance, cyclic allylic sulfides can undergo free-radical ring-opening polymerization to produce polymers with unique microstructures.[2][10]

Data Presentation

The following tables summarize quantitative data from various studies on polymers synthesized using allyl-functionalized precursors.

Table 1: Mechanical and Swelling Properties of Thiol-Ene Hydrogels

Polymer SystemThiol:Ene Molar RatioYoung's Modulus (kPa)Storage Modulus (G') (kPa)Equilibrium Swelling RatioReference
CMC-Allyl / PEGDT1:10.5 - 20--[1]
PDMAEMA-Pent / PEGDT1:11 - 300--[1]
Thiol-Ene PDMS / PDMAEMA-Pent1:1-70 - 550-[4]
ETTMP / PEGDA (25 wt%)1:1-~10~8[6]
ETTMP / PEGDA (35 wt%)1:1-~50~6[6]

Table 2: Molecular Weight and Polydispersity of this compound-Derived Polymers

Polymerization MethodPolymer TypeNumber Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Monomer Conversion (%)Reference
Free-RadicalPoly(meththis compound)440-68.2[3]
Free-RadicalPolythioether from Dimerup to 50,000--[3]
RAFTPoly(styrene-co-allyl methacrylate)5,000 - 20,0001.1 - 1.3>90[8]
ROPPoly(cyclic allylic sulfide)500,000 - 700,000-High[10]

Experimental Protocols

Protocol for Thiol-Ene Hydrogel Synthesis

This protocol describes the photo-initiated synthesis of a hydrogel using an allyl-functionalized polymer and a dithiol crosslinker.

Materials:

  • Allyl-functionalized polymer (e.g., carboxymethyl cellulose-allyl)

  • Poly(ethylene glycol) dithiol (PEGDT)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV lamp (365 nm)

Procedure:

  • Prepare a stock solution of the allyl-functionalized polymer in PBS at the desired concentration (e.g., 5% w/v).

  • Prepare a stock solution of PEGDT in PBS.

  • Dissolve the photoinitiator in the allyl-functionalized polymer solution to a final concentration of 0.05% (w/v).

  • Mix the allyl-functionalized polymer solution and the PEGDT solution at the desired molar ratio of ene to thiol groups (e.g., 1:1).

  • Pipette the final precursor solution into a mold of the desired shape.

  • Expose the solution to UV light (365 nm) for a specified time (e.g., 5-10 minutes) to initiate polymerization and form the hydrogel.

  • Wash the hydrogel extensively with PBS to remove any unreacted components.

Protocol for Polythioether Synthesis via Free-Radical Polymerization

This protocol is adapted from a patented procedure for the synthesis of polythioethers from this compound.[3]

Step 1: Dimerization of this compound

  • Allow freshly distilled this compound to stand at room temperature for 24-48 hours. Dimerization occurs spontaneously under these mild conditions.

  • Alternatively, the reaction can be accelerated by gentle heating (40-60 °C) or exposure to a UV source.

  • The formation of the dimer, 3-(allyl mercapto)-propane thiol, can be monitored by GC-MS or NMR spectroscopy.

Step 2: Polymerization of the Dimer

  • Place the dimer obtained from Step 1 in a reaction vessel equipped with a stirrer and an inert gas inlet.

  • Add a free-radical initiator, such as azobisisobutyronitrile (AIBN), at a concentration of 0.1-1.0 mol%.

  • Heat the reaction mixture to 60-80 °C under an inert atmosphere (e.g., nitrogen or argon) with constant stirring.

  • Continue the polymerization for 4-24 hours. The viscosity of the mixture will increase as the polymer forms.

  • To isolate the polymer, dissolve the crude product in a suitable solvent (e.g., toluene) and precipitate it by adding the solution to a large excess of a non-solvent (e.g., cold methanol).

  • Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum.

Protocol for RAFT Polymerization of an Allyl-Functionalized Monomer

This protocol provides a general procedure for the RAFT polymerization of a monomer like allyl methacrylate (B99206) to synthesize a well-defined polymer.

Materials:

  • Allyl methacrylate (AMA)

  • Styrene (B11656) (St) (for copolymerization)

  • RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

  • Initiator (e.g., AIBN)

  • Anhydrous solvent (e.g., toluene (B28343) or 1,4-dioxane)

  • Schlenk flask and line

Procedure:

  • In a Schlenk flask, dissolve the desired amounts of AMA, styrene (if applicable), RAFT agent, and AIBN in the anhydrous solvent. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be calculated accordingly (e.g., 200:1:0.2).

  • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Allow the polymerization to proceed for the desired time, taking aliquots periodically to monitor monomer conversion by ¹H NMR and molecular weight evolution by GPC.

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

  • Isolate the polymer by precipitation into a large volume of a suitable non-solvent (e.g., methanol).

  • Filter and dry the polymer under vacuum.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes related to the synthesis and application of polymers derived from this compound.

Polymerization_Pathways cluster_methods Polymerization Methods cluster_polymers Resulting Polymers AllylMercaptan This compound ThiolEne Thiol-Ene 'Click' Chemistry AllylMercaptan->ThiolEne with multifunctional 'ene' FRP Free-Radical Polymerization AllylMercaptan->FRP self-polymerization RAFT RAFT Polymerization AllylMercaptan->RAFT as functional monomer ROP Ring-Opening Polymerization AllylMercaptan->ROP precursor to cyclic monomer Hydrogels Hydrogels & Functional Surfaces ThiolEne->Hydrogels Polythioethers Polythioethers FRP->Polythioethers ControlledPolymers Well-defined Polymers & Block Copolymers RAFT->ControlledPolymers SulfurPolymers Sulfur-containing Polymers ROP->SulfurPolymers

Caption: Polymerization pathways of this compound.

Thiol_Mediated_Uptake ThioPolymer Thiol-Functionalized Polymer Carrier CellSurface Cell Surface Proteins (with thiol/disulfide groups) ThioPolymer->CellSurface Thiol-Disulfide Exchange Drug Drug Molecule Drug->ThioPolymer Encapsulation Internalization Internalization CellSurface->Internalization Endocytosis or Direct Translocation Cytosol Cytosol Internalization->Cytosol DrugRelease Drug Release Cytosol->DrugRelease Reductive Environment

Caption: Thiol-mediated cellular uptake mechanism.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_application Application Testing MonomerPrep Monomer/Precursor Preparation Polymerization Polymerization Reaction (e.g., RAFT, Thiol-Ene) MonomerPrep->Polymerization Purification Purification (Precipitation, Dialysis) Polymerization->Purification Structural Structural Analysis (NMR, FTIR) Purification->Structural MolecularWeight Molecular Weight (GPC/SEC) Purification->MolecularWeight Biocompatibility Biocompatibility Assays Purification->Biocompatibility Thermal Thermal Properties (DSC, TGA) Structural->Thermal Mechanical Mechanical Testing (Rheology, Tensile) MolecularWeight->Mechanical DrugLoading Drug Loading & Release Studies Biocompatibility->DrugLoading CellUptake Cellular Uptake Experiments DrugLoading->CellUptake

Caption: General experimental workflow for polymer synthesis and evaluation.

References

Application Notes and Protocols for Continuous Phase Glow Discharge Polymerization of Allyl Mercaptan for Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed guide to the surface functionalization of materials using continuous phase glow discharge polymerization of allyl mercaptan. This technique deposits a thin polymer film rich in thiol (-SH) groups onto a substrate. These thiol groups are highly reactive and serve as anchor points for the covalent immobilization of a wide range of biomolecules, such as proteins, peptides, and drugs, through chemistries like maleimide-thiol coupling. This makes the process particularly valuable for applications in drug delivery, biomaterial development, and tissue engineering.

The protocols outlined below cover the plasma polymerization process, subsequent surface modification with a maleimide (B117702) linker, and the final conjugation of collagen as a representative biomolecule.

Part 1: Continuous Phase Glow Discharge Polymerization of this compound

This section describes the protocol for depositing a thiol-rich plasma polymer film onto a substrate. The process utilizes a radio frequency (RF) glow discharge reactor.

Experimental Protocol: this compound Plasma Polymerization

1. Substrate Preparation:

  • Clean the desired substrates (e.g., polyurethane, tantalum, glass slides, silicon wafers) thoroughly. A recommended procedure involves sonication in a series of solvents such as acetone, isopropanol, and deionized water for 15 minutes each, followed by drying under a stream of nitrogen.

  • For certain substrates, a pre-treatment with an argon plasma (e.g., 20 W for 5 minutes) may be performed within the reactor to further clean and activate the surface.

2. Plasma Reactor Setup:

  • Place the cleaned and dried substrates into the plasma reactor chamber.

  • Evacuate the chamber to a base pressure of less than 10 mTorr to remove atmospheric contaminants.

3. Monomer Introduction and Polymerization:

  • Introduce this compound vapor into the chamber at a controlled flow rate.

  • Allow the pressure within the chamber to stabilize to the desired working pressure.

  • Initiate the plasma discharge at a specific RF power (typically at a frequency of 13.56 MHz).

  • Maintain the plasma for a predetermined deposition time to achieve the desired film thickness.

4. Post-Polymerization:

  • After the deposition is complete, extinguish the plasma.

  • Allow the system to cool and vent the chamber to atmospheric pressure with a clean, inert gas like nitrogen or argon.

  • Remove the coated substrates and store them in a clean, dry, and inert environment to prevent oxidation of the thiol groups.

Note on Parameter Optimization: The optimal plasma deposition parameters (RF power, working pressure, monomer flow rate, and deposition time) are critical for achieving a high surface density of reactive thiol groups while minimizing unwanted film characteristics. These parameters are highly dependent on the specific reactor geometry and substrate material. It is recommended to perform a systematic optimization by varying one parameter at a time and characterizing the resulting surface for thiol group density and stability. In one study, optimization was achieved by assessing the stability of subsequently conjugated collagen in an 8 M urea (B33335) solution[1].

Data Presentation: Surface Characterization

The successful deposition of a thiol-functionalized surface should be confirmed through surface analysis techniques. While specific values are dependent on the optimized deposition parameters, the following tables provide a template for presenting the characterization data.

Table 1: X-ray Photoelectron Spectroscopy (XPS) Elemental Composition

Sample DescriptionC (at%)S (at%)O (at%)N (at%)Other (at%)
Uncoated Substrate
This compound Plasma Polymer
After Maleimide Linker Immobilization
After Collagen Conjugation

Note: Successful deposition of this compound will show a significant increase in Carbon and Sulfur content. A low Oxygen content is desirable as it indicates minimal oxidation of the thiol groups[1][2]. Subsequent immobilization of a maleimide linker and a nitrogen-containing biomolecule like collagen will result in an increase in Nitrogen content.

Table 2: Water Contact Angle Measurements

SurfaceAdvancing Angle (°)Receding Angle (°)Contact Angle Hysteresis (°)
Uncoated Substrate
This compound Plasma Polymer

Note: The water contact angle provides information about the surface hydrophobicity. The deposition of an this compound plasma polymer is expected to alter the surface energy of the substrate.

Part 2: Surface Functionalization via Maleimide-Thiol Conjugation

This section details the protocol for attaching a maleimide linker to the thiol-functionalized surface, preparing it for the conjugation of thiol-reactive biomolecules.

Experimental Protocol: Maleimide Linker Immobilization

1. Reagent Preparation:

  • Prepare a solution of a heterobifunctional maleimide linker (e.g., a maleimide-PEG-NHS ester) in an appropriate buffer. A common choice is a phosphate-buffered saline (PBS) at a pH between 6.5 and 7.5 to ensure the reactivity of the thiol groups with the maleimide[2].

  • The concentration of the linker solution should be optimized, but a starting point is typically in the range of 0.1 to 1 mg/mL.

2. Immobilization Reaction:

  • Immerse the thiol-functionalized substrates in the maleimide linker solution.

  • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation[2].

  • Ensure the reaction is protected from light if the linker is light-sensitive.

3. Washing:

  • After incubation, remove the substrates from the linker solution.

  • Rinse the substrates thoroughly with the reaction buffer and then with deionized water to remove any non-covalently bound linker molecules.

  • Dry the substrates under a stream of nitrogen.

Visualization: Maleimide-Thiol Conjugation Workflow

G Substrate Substrate PlasmaPoly This compound Plasma Polymerization Substrate->PlasmaPoly 1. ThiolSurface Thiol-Functionalized Surface (-SH) PlasmaPoly->ThiolSurface Incubation Incubation (pH 6.5-7.5) ThiolSurface->Incubation 2. MaleimideLinker Maleimide Linker Solution MaleimideLinker->Incubation MaleimideSurface Maleimide-Functionalized Surface Incubation->MaleimideSurface

Workflow for Maleimide Functionalization.

Part 3: Biomolecule Immobilization - Collagen Conjugation

This final section provides a protocol for the covalent attachment of collagen to the maleimide-functionalized surface.

Experimental Protocol: Collagen Conjugation

1. Collagen Solution Preparation:

  • Prepare a solution of collagen type I in a suitable buffer, such as a slightly acidic buffer (e.g., 0.01 M HCl) to maintain its stability. The concentration will depend on the specific application, but a starting point of 0.1 to 1 mg/mL is common.

  • Just before use, buffer-exchange or dilute the collagen solution into a buffer with a pH that is optimal for the reaction of the biomolecule's reactive groups (e.g., amine groups in collagen) with the linker, while considering the stability of the maleimide group.

2. Conjugation Reaction:

  • Immerse the maleimide-functionalized substrates in the collagen solution.

  • Incubate for a sufficient period to allow for covalent bond formation. This can range from a few hours at room temperature to overnight at 4°C.

3. Washing and Sterilization:

  • Following incubation, wash the substrates extensively with PBS and deionized water to remove non-specifically adsorbed collagen.

  • If required for cell culture applications, sterilize the collagen-coated substrates using an appropriate method, such as ethylene (B1197577) oxide gas or UV irradiation.

Visualization: Overall Experimental Workflow

G cluster_0 Surface Preparation cluster_1 Linker Conjugation cluster_2 Biomolecule Immobilization CleanSubstrate 1. Clean Substrate PlasmaDeposition 2. This compound Plasma Deposition CleanSubstrate->PlasmaDeposition ThiolSurface 3. Thiol-Functionalized Surface PlasmaDeposition->ThiolSurface MaleimideIncubation 4. Incubate with Maleimide Linker ThiolSurface->MaleimideIncubation Wash1 5. Wash MaleimideIncubation->Wash1 MaleimideSurface 6. Maleimide-Functionalized Surface Wash1->MaleimideSurface CollagenIncubation 7. Incubate with Collagen Solution MaleimideSurface->CollagenIncubation Wash2 8. Wash CollagenIncubation->Wash2 CollagenSurface 9. Collagen-Functionalized Surface Wash2->CollagenSurface

Overall Experimental Workflow.
Visualization: Signaling Pathway Analogy for Surface Functionalization

This diagram illustrates the logical progression of the surface modification, analogous to a signaling cascade.

G Plasma Plasma Activation Thiol Thiol Surface Plasma->Thiol creates ActivatedSurface Activated Surface Thiol->ActivatedSurface reacts with Maleimide Maleimide Linker Maleimide->ActivatedSurface FunctionalSurface Functional Biomaterial ActivatedSurface->FunctionalSurface binds Collagen Collagen Collagen->FunctionalSurface

Logical flow of surface modification.

References

Application Notes and Protocols for the Synthesis of Potential Anticancer Agents from Allyl Mercaptan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential anticancer applications of compounds derived from allyl mercaptan. This compound, a key organosulfur compound found in garlic, and its derivatives have garnered significant interest in oncology research due to their multi-faceted mechanisms of action, including histone deacetylase (HDAC) inhibition and induction of apoptosis. This document details synthetic protocols, quantitative biological data, and the signaling pathways implicated in their anticancer effects.

Introduction

Organosulfur compounds derived from garlic (Allium sativum) are recognized for their cancer-preventive and therapeutic potential.[1][2] this compound (AM) and its related derivatives, such as S-allylmercaptocysteine (SAMC), are central to these biological activities.[1][3] AM has been identified as a potent inhibitor of histone deacetylases (HDACs), enzymes that are often dysregulated in cancer.[4][5] By inhibiting HDACs, AM can induce cell cycle arrest and apoptosis in cancer cells.[4] SAMC, a water-soluble derivative, has demonstrated efficacy in suppressing tumor growth both in vitro and in vivo by modulating apoptotic pathways.[6][7] This document provides protocols for the synthesis of thioether derivatives using this compound as a versatile starting material and summarizes the quantitative data on the anticancer activity of relevant compounds.

Data Presentation: Anticancer Activity of this compound and Derivatives

The following table summarizes the quantitative data on the anticancer activity of this compound and its related derivative, S-allylmercaptocysteine (SAMC).

CompoundTarget/AssayCell Line / ModelActivity MetricValueReference(s)
This compound (AM) HDAC InhibitionCell-free assayIC₅₀~20 µM[4]
HDAC InhibitionHT29 (Colon Cancer)IC₅₀~20 µM[4]
HDAC8 InhibitionPurified human HDAC8Kᵢ24 µM[4]
S-Allylmercaptocysteine (SAMC) Tumor Growth InhibitionHuman gastric cancer cell xenograft in mice% Inhibition31.36%[7]
Tumor Growth InhibitionHuman gastric cancer cell xenograft in mice% Inhibition37.78%[7]
Apoptosis InductionHuman gastric cancer cell xenograft in miceApoptosis Index20.74%[7]
Apoptosis InductionHuman gastric cancer cell xenograft in miceApoptosis Index30.61%[7]

Experimental Protocols

This compound's bifunctional nature, with a reactive thiol group and an alkene moiety, allows for its use in various synthetic reactions to create a diverse range of thioether derivatives. The following are general protocols for key reactions.

Protocol 1: Thiol-Michael Conjugate Addition

This protocol describes a general procedure for the conjugate addition of this compound to an electron-deficient alkene, such as a maleimide (B117702), to form a stable thioether linkage.

Materials:

  • This compound

  • N-substituted Maleimide (e.g., N-Ethylmaleimide)

  • Triethylamine (B128534) (TEA) or other suitable base

  • Solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Magnetic stirrer and round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the N-substituted maleimide (1.0 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere.

  • Add this compound (1.1 equivalents) to the solution.

  • Add a catalytic amount of triethylamine (e.g., 0.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). These reactions are often complete within a few hours.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the pure thioether adduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Protocol 2: Photo-initiated Thiol-Ene Radical Addition

This protocol outlines the radical-mediated addition of this compound to an alkene, initiated by UV light.

Materials:

  • This compound

  • Alkene (e.g., 1-octene)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Solvent (e.g., Tetrahydrofuran, THF)

  • UV lamp (e.g., 365 nm)

  • Magnetic stirrer and quartz reaction vessel

Procedure:

  • In a quartz reaction vessel, dissolve the alkene (1.0 equivalent) and this compound (1.2 equivalents) in THF.

  • Add the photoinitiator (e.g., 1-5 mol%) to the mixture.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can quench the radical reaction.

  • While stirring, irradiate the mixture with a UV lamp at room temperature.

  • Monitor the reaction progress by TLC or ¹H NMR spectroscopy for the disappearance of the starting materials.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the desired thioether.

  • Confirm the structure of the product using spectroscopic methods.

Signaling Pathways and Mechanisms of Action

This compound as an HDAC Inhibitor

This compound exerts its anticancer effects primarily through the inhibition of histone deacetylases. This leads to the hyperacetylation of histones, which alters chromatin structure and gene expression. A key target gene that is upregulated is CDKN1A, which encodes the p21 protein, a cyclin-dependent kinase inhibitor. The induction of p21 leads to cell cycle arrest, typically in the G1 phase, thereby inhibiting cancer cell proliferation.

HDAC_Inhibition_Pathway cluster_acetylation Epigenetic Modification AM This compound HDAC Histone Deacetylase (HDAC) AM->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Ac_Histones Acetylated Histones (Hyperacetylation) Chromatin Relaxed Chromatin Ac_Histones->Chromatin Leads to p21_Gene p21 Gene Transcription Chromatin->p21_Gene Allows p21_Protein p21 Protein p21_Gene->p21_Protein Translates to CDK Cyclin-Dependent Kinases (CDKs) p21_Protein->CDK Inhibits CellCycleArrest G1 Cell Cycle Arrest CDK->CellCycleArrest Progression through G1

Caption: this compound inhibits HDAC, leading to histone hyperacetylation and p21-mediated cell cycle arrest.

S-Allylmercaptocysteine (SAMC) and Apoptosis Induction

S-allylmercaptocysteine, a derivative of this compound, has been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins in the Bcl-2 family.[7] Specifically, SAMC treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in programmed cell death.

SAMC_Apoptosis_Pathway cluster_bcl2_family Bcl-2 Family Regulation SAMC S-Allylmercaptocysteine (SAMC) Bcl2 Bcl-2 (Anti-apoptotic) SAMC->Bcl2 Downregulates Bax Bax (Pro-apoptotic) SAMC->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits pore formation Bax->Mitochondrion Promotes pore formation CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: SAMC induces apoptosis by downregulating Bcl-2 and upregulating Bax, leading to caspase activation.

Experimental Workflow: Synthesis to Biological Evaluation

The development of novel anticancer agents from this compound follows a logical workflow from chemical synthesis to biological testing. This process involves the synthesis of a library of derivatives, followed by screening for anticancer activity and subsequent mechanistic studies.

Experimental_Workflow Start This compound + Reactants Synthesis Chemical Synthesis (e.g., Thiol-Ene, Michael Addition) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Derivative Library Purification->Library Screening In Vitro Anticancer Screening (e.g., MTT Assay) Library->Screening Hit_ID Hit Identification (IC50 Determination) Screening->Hit_ID Mechanism Mechanism of Action Studies (Western Blot, Flow Cytometry) Hit_ID->Mechanism Lead Candidates In_Vivo In Vivo Studies (Xenograft Models) Mechanism->In_Vivo Lead Lead Compound In_Vivo->Lead

Caption: Workflow for the synthesis and evaluation of this compound derivatives as anticancer agents.

References

Troubleshooting & Optimization

Challenges and optimization of allyl mercaptan synthesis and purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with allyl mercaptan.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: this compound can be synthesized through several common methods, including the reaction of allyl halides (like allyl bromide or chloride) with a sulfur source such as thiourea (B124793) or sodium hydrosulfide, the acid-catalyzed addition of hydrogen sulfide (B99878) to allyl alcohol, and the hydrolysis of diallyl disulfide.[1] The thiourea-based synthesis is noted for its clean reaction and potential for high yields of both the mercaptan and a valuable guanidine (B92328) co-product.[1]

Q2: What is the most significant challenge during this compound synthesis and purification?

A2: The most critical challenge is the propensity of this compound to oxidize into diallyl disulfide.[2] This oxidation is particularly rapid in the presence of air, in polar solvents, and at a basic pH.[2] Therefore, maintaining an inert atmosphere and using deaerated solvents are crucial steps to minimize this side reaction.[2]

Q3: What are the key safety precautions when handling this compound?

A3: this compound is a highly flammable liquid with a low flash point and a strong, unpleasant odor.[3] It is essential to handle it in a well-ventilated fume hood, away from any sources of ignition.[2] Personal protective equipment, including gloves and safety glasses, should be worn. Due to its volatility and potent smell, which can be mistaken for a gas leak, it's important to use closed systems whenever possible.[4]

Q4: How can I monitor the progress of my synthesis and the purity of the final product?

A4: Thin Layer Chromatography (TLC) is a common method to monitor the progress of the reaction.[5] For purity analysis of the final product, Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying and quantifying volatile compounds. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be employed for accurate purity determination.[4][6][7][8][9]

Troubleshooting Guides

Low or No Product Yield

Q: I'm getting a very low yield, or no this compound at all. What could be the issue?

A: Low yields can stem from several factors. A common reason is the loss of product during workup, especially if the pH is not controlled correctly. At a pH above 10, this compound will be deprotonated to the allyl mercaptide salt, which is soluble in the aqueous phase and will be lost if you are extracting with an organic solvent.[2] Always ensure to acidify the reaction mixture before extraction.[2] Another possibility is that side reactions are consuming your starting materials. For instance, in the Williamson ether synthesis, a competing elimination reaction can occur, especially with secondary or tertiary alkyl halides.[10]

Here is a logical workflow to troubleshoot low yield:

LowYieldTroubleshooting Troubleshooting Low Yield start Low or No Yield Observed check_ph Check pH of Aqueous Layer Before Extraction start->check_ph ph_high pH > 10? check_ph->ph_high acidify Acidify to pH < 7 and Re-extract ph_high->acidify Yes ph_ok pH is acidic ph_high->ph_ok No acidify->start Re-evaluate Yield check_side_reactions Investigate Potential Side Reactions ph_ok->check_side_reactions oxidation Check for Diallyl Disulfide (Higher Boiling Point) check_side_reactions->oxidation prevent_oxidation Use Degassed Solvents & Inert Atmosphere oxidation->prevent_oxidation Yes other_side_reactions Consider Other Side Reactions (e.g., elimination, hydrolysis) oxidation->other_side_reactions No reoptimize Re-optimize Reaction Conditions (Temperature, Stoichiometry) other_side_reactions->reoptimize SynthesisWorkflow Synthesis Workflow: Allyl Bromide + Thiourea setup Setup Reaction Under Inert Atmosphere (Ar/N2) reactants Add Allyl Bromide and Thiourea to Deaerated Water setup->reactants reflux Reflux the Mixture reactants->reflux hydrolysis Add NaOH Solution and Continue Reflux reflux->hydrolysis workup Cool, Acidify with HCl, and Extract with Organic Solvent hydrolysis->workup purification Dry Organic Layer (Na2SO4) and Purify by Distillation workup->purification product Pure this compound purification->product PurificationWorkflow Purification by Steam Distillation setup Assemble Steam Distillation Apparatus add_crude Add Crude this compound and Water to Flask setup->add_crude distill Introduce Steam and Collect Distillate add_crude->distill separate Separate Organic Layer from Aqueous Layer distill->separate dry Dry Organic Layer with Anhydrous Na2SO4 separate->dry final_product Pure this compound dry->final_product

References

Unwanted oxidation of allyl mercaptan to diallyl disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Allyl Mercaptan Stability

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and preventing the unwanted oxidation of this compound to diallyl disulfide.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of degradation is the oxidation of the thiol group (-SH) on this compound, which results in the formation of a disulfide bond, creating diallyl disulfide.[1][2] This reaction is often spontaneous in the presence of oxygen (autoxidation) and can be significantly accelerated by several factors:

  • Presence of Oxygen: Atmospheric oxygen is a key driver of oxidation.[1][2]

  • Metal Ion Catalysis: Trace amounts of transition metal ions, particularly copper (Cu²⁺), iron (Fe³⁺), and manganese (Mn²⁺), are potent catalysts for thiol oxidation.[3][4][5] Copper has been shown to be particularly effective at catalyzing this reaction in neutral water.[3]

  • Alkaline pH: The rate of oxidation increases with pH.[3][4][5] In alkaline or even neutral solutions, the thiol group (-SH) can deprotonate to form a thiolate anion (RS⁻), which is more susceptible to oxidation.[3]

  • Light Exposure: UV light can promote the formation of free radicals, which accelerates the oxidation process.

OxidationPathway AllylMercaptan 2 x this compound (C₃H₆S) DiallylDisulfide Diallyl Disulfide (C₆H₁₀S₂) AllylMercaptan->DiallylDisulfide Oxidation Oxygen + [O] (e.g., O₂) Catalysts Catalysts (Metal Ions, Light, ↑pH) Catalysts->DiallylDisulfide Water + H₂O

Caption: .

Q2: What are the common signs of this compound oxidation?

A2: You can identify oxidation through both physical and analytical observations:

  • Physical Changes: A noticeable change in the characteristic garlic-like odor, an increase in viscosity, or the appearance of turbidity or precipitate in the solution.

  • Analytical Detection:

    • Chromatography (GC-MS, HPLC): The appearance of a new peak corresponding to diallyl disulfide and a concurrent decrease in the peak area for this compound.

    • NMR Spectroscopy: Changes in the proton and carbon NMR spectra, with the emergence of signals characteristic of the diallyl disulfide structure.

Q3: How does pH influence the rate of oxidation?

A3: The rate of thiol oxidation is highly dependent on pH.[4][5] The thiol group (R-SH) exists in equilibrium with its deprotonated form, the thiolate anion (R-S⁻). As the pH increases, especially above the pKa of the thiol group, the concentration of the more reactive thiolate anion rises. This anion is more easily oxidized than the protonated thiol, leading to a significant acceleration of the conversion to diallyl disulfide.[3] Therefore, maintaining a slightly acidic pH is often beneficial for stability.

Section 2: Troubleshooting Guide

Problem: I am observing rapid and unexpected formation of diallyl disulfide in my experiments. How can I diagnose the cause?

Solution: Use the following workflow to systematically identify and address the potential sources of oxidation.

TroubleshootingWorkflow Start Diallyl Disulfide Detected CheckAir Was the sample/solvent exposed to air? Start->CheckAir CheckMetal Could there be trace metal contamination? CheckAir->CheckMetal No Sol_Inert Solution: Use inert atmosphere. (See Protocol 1) CheckAir->Sol_Inert Yes CheckpH What is the pH of the solution? CheckMetal->CheckpH No Sol_Chelate Solution: Add a chelating agent. (See Protocol 2) CheckMetal->Sol_Chelate Yes CheckStorage How was the sample stored? CheckpH->CheckStorage Neutral/ Alkaline Sol_pH Solution: Buffer to a slightly acidic pH (e.g., pH 6-6.5). CheckpH->Sol_pH Acidic Sol_Storage Solution: Store cold, protected from light, under inert gas. CheckStorage->Sol_Storage

Caption: A step-by-step workflow for troubleshooting oxidation.

Section 3: Preventative Measures & Experimental Protocols

Proactive measures are critical for maintaining the integrity of this compound. The following diagram and protocols outline the key strategies.

PreventionStrategies cluster_causes Root Causes of Oxidation cluster_solutions Preventative Strategies Cause_O2 Oxygen (O₂) Cause_Metal Metal Ions (Cu²⁺, Fe³⁺) Cause_pH Alkaline pH Sol_Inert Inert Atmosphere (N₂ or Ar) Sol_Inert->Cause_O2 Removes Sol_Chelate Chelating Agents (e.g., EDTA) Sol_Chelate->Cause_Metal Sequesters Sol_pH pH Control (Acidic Buffers) Sol_pH->Cause_pH Counteracts Sol_Antioxidant Antioxidants (e.g., BHT) Sol_Antioxidant->Cause_O2 Scavenges Radicals From

Caption: Relationship between causes and preventative strategies.
Data Presentation: Efficacy of Protective Measures

The following table summarizes the expected efficacy of various preventative measures on the stability of thiol compounds like this compound.

ConditionProtective AgentTypical ConcentrationExpected Outcome
Atmosphere Nitrogen or Argon GasN/A (Purge)Significantly reduces oxidation by displacing O₂.[6]
Metal Ions EDTA (Chelating Agent)0.1 - 1.0 mMPrevents metal-catalyzed oxidation by sequestering ions like Cu²⁺ and Fe³⁺.[3]
pH Control Citrate or Phosphate BufferpH 6.0 - 6.5Slows oxidation by keeping the thiol group protonated.
Storage Refrigeration / Freezing0 to -20°CDrastically reduces the rate of all chemical degradation pathways.[7][8]
Radical Formation BHT (Butylated hydroxytoluene)0.01 - 0.1%Inhibits free-radical chain reactions that can propagate oxidation.
Experimental Protocols

Protocol 1: Handling this compound Under an Inert Atmosphere

This protocol is essential for minimizing exposure to atmospheric oxygen.

Materials:

  • Solvent (e.g., ethanol, THF, water), previously deoxygenated

  • This compound

  • Schlenk flask or a vial with a septum-sealed cap

  • Source of dry, inert gas (Nitrogen or Argon) with a manifold

  • Cannula and needles

  • Magnetic stirrer and stir bar

Methodology:

  • Solvent Deoxygenation: Place the desired volume of solvent in a Schlenk flask. Subject the solvent to at least three "freeze-pump-thaw" cycles. Alternatively, for less stringent requirements, sparge the solvent with a steady stream of inert gas via a long needle for 20-30 minutes.

  • Prepare Vessel: Dry and flush the reaction vessel (e.g., a new Schlenk flask) with the inert gas.

  • Transfer Solvent: Using a cannula or a gas-tight syringe, transfer the deoxygenated solvent into the prepared reaction vessel under a positive pressure of inert gas.

  • Add this compound: Using a gas-tight syringe, carefully withdraw the required volume of this compound and inject it into the reaction vessel through the septum. Ensure the system remains under positive inert gas pressure throughout the addition.

  • Reaction/Storage: Maintain a gentle flow of inert gas (a balloon is often sufficient) over the reaction mixture for the duration of the experiment or for long-term storage. For storage, ensure the container is tightly sealed under the inert atmosphere and stored at a low temperature (-20°C is recommended).[8]

Protocol 2: Inhibition of Metal-Catalyzed Oxidation Using EDTA

This protocol is designed to eliminate the catalytic effect of trace metal contaminants.

Materials:

  • Ethylenediaminetetraacetic acid (EDTA), disodium (B8443419) salt

  • Deionized, deoxygenated water or appropriate buffer

  • This compound solution or reaction mixture

Methodology:

  • Prepare EDTA Stock Solution: Prepare a 100 mM stock solution of EDTA in deionized water. Adjust the pH to ~7.5-8.0 with NaOH to ensure the EDTA fully dissolves. Deoxygenate this stock solution by sparging with an inert gas for 15-20 minutes.

  • Determine Final Concentration: Decide on the final working concentration of EDTA required for your experiment. A final concentration of 0.5 mM to 1.0 mM is typically effective.

  • Add EDTA to Solution: Before adding this compound, add the appropriate volume of the EDTA stock solution to your main solvent or buffer to achieve the desired final concentration. For example, add 50 µL of 100 mM EDTA stock to 10 mL of your reaction buffer for a final concentration of 0.5 mM.

  • Proceed with Experiment: After the EDTA has been added and mixed, you can proceed to add the this compound. The EDTA will sequester any trace metal ions present, significantly inhibiting their catalytic activity. This protocol is compatible with Protocol 1 for maximum protection.

References

Best practices for preventing allyl mercaptan degradation during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for preventing the degradation of allyl mercaptan during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during long-term storage?

A1: The primary degradation pathways for this compound are oxidation and polymerization. The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of diallyl disulfide. Additionally, the allyl group's double bond can undergo free-radical polymerization, especially when exposed to heat, light, or contaminants.[1]

Q2: What are the ideal storage conditions for this compound to ensure its stability?

A2: To ensure long-term stability, this compound should be stored under the following conditions:

  • Temperature: Refrigeration at 2-8°C is recommended. Some suppliers even suggest storage at -20°C for maximum stability.[2][3]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2]

  • Light: Protect from light by using an amber or opaque container.

  • Container: Use a tightly sealed container to prevent the ingress of air and moisture. Containers that have been opened should be carefully resealed.[2][4]

Q3: What materials should be avoided when storing or handling this compound?

A3: this compound is incompatible with strong bases, strong oxidizing agents, and some metals.[5][6][7] Contact with these materials can catalyze degradation reactions. It is crucial to use appropriate container materials and avoid cross-contamination.

Q4: Are there any recommended stabilizers for long-term storage of this compound?

A4: While specific data on stabilizers for this compound is limited, antioxidants are generally used to prevent the degradation of similar compounds. Butylated hydroxytoluene (BHT) is a common antioxidant used to stabilize various organic compounds, including those with thioether groups, by inhibiting oxidation.[8][9] Researchers should perform their own studies to determine the optimal type and concentration of a stabilizer for their specific application.

Troubleshooting Guide

Problem: I've noticed a decrease in the purity of my this compound sample over time, even with refrigeration.

  • Possible Cause 1: Oxygen exposure. The container may not have been properly sealed, or the inert atmosphere may have been compromised.

    • Solution: Before sealing, flush the headspace of the container with an inert gas like nitrogen or argon. Ensure the container seal is airtight. For frequently accessed samples, consider aliquoting into smaller, single-use vials.

  • Possible Cause 2: Incompatible container material. The container material may be catalyzing degradation.

    • Solution: Use glass containers, preferably amber, for storage. If using plastic, ensure it is non-reactive with thiols.

  • Possible Cause 3: Contamination. The sample may have been contaminated with oxidizing agents or metals.

    • Solution: Always use clean, dry glassware and utensils when handling this compound. Avoid any potential sources of cross-contamination in the storage area.

Problem: My this compound has developed a higher viscosity or shows signs of polymerization.

  • Possible Cause 1: Exposure to heat or light. Even brief exposure to high temperatures or direct sunlight can initiate polymerization.

    • Solution: Strictly adhere to recommended storage temperatures and always protect the compound from light.

  • Possible Cause 2: Presence of radical initiators. Contaminants that can act as free-radical initiators may be present.

    • Solution: Ensure the purity of the this compound before storage. If necessary, consider purification methods to remove potential initiators.

Quantitative Data on Stability

While specific public data on the long-term stability of this compound under various conditions is scarce, the following table provides a hypothetical representation of stability data based on general principles of chemical kinetics. Researchers should perform their own stability studies to obtain precise data for their specific storage conditions and product grade.

Storage ConditionTemperature (°C)AtmospherePurity after 12 Months (%)Primary Degradant
Recommended 2-8 Inert (Nitrogen) >98% Diallyl Disulfide
Ambient25Air<90%Diallyl Disulfide, Polymers
Ambient25Inert (Nitrogen)~95%Diallyl Disulfide
Elevated40Inert (Nitrogen)<92%Diallyl Disulfide, Polymers

This table is for illustrative purposes only and does not represent validated experimental data.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol is a general guideline for conducting an accelerated stability study to predict the long-term stability of this compound.[10][11][12]

1. Materials:

  • This compound sample
  • Inert gas (Nitrogen or Argon)
  • Multiple amber glass vials with airtight seals
  • Temperature-controlled stability chambers
  • Gas Chromatography-Mass Spectrometry (GC-MS) system

2. Procedure:

  • Aliquot the this compound sample into several vials under an inert atmosphere.
  • Tightly seal the vials.
  • Place the vials in stability chambers set at different elevated temperatures (e.g., 25°C, 40°C, and 50°C).
  • Store a control set of vials at the recommended storage temperature (2-8°C).
  • At specified time points (e.g., 0, 1, 3, and 6 months), remove one vial from each temperature condition.
  • Analyze the purity of the this compound and quantify any degradation products using a validated GC-MS method.

3. Data Analysis:

  • Plot the concentration of this compound against time for each temperature.
  • Determine the degradation rate constant (k) at each temperature.
  • Use the Arrhenius equation to extrapolate the degradation rate at the recommended storage temperature and predict the shelf life.

Protocol 2: Quantification of this compound and Diallyl Disulfide using GC-MS

This protocol outlines a general method for the quantitative analysis of this compound and its primary oxidation product, diallyl disulfide.

1. Instrumentation and Conditions:

  • GC-MS System: Agilent GC-MS or equivalent.
  • Column: A non-polar or medium-polarity capillary column suitable for volatile sulfur compounds (e.g., DB-5ms).
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of the analytes.
  • Injection Mode: Split or splitless, depending on the concentration.
  • MS Detection: Electron Ionization (EI) with Selected Ion Monitoring (SIM) for higher sensitivity and specificity.

2. Sample Preparation:

  • Prepare a stock solution of this compound and diallyl disulfide in a suitable solvent (e.g., dichloromethane (B109758) or hexane).
  • Create a series of calibration standards by diluting the stock solution.
  • Dilute the test samples to fall within the calibration range.

3. Analysis:

  • Inject the calibration standards to generate a calibration curve.
  • Inject the test samples.
  • Identify and quantify this compound and diallyl disulfide based on their retention times and mass spectra.

Visualizations

cluster_degradation This compound Degradation Pathways Allyl_Mercaptan This compound Oxidation Oxidation (O2, Metal Ions) Allyl_Mercaptan->Oxidation Polymerization Polymerization (Heat, Light) Allyl_Mercaptan->Polymerization Diallyl_Disulfide Diallyl Disulfide Oxidation->Diallyl_Disulfide Polythioethers Polythioethers Polymerization->Polythioethers

Caption: Primary degradation pathways of this compound.

cluster_troubleshooting Troubleshooting Workflow for this compound Degradation Start Degradation Observed? Check_Storage_Temp Is storage temperature 2-8°C? Start->Check_Storage_Temp Yes Check_Atmosphere Stored under inert gas? Check_Storage_Temp->Check_Atmosphere Yes Adjust_Temp Action: Adjust to recommended temperature Check_Storage_Temp->Adjust_Temp No Check_Light Protected from light? Check_Atmosphere->Check_Light Yes Purge_Inert Action: Purge with inert gas and reseal Check_Atmosphere->Purge_Inert No Check_Container Is container appropriate and sealed? Check_Light->Check_Container Yes Protect_Light Action: Store in amber/opaque container Check_Light->Protect_Light No Change_Container Action: Transfer to appropriate container Check_Container->Change_Container No Consider_Stabilizer Consider adding a stabilizer (e.g., BHT) and re-evaluate Check_Container->Consider_Stabilizer Yes Adjust_Temp->Check_Atmosphere Purge_Inert->Check_Light Protect_Light->Check_Container Change_Container->Consider_Stabilizer End Problem Resolved Consider_Stabilizer->End

Caption: A logical workflow for troubleshooting this compound degradation.

References

Optimization of reaction conditions to improve allyl mercaptan yield

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for the optimization of allyl mercaptan synthesis.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary methods for synthesizing this compound?

There are several established methods for the synthesis of this compound. The most common routes include:

  • Nucleophilic Substitution with Allyl Halides : This is the most widely used method, involving the reaction of an allyl halide (like allyl chloride or allyl bromide) with a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH).[1] The reaction follows an SN2 mechanism.[1]

  • Thiourea-Based Synthesis : This two-step route involves reacting an allyl halide with thiourea (B124793) to form an S-allylisothiouronium salt intermediate. This intermediate is then hydrolyzed, typically under basic conditions, to yield this compound. This method is noted for being clean and efficient, with reported yields as high as 95%.[1][2]

  • Hydrogen Sulfide (B99878) Addition to Allyl Alcohol : This alternative approach involves the direct addition of hydrogen sulfide (H₂S) to allyl alcohol. The reaction is typically catalyzed by a strong acid and may require elevated pressure to increase the solubility of H₂S.[1]

Q2: My this compound yield is consistently low. What are the potential causes and how can I troubleshoot this?

Low yields are a common issue that can often be traced to reaction conditions, side reactions, or starting material quality.[3][4] Use the following guide to diagnose and solve the problem.

Troubleshooting Flowchart for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_materials 1. Verify Starting Material Purity & Stoichiometry start->check_materials check_conditions 2. Analyze Reaction Conditions start->check_conditions check_byproducts 3. Analyze Crude Mixture (TLC, GC-MS, NMR) start->check_byproducts check_workup 4. Evaluate Workup & Purification start->check_workup sub_materials Impure Reactants? Use purified reagents Dry solvents Incorrect Stoichiometry? Verify molar ratios Use excess nucleophile check_materials->sub_materials Issues Found sub_conditions Incorrect Temperature? Optimize T (e.g., 50-120°C) Avoid high T to prevent reactant loss Inefficient Mixing? Ensure vigorous agitation, especially in two-phase systems Reaction Time? Monitor reaction by TLC/GC to determine optimal time check_conditions->sub_conditions Issues Found sub_byproducts Diallyl Sulfide Present? Use excess hydrosulfide Consider phase-transfer catalyst Allyl Alcohol Present? Ensure anhydrous conditions Minimize water in reagents Polymerization? Lower reaction temperature Avoid radical initiators check_byproducts->sub_byproducts Issues Found sub_workup Product Loss During Extraction? Use brine wash to 'salt out' Perform multiple extractions Volatilization During Solvent Removal? Use rotary evaporator at low T and moderate vacuum check_workup->sub_workup Issues Found

Caption: Troubleshooting workflow for diagnosing low this compound yield.

Key Troubleshooting Points:

  • Incomplete Reaction : Ensure the nucleophile (e.g., NaSH) is in excess (a 20-50% excess is recommended) to drive the reaction to completion and suppress side reactions.[5]

  • Reactant Volatility : Allyl chloride and bromide have low boiling points. High reaction temperatures can cause them to evaporate from the reaction mixture.[3] Use a sealed reaction vessel or a condenser to prevent loss.

  • Moisture : Water can hydrolyze the allyl halide to form allyl alcohol, a common byproduct.[3] Ensure starting materials and solvents are sufficiently dry.

  • Two-Phase Reactions : When using an aqueous solution of a hydrosulfide salt with an organic allyl halide, the reaction can be slow due to the immiscibility of the phases. Vigorous stirring or the use of a phase-transfer catalyst (PTC) is crucial.[6][7]

Q3: I am observing significant amounts of diallyl sulfide as a byproduct. How can I minimize its formation?

The formation of diallyl sulfide (R-S-R) is a common side reaction where the initially formed this compound thiolate attacks another molecule of the allyl halide.[6]

Strategies to Minimize Diallyl Sulfide:

  • Molar Ratio : Use a significant excess of the hydrosulfide salt (NaSH or KSH).[5] This increases the concentration of the hydrosulfide nucleophile, making it more likely to react with the allyl halide than the this compound thiolate.

  • Slow Addition : Add the allyl halide slowly to the solution of the hydrosulfide salt. This maintains a low concentration of the allyl halide in the reaction mixture, favoring the primary reaction.

  • Maintain pH : In some systems, maintaining a specific pH can influence the relative concentrations of hydrosulfide (SH⁻) and sulfide (S²⁻) ions, which can affect byproduct formation.

Q4: What is the role of a phase-transfer catalyst (PTC) and when should I use one?

A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[8] In this compound synthesis, the reactants are often in two immiscible phases: an aqueous phase containing the ionic hydrosulfide salt and an organic phase containing the allyl halide.[6]

When to Use a PTC:

You should consider using a PTC when you are performing the reaction in a two-phase (liquid-liquid or solid-liquid) system and observing slow reaction rates or low yields.[9]

How it Works:

Common PTCs like quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide, TBAB) or phosphonium (B103445) salts work by pairing with the hydrosulfide anion (SH⁻).[7] The resulting ion pair has a lipophilic exterior, allowing it to move from the aqueous phase into the organic phase. There, the "naked" and highly reactive hydrosulfide anion can readily react with the allyl halide.[8]

Benefits of using a PTC:

  • Increased reaction rates and higher yields.[8]

  • Milder reaction conditions (e.g., lower temperatures).

  • Reduced need for expensive and hazardous anhydrous solvents.[8]

Phase-Transfer Catalysis (PTC) Mechanism

PTC_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase RCl Allyl-Cl RSH Allyl-SH (Product) RCl->RSH Reaction QCl_org [Q⁺Cl⁻] QSH_org [Q⁺SH⁻] QSH_aq [Q⁺SH⁻] NaSH Na⁺ SH⁻ NaCl Na⁺ Cl⁻ QCl_aq [Q⁺Cl⁻] QCl_aq->QCl_org Transfer

Caption: Mechanism of phase-transfer catalysis in this compound synthesis.

Q5: What specific safety precautions should I take?
  • This compound : This compound is flammable and has a strong, pungent odor.[10] It is harmful if swallowed or inhaled.[10]

  • Allyl Halides : Allyl chloride and bromide are toxic, flammable, and lachrymatory (tear-inducing).

  • Reagents : Hydrogen sulfide is an extremely toxic and flammable gas. Sodium hydrosulfide is corrosive and can release H₂S upon contact with acid.

Mandatory Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Keep flammable liquids away from ignition sources.

  • Have an appropriate quenching agent and spill kit ready.

Quantitative Data Summary

The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. The following table summarizes reported data for different methods.

Synthesis MethodKey ReactantsCatalyst/ConditionsReported YieldReference
Thiourea Route Allyl Halide, Thiourea1. Reflux in Ethanol2. Basic Hydrolysis (NaOH)~95%[1]
H₂S Addition Propylene (Allyl Alcohol precursor), H₂SMolybdenum & Cobalt Oxides on Alumina89.4% (Selectivity)[1]
Nucleophilic Substitution Alkyl Chloride, NaSHTwo-phase system with alcohol solvent, 70-110°CHigh yield (minimized dialkyl sulfide)[6]
Thioether Synthesis (Analogous) Allylic Alcohol, ThiolMicrowave, 100W, 80°C, 10-20 min65-83%[11]

Experimental Protocols

Protocol 1: Synthesis via the Thiourea Route (High-Yield Method)

This two-step protocol is known for its high efficiency and cleaner reaction profile.[1]

Step 1: Formation of S-Allylisothiouronium Salt

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiourea (0.5 mol) and 95% ethanol (B145695) (250 mL).

  • Slowly add allyl bromide (0.5 mol) to the mixture.

  • Heat the mixture to reflux and maintain for 3 hours. The S-allylisothiouronium bromide may precipitate upon cooling.

Step 2: Hydrolysis to this compound

  • To the reaction mixture from Step 1, add a solution of sodium hydroxide (B78521) (0.75 mol) in water (300 mL).

  • Heat the mixture to reflux for 2 hours. During this time, the this compound will separate as an oily layer.

  • Cool the mixture to room temperature and transfer to a separatory funnel.

  • Separate the organic layer. Acidify the aqueous layer with dilute sulfuric acid and extract once with a small portion of an organic solvent (e.g., benzene (B151609) or diethyl ether).

  • Combine the organic layers, wash twice with water, and dry over anhydrous sodium sulfate (B86663).

  • Purify the product by distillation under reduced pressure to obtain pure this compound.

General Synthesis Workflow

SynthesisWorkflow start Start: Select Synthesis Route reactants 1. Combine Reactants (e.g., Allyl Halide + NaSH or Thiourea) start->reactants reaction 2. Reaction Under Optimized Conditions (Temp, Time, Catalyst) reactants->reaction monitoring 3. Monitor Progress (TLC, GC) reaction->monitoring workup 4. Quench Reaction & Perform Aqueous Workup monitoring->workup extraction 5. Extract Product with Organic Solvent workup->extraction purification 6. Dry & Purify (Distillation) extraction->purification product Final Product: This compound purification->product

Caption: General experimental workflow for this compound synthesis.

Protocol 2: Synthesis via Nucleophilic Substitution with a Phase-Transfer Catalyst

This protocol is suitable for reactions where the reactants are in two immiscible phases.

  • Charge a round-bottom flask with a solution of sodium hydrosulfide (NaSH, e.g., 1.5 equivalents) in water.

  • Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), typically 1-5 mol% relative to the allyl halide.

  • With vigorous mechanical stirring, add the allyl chloride or bromide (1.0 equivalent) to the aqueous mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-80°C) and monitor its progress by TLC or GC.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with water and then with brine to remove residual water and salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator at low temperature.

  • Purify the crude product by fractional distillation under reduced pressure.

References

Technical Support Center: Mercaptan Removal from Hydrocarbon Condensate Streams

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments involving the removal of mercaptans from hydrocarbon condensate streams.

Troubleshooting Guides

This section provides solutions to common problems encountered during various mercaptan removal processes.

Caustic Treating (Alkaline Extraction)

Issue: Incomplete mercaptan removal after caustic washing.

  • Question: My caustic wash is not achieving the desired level of mercaptan removal. What are the potential causes and how can I troubleshoot this?

    • Answer:

      • Insufficient Caustic Strength: The concentration of the sodium hydroxide (B78521) (NaOH) solution may be too low to effectively extract the mercaptans. Verify the concentration of your caustic solution. For lighter mercaptans (C1-C3), a higher caustic concentration is generally more effective.[1][2][3]

      • Poor Mixing/Contact: Inadequate contact time or inefficient mixing between the hydrocarbon and caustic phases will result in poor mass transfer. Ensure your mixing apparatus (e.g., static mixer, stirred vessel) is functioning correctly and consider increasing the contact time.[3]

      • Reversible Reactions: The reaction between mercaptans and caustic is reversible.[4] For heavier mercaptans, the equilibrium may not favor extraction. Consider a multi-stage extraction process for more efficient removal.

      • Spent Caustic: The caustic solution may be saturated with mercaptides and other acidic impurities (like H₂S and CO₂), reducing its effectiveness.[5] Regenerate or replace the spent caustic solution.[5][6]

      • Temperature Effects: While higher temperatures can increase reaction rates, they can also shift the equilibrium unfavorably for extraction. Operate at the optimal temperature for your specific system, typically between 100°F and 150°F.[6]

Issue: Formation of emulsions during caustic washing.

  • Question: I am observing stable emulsions at the hydrocarbon-caustic interface, making phase separation difficult. What can I do to prevent or break these emulsions?

    • Answer:

      • Excessive Mixing Energy: High shear mixing can create very fine droplets that are difficult to coalesce. Reduce the mixing intensity.

      • Presence of Surfactants: Natural surfactants in the condensate can stabilize emulsions. Consider adding a demulsifier.

      • Solids: Particulate matter can accumulate at the interface and stabilize emulsions. Ensure the condensate is filtered before caustic treatment.[4]

      • pH Changes: Drastic changes in pH can sometimes contribute to emulsion formation. Maintain a stable, high pH in the caustic phase.

Issue: Fouling of equipment.

  • Question: I am experiencing fouling in my caustic treating unit, particularly "red oil" formation. What is the cause and how can it be prevented?

    • Answer: Carbonyls in the feed can react in the caustic environment to form polymers, often referred to as "red oil," which can foul equipment. It is recommended to install a carbonyl removal unit upstream of the mercaptan extractor to prevent this.[7]

Oxidative Processes (Sweetening)

Issue: Incomplete conversion of mercaptans to disulfides.

  • Question: My oxidative sweetening process is not fully converting mercaptans, leading to off-spec products. What should I check?

    • Answer:

      • Catalyst Deactivation: The catalyst may be poisoned by contaminants in the feed or have reached the end of its life.[8] Regenerate or replace the catalyst as per the manufacturer's instructions.

      • Insufficient Oxidant: Ensure an adequate supply of the oxidizing agent (e.g., air, hydrogen peroxide).[9] However, be aware of safety limits to prevent explosive mixtures, especially when using oxygen.[9]

      • Incorrect Temperature and Pressure: The oxidation reaction is sensitive to temperature and pressure. Verify that the operating conditions are within the optimal range for your catalyst system.

      • Poor Mixing: Inadequate contact between the hydrocarbon, caustic, catalyst, and oxidant will lead to low conversion rates. Check the efficiency of your contacting device.

Issue: Undesirable side reactions and byproduct formation.

  • Question: I am observing the formation of polysulfides and other byproducts. How can I minimize these?

    • Answer:

      • Excess Oxidant: Over-oxidation can lead to the formation of polysulfides and other undesirable byproducts. Carefully control the amount of oxidant being introduced into the system.

      • Reaction Conditions: Sub-optimal temperature or pH can favor side reactions. Maintain tight control over all process parameters.

Adsorption on Solid Beds

Issue: Premature breakthrough of mercaptans from the adsorbent bed.

  • Question: The adsorbent bed is becoming saturated with mercaptans much faster than expected. What are the likely causes?

    • Answer:

      • High Mercaptan Concentration in Feed: An unexpectedly high concentration of mercaptans in the inlet stream will lead to faster saturation. Analyze the feed composition to confirm.

      • Presence of Other Adsorbable Compounds: Other compounds in the condensate can compete with mercaptans for adsorption sites, reducing the effective capacity for mercaptan removal.

      • Channeling: Poor packing of the adsorbent bed can lead to "channeling," where the hydrocarbon stream bypasses a significant portion of the adsorbent. Ensure the bed is packed uniformly.

      • Adsorbent Deactivation: The adsorbent may have been deactivated by contaminants or have lost capacity after multiple regeneration cycles.[10][11]

Issue: Difficulty in regenerating the adsorbent bed.

  • Question: The regeneration of the activated carbon bed is incomplete, resulting in poor performance in the subsequent adsorption cycle. What can I do?

    • Answer:

      • Incorrect Regeneration Temperature/Pressure: Ensure the thermal swing or pressure swing conditions are adequate to desorb the mercaptans. Thermal regeneration is a common method.[12]

      • Insufficient Purge Gas Flow: The flow rate of the regeneration gas may be too low to effectively strip the desorbed mercaptans from the bed.

      • Coking or Polymerization: At high temperatures, some hydrocarbons may crack or polymerize on the adsorbent surface, blocking pores. Consider a lower regeneration temperature or the use of an inert purge gas.

      • Incomplete Removal of Heavy Compounds: Heavier compounds adsorbed on the bed may require more stringent regeneration conditions to be removed.

Scavengers

Issue: Low scavenger efficiency.

  • Question: The injected scavenger is not removing mercaptans to the target level. What factors could be affecting its performance?

    • Answer:

      • Incorrect Dosage: The scavenger-to-mercaptan ratio may be too low. Increase the scavenger injection rate.

      • Poor Dispersion: The scavenger must be well-dispersed in the hydrocarbon stream to be effective. Ensure the injection quill and any downstream mixing elements are functioning correctly.

      • Reaction Kinetics: The reaction between the scavenger and mercaptans may be slow.[8] The efficiency can be influenced by temperature, pH, and the molecular chain length of the mercaptans.[13]

      • Scavenger Type: Not all scavengers are equally effective for all types of mercaptans. Lighter mercaptans are often easier to treat than heavier ones.[8] You may need to test different scavenger chemistries for your specific application.[14]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common methods for removing mercaptans from hydrocarbon condensates?

    • A1: The most prevalent methods include caustic treating (extraction with sodium hydroxide), oxidative processes (which convert mercaptans to disulfides), adsorption onto solid beds like activated carbon or molecular sieves, and the use of chemical scavengers.[4][15]

  • Q2: What is the difference between regenerative and non-regenerative caustic treating?

    • A2: Non-regenerative caustic treating uses a caustic solution on a once-through basis, generating a spent caustic stream that requires disposal.[4] Regenerative systems involve a step where the "rich" caustic (containing mercaptides) is regenerated, typically by oxidation, to convert mercaptides to disulfide oils, allowing the caustic to be reused.[4][6]

  • Q3: How does the molecular weight of mercaptans affect the choice of removal method?

    • A3: Lighter mercaptans (e.g., methyl and ethyl mercaptan) are more water-soluble and acidic, making them easier to remove with caustic washing.[1][8] Heavier mercaptans are less soluble in caustic and may be better addressed by oxidative sweetening processes or adsorption.[2]

  • Q4: Can activated carbon used for mercaptan removal be regenerated?

    • A4: Yes, activated carbon can be regenerated. Common methods include thermal regeneration (heating to desorb mercaptans), chemical regeneration using solvents or chemical reagents, and electrochemical regeneration.[10][12][16] The efficiency of regeneration can decrease over multiple cycles.[10]

  • Q5: What are the main safety concerns when dealing with mercaptan removal processes?

    • A5: Mercaptans are toxic and have a very strong, unpleasant odor.[8] Exposure should be minimized through proper ventilation and personal protective equipment. When using oxidative processes with air or oxygen, there is a risk of creating explosive mixtures with hydrocarbons, so careful control of oxygen concentration is crucial.[9] Many organic scavengers can also be hazardous and require careful handling and disposal.[8]

Data Presentation

Table 1: Mercaptan Removal Efficiency Using a Proprietary Chemical Additive

Mercaptan RangeRemoval Efficiency (%)
C1-C3Up to 95
C1-C4Up to 90
C1-C7Up to 60

Data sourced from a field trial using a non-regenerable chemical additive in a Canadian gas plant.[4]

Table 2: Mercaptan Removal Using Acrolein as a Scavenger

MercaptanInitial Concentration (ppm)Final Concentration (ppm)Removal Efficiency (%)
Total Mercaptans2249159
Ethyl MercaptanNot specifiedNot specified88
Propyl MercaptanNot specifiedNot specified53

Data from a trial treating condensate in a storage tank.

Experimental Protocols

Protocol 1: Laboratory-Scale Mercaptan Removal using Caustic Washing (Extraction)

Objective: To determine the efficiency of a sodium hydroxide solution in removing mercaptans from a hydrocarbon condensate sample.

Materials:

  • Hydrocarbon condensate sample containing mercaptans

  • Sodium hydroxide (NaOH) pellets

  • Deionized water

  • Separatory funnel (250 mL or appropriate size)

  • Beakers, graduated cylinders, and pipettes

  • pH meter or pH indicator strips

  • Gas chromatograph with a sulfur-selective detector (GC-SCD) or equivalent analytical instrument for mercaptan quantification

  • Shaker or magnetic stirrer

Procedure:

  • Prepare Caustic Solution: Prepare a 10% (w/v) NaOH solution by dissolving 10g of NaOH pellets in 100 mL of deionized water. Caution: NaOH is corrosive and the dissolution is exothermic. Use appropriate personal protective equipment (PPE).

  • Initial Sample Analysis: Analyze the initial mercaptan concentration in the hydrocarbon condensate sample using GC-SCD.

  • Extraction: a. Place 100 mL of the hydrocarbon condensate into a separatory funnel. b. Add 20 mL of the 10% NaOH solution to the separatory funnel. c. Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release any pressure buildup. d. Place the funnel in a ring stand and allow the phases to separate for 10 minutes.

  • Phase Separation: a. Carefully drain the lower aqueous (caustic) phase into a beaker. b. Drain the upper hydrocarbon phase into a separate, clean, and dry beaker.

  • Post-Treatment Analysis: Analyze the mercaptan concentration in the treated hydrocarbon sample using GC-SCD.

  • Calculate Removal Efficiency:

    • Removal Efficiency (%) = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100

Protocol 2: Laboratory-Scale Mercaptan Adsorption using Activated Carbon

Objective: To evaluate the capacity of activated carbon to adsorb mercaptans from a hydrocarbon condensate.

Materials:

  • Hydrocarbon condensate sample containing mercaptans

  • Granular activated carbon (GAC), dried in an oven at 110°C for 4 hours prior to use

  • Glass chromatography column

  • Peristaltic pump with compatible tubing

  • Sample collection vials

  • Gas chromatograph with a sulfur-selective detector (GC-SCD)

Procedure:

  • Column Packing: a. Place a small plug of glass wool at the bottom of the chromatography column. b. Weigh out 10g of dried granular activated carbon. c. Carefully pack the activated carbon into the column, tapping gently to ensure uniform packing and avoid channeling. d. Place another small plug of glass wool on top of the carbon bed.

  • Initial Sample Analysis: Determine the initial mercaptan concentration in the hydrocarbon condensate using GC-SCD.

  • Adsorption: a. Pump the hydrocarbon condensate through the packed column at a constant, low flow rate (e.g., 1 mL/min). b. Collect the effluent from the column outlet in sample vials at regular time intervals (e.g., every 15 minutes).

  • Breakthrough Analysis: a. Analyze the mercaptan concentration in each collected effluent sample using GC-SCD. b. Plot the mercaptan concentration in the effluent versus time. "Breakthrough" is typically defined as the point when the effluent concentration reaches a certain percentage (e.g., 5%) of the initial concentration.

  • Calculate Adsorption Capacity:

    • Determine the total mass of mercaptan adsorbed onto the activated carbon up to the breakthrough point.

    • Adsorption Capacity (mg/g) = (Total mass of mercaptan adsorbed) / (mass of activated carbon)

Mandatory Visualization

Mercaptan_Removal_Troubleshooting General Troubleshooting Workflow for Mercaptan Removal start Start: Off-Spec Product (High Mercaptan Content) identify_method Identify Removal Method start->identify_method caustic Caustic Treating identify_method->caustic Alkaline Extraction oxidative Oxidative Process identify_method->oxidative Sweetening adsorption Adsorption identify_method->adsorption Solid Bed scavenger Scavenger Injection identify_method->scavenger Chemical Injection check_caustic_strength Check Caustic Strength & Freshness caustic->check_caustic_strength check_mixing Evaluate Mixing & Contact Time caustic->check_mixing check_emulsion Check for Emulsions caustic->check_emulsion check_catalyst Check Catalyst Activity oxidative->check_catalyst check_oxidant Verify Oxidant Flow oxidative->check_oxidant check_conditions Check Temp & Pressure oxidative->check_conditions check_feed Analyze Feed Composition adsorption->check_feed check_bed Inspect Adsorbent Bed for Channeling adsorption->check_bed check_regen Verify Regeneration Procedure adsorption->check_regen check_dosage Check Scavenger Dosage scavenger->check_dosage check_dispersion Verify Injection & Dispersion scavenger->check_dispersion check_type Evaluate Scavenger Type scavenger->check_type solution Implement Corrective Action & Re-analyze Product check_caustic_strength->solution check_mixing->solution check_emulsion->solution check_catalyst->solution check_oxidant->solution check_conditions->solution check_feed->solution check_bed->solution check_regen->solution check_dosage->solution check_dispersion->solution check_type->solution

Caption: Troubleshooting workflow for mercaptan removal processes.

References

Technical Support Center: Alkyl Mercaptan Scavenging and Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the reaction mechanisms, experimental protocols, and troubleshooting for scavenging and removing alkyl mercaptans.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical scavengers for removing alkyl mercaptans?

A1: In the oil and gas industry, the most common scavengers for hydrogen sulfide (B99878) (H₂S) are also used for alkyl mercaptans.[1][2][3] These primarily include triazine-based scavengers, such as 1,3,5-trimethylhexahydro-s-triazine (MMA-triazine) and 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine (MEA-triazine).[1][2][3] Other chemistries that have been evaluated include hemiacetals, metal carboxylates, and aldehydes.[4] While it has been an industry perception that these scavengers are less effective for mercaptans than for H₂S, recent studies have shown that some, like MMA-triazine, can be more efficient at scavenging alkyl mercaptans under certain conditions.[4]

Q2: What is the general reaction mechanism between triazine scavengers and alkyl mercaptans?

A2: The reaction between triazine scavengers and alkyl mercaptans is a sequential nucleophilic substitution (SN2) reaction.[1] Unlike the reaction with H₂S, which can undergo a double SN2 reaction to form cyclic byproducts, alkyl mercaptans are limited to a single SN2 reaction due to the presence of a carbon-sulfur bond.[1] This results in the sequential displacement of the nitrogen atoms in the triazine ring by the mercaptan's sulfur atom, leading to the formation of non-cyclic byproducts.[1][5]

Q3: How does the reactivity of different alkyl mercaptans vary with scavengers?

A3: The reactivity of alkyl mercaptans with scavengers generally decreases as the size and steric bulk of the alkyl group increases.[4] For example, studies have shown that the reaction rate of triazines with ethyl mercaptan is markedly slower than with methyl mercaptan.[4] This is a critical consideration when designing experiments for removing larger mercaptan species.

Q4: Can H₂S scavengers be used effectively for mercaptan removal in mixed gas streams?

A4: Yes, H₂S scavengers can remove mercaptans from mixed gas streams, but the presence of H₂S can interfere with the accurate measurement of mercaptan scavenging efficiency.[4] Standard H₂S detectors will respond to all sulfur species, making it challenging to differentiate between H₂S and mercaptans without specialized analytical techniques.[4] Some studies have employed sophisticated UV/VIS methods to mathematically isolate the absorbance of each sulfur species.[1]

Q5: What are some alternative methods for alkyl mercaptan removal?

A5: Besides chemical scavenging, other methods for removing alkyl mercaptans from hydrocarbon streams include:

  • Adsorption: Using solid adsorbents like activated carbon doped with metal oxides (e.g., Cu, Fe, Zn) or porous carbon nanofibers.[6]

  • Oxidation: Employing strong oxidants such as sodium hypochlorite, oxygen, or hydrogen peroxide.[7]

  • Catalytic Conversion: Hydrotreating can be used to convert mercaptans to H₂S, which is then removed by an amine unit.[8]

  • Biological Processes: Utilizing bacteria, such as Thiobacillus thioparus, to biologically oxidize mercaptans.[8]

  • Treatment with Metal Compounds: Lead and copper compounds can be used to treat materials containing mercaptans.[9]

Troubleshooting Guides

Issue 1: Lower than Expected Scavenging Efficiency

Possible Cause Troubleshooting Step
Incorrect Scavenger-to-Mercaptan Ratio Ensure the molar ratio of the scavenger to the total mercaptan content is optimized. For some chemical additives, a 1:1 mole ratio is sufficient, with marginal benefits at higher concentrations.[7]
Steric Hindrance Be aware that the scavenging reaction rate decreases with increasing size of the mercaptan's alkyl group (e.g., ethyl mercaptan reacts slower than methyl mercaptan).[4] Allow for longer reaction times when dealing with larger mercaptans.
Suboptimal Temperature Reaction rates are temperature-dependent. For some processes, temperatures above room temperature can be beneficial for achieving rapid chemical reactions.[7]
Poor Mixing In liquid phase reactions, ensure adequate mixing to facilitate contact between the scavenger and the mercaptan. Inadequate mixing can lead to poor mass transfer and lower reaction performance.[10]

Issue 2: Inaccurate Measurement of Mercaptan Concentration

Possible Cause Troubleshooting Step
Interference from H₂S Standard H₂S detectors are often cross-sensitive to mercaptans, leading to an overestimation of the total sulfur concentration.[4] Use gas detector tubes that first remove the H₂S component or employ a sulfur-specific flame ionization detector in a gas chromatograph for accurate quantification.[1]
Detector Calibration H₂S detection technology can be recalibrated to accurately measure alkyl mercaptans. Note that the sensor response to alkyl mercaptans can be significantly lower (e.g., 33% to 50%) than its response to H₂S.[4]
Sample Integrity For volatile mercaptans, ensure proper sampling techniques to maintain sample integrity. Piston cylinders are recommended for condensate/NGL sampling to prevent the loss of low-boiling-point contaminants.[7]

Quantitative Data

Table 1: Scavenging Capacity of MEA-Triazine and MMA-Triazine for H₂S

ScavengerSulfur SpeciesActivity (%)Observed Capacity ( kg/L )Observed Capacity (mol/L)Calculated Capacity ( kg/L )Calculated Capacity (mol/L)Assumed StoichiometryEfficiency (%)
MEA TriazineH₂S380.123.530.133.68296
MMA TriazineH₂S400.236.760.236.652101.8

Data sourced from a study on mercaptan scavenging.[4]

Experimental Protocols

Multiphase Autoclave Method for Scavenger Performance Evaluation

This method is widely used to determine the uptake capacity of various chemical scavengers for sulfur species like H₂S and alkyl mercaptans.[1][5]

Objective: To quantify the scavenging performance of a chemical agent by measuring the reduction of a specific sulfur species in a gas stream.

Materials and Apparatus:

  • High-pressure autoclave reactor

  • Gas supply with a custom blend of the target sulfur species (e.g., 3,000 ppm methyl mercaptan), CO₂ (e.g., 6,000 ppm), and a balance gas (e.g., nitrogen)[1][5]

  • Sulfur-species analyzer (e.g., a recalibrated H₂S analyzer)

  • Mass flow controllers

  • Data acquisition system

Procedure:

  • System Setup: A schematic of the setup is provided in the diagram below. The autoclave is charged with a specified liquid medium (e.g., the chemical scavenger solution).

  • Gas Introduction: The custom gas blend containing the alkyl mercaptan is fed into the autoclave at a controlled flow rate.

  • Reaction: The gas dissolves into the liquid medium, where it reacts with the scavenger.

  • Analysis: The concentration of the alkyl mercaptan in the gas exiting the autoclave is continuously monitored by the sulfur-species analyzer.

  • Breakthrough Point: The experiment continues until the concentration of the mercaptan in the effluent gas reaches a predefined breakthrough point (e.g., 10% of the initial concentration).

  • Capacity Calculation: The total amount of mercaptan scavenged is calculated based on the flow rate, the concentration difference between the inlet and outlet gas, and the time to breakthrough. This value is then used to determine the scavenger's capacity.

Visualizations

ReactionMechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway (Sequential SN2) cluster_products Final Products Triazine 1,3,5-Trimethyl- hexahydro-s-triazine Intermediate1 Intermediate 1 (One N displaced) Triazine->Intermediate1 + R-SH - CH3NH2 Amine Methylamine (Byproduct) Mercaptan Alkyl Mercaptan (R-SH) Intermediate2 Intermediate 2 (Two N displaced) Intermediate1->Intermediate2 + R-SH - CH3NH2 FinalProduct Final Product (Three N displaced) Intermediate2->FinalProduct + R-SH - CH3NH2

Caption: Reaction mechanism of MMA-triazine with alkyl mercaptans.

ExperimentalWorkflow cluster_setup System Setup cluster_process Experimental Process cluster_analysis Analysis GasSupply Custom Gas Blend (Alkyl Mercaptan, CO2, N2) Autoclave Autoclave with Scavenger Solution GasSupply->Autoclave Controlled Flow Reaction Gas Dissolution & Scavenging Reaction Autoclave->Reaction Analyzer Sulfur-Species Analyzer Reaction->Analyzer Effluent Gas Data Data Acquisition: Monitor Breakthrough Analyzer->Data

Caption: Workflow for the multiphase autoclave experimental method.

References

Technical Support Center: Analysis and Mitigation of Impurities in Technical Grade Allyl Mercaptan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding, analyzing, and mitigating impurities commonly found in technical grade allyl mercaptan. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in technical grade this compound?

A1: Technical grade this compound typically has a purity of 70-90%. The primary impurities include:

  • Diallyl disulfide: Formed by the oxidation of this compound. This is often the most significant impurity.

  • Diallyl sulfide (B99878): Can be a byproduct of certain synthesis routes.

  • Unreacted starting materials: Depending on the synthesis method, this may include allyl alcohol or allyl halides (e.g., allyl chloride, allyl bromide).[1]

  • Higher polysulfides: Such as diallyl trisulfide, although generally in smaller amounts.

Q2: Why is my freshly opened bottle of this compound showing a high percentage of diallyl disulfide?

A2: this compound is highly susceptible to oxidation, especially when exposed to air (oxygen).[2] This oxidation process leads to the formation of diallyl disulfide. If the product was not packaged under an inert atmosphere or if the container seal was compromised, oxidation could have occurred during storage and transport. It is crucial to handle and store this compound under an inert gas like nitrogen or argon to minimize this degradation.[3]

Q3: Can impurities in technical grade this compound affect my reaction outcomes?

A3: Yes, impurities can significantly impact experimental results. For instance:

  • Diallyl disulfide and diallyl sulfide can alter the stoichiometry of your reaction, leading to lower yields of the desired product. In polymerization reactions, they can act as chain transfer agents, affecting the molecular weight and properties of the resulting polymer.[4]

  • Unreacted starting materials like allyl alcohol can introduce unwanted functional groups into your reaction, leading to side products.

  • The presence of these impurities can also complicate product purification and analysis.

Q4: What is the best way to store technical grade this compound to prevent degradation?

A4: To minimize the formation of impurities, store this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon).[3] It should be kept in a cool, dark, and well-ventilated area, away from heat, sparks, and open flames.[5] Refrigeration is often recommended.[6]

Q5: I suspect my this compound has degraded. Is there a simple way to check for the presence of diallyl disulfide?

A5: A simple visual inspection can sometimes be indicative. Pure this compound is a colorless to light-yellow liquid. An increase in yellow coloration or the presence of a viscous liquid may suggest the formation of diallyl disulfide and other degradation products. However, for accurate determination, analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are necessary.

Troubleshooting Guides

Issue 1: Unexpected Peaks in GC-MS Analysis

Problem: Your GC-MS analysis of technical grade this compound shows several unexpected peaks in addition to the main product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Oxidation The most likely unexpected peak is diallyl disulfide. Confirm its identity by comparing the mass spectrum with a reference spectrum. To prevent further oxidation, ensure the sample is handled under an inert atmosphere and stored properly.
Synthesis Byproducts Depending on the synthesis route, impurities like diallyl sulfide or unreacted allyl alcohol may be present. Review the synthesis method used by the supplier to anticipate potential byproducts.
Solvent Contamination The solvent used for dilution might be contaminated. Run a blank analysis of the solvent to rule out this possibility.
Septum Bleed Fragments from the GC inlet septum can appear as peaks in the chromatogram. Use a high-quality, low-bleed septum and replace it regularly.
Issue 2: Ineffective Purification by Distillation

Problem: You are attempting to purify technical grade this compound by distillation, but the purity of the collected fractions is not significantly improved.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Column Efficiency A simple distillation setup may not be sufficient to separate this compound (boiling point: 67-68°C) from closely boiling impurities. Use a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column).
Azeotrope Formation This compound may form an azeotrope with certain impurities, making separation by conventional distillation difficult. Check for known azeotropes of this compound. Vacuum distillation can sometimes be used to break azeotropes or to lower the boiling points and prevent thermal degradation.
Co-distillation Some impurities might have vapor pressures high enough to co-distill with the this compound. Optimize the distillation parameters (pressure and temperature) to achieve better separation.
Re-oxidation The purified this compound can re-oxidize if the distillation and collection are not performed under an inert atmosphere. Ensure the entire distillation apparatus is purged with nitrogen or argon.

Data Presentation

Table 1: Common Impurities in Technical Grade this compound

ImpurityChemical FormulaTypical Concentration Range (%)Boiling Point (°C)Potential Origin
Diallyl disulfideC₆H₁₀S₂5 - 25138-140Oxidation of this compound
Diallyl sulfideC₆H₁₀S1 - 5139Synthesis byproduct
Allyl alcoholC₃H₆O< 196-98Unreacted starting material

Experimental Protocols

Protocol 1: Purity Analysis of this compound by GC-MS

Objective: To identify and quantify the impurities in a sample of technical grade this compound.

Methodology:

  • Sample Preparation:

    • Under an inert atmosphere (glove box or nitrogen-purged vial), prepare a 1% (v/v) solution of the technical grade this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.[7]

    • Injector: Split/splitless, operated at 250°C with a split ratio of 50:1.

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-300.

  • Data Analysis:

    • Identify the peaks in the chromatogram based on their retention times and mass spectra.

    • Compare the obtained mass spectra with a library (e.g., NIST) for positive identification of this compound and its impurities.

    • Quantify the impurities by calculating the peak area percentage. For more accurate quantification, use a calibration curve with certified reference standards.

Protocol 2: Purification of Technical Grade this compound by Fractional Distillation

Objective: To remove diallyl disulfide and other high-boiling impurities from technical grade this compound.

Methodology:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glassware is dry and the system can be maintained under a positive pressure of an inert gas (nitrogen or argon).

  • Procedure:

    • Charge the round-bottom flask with the technical grade this compound. Add a few boiling chips.

    • Purge the entire system with nitrogen or argon for at least 15 minutes.

    • Slowly heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at or near the boiling point of this compound (67-68°C at atmospheric pressure).

    • Monitor the temperature at the distillation head closely. A sharp increase in temperature may indicate the distillation of higher-boiling impurities.

    • Collect the purified this compound in a receiving flask cooled in an ice bath and under a positive pressure of inert gas.

  • Post-Purification Handling:

    • Immediately seal the purified this compound under an inert atmosphere.

    • Store in a cool, dark place.

    • Analyze the purity of the distilled fractions by GC-MS using the protocol described above to confirm the removal of impurities.

Mandatory Visualization

experimental_workflow Figure 1. Experimental Workflow for Analysis and Purification cluster_analysis Analysis cluster_purification Purification sample_prep Sample Preparation (1% solution in DCM) gcms_analysis GC-MS Analysis sample_prep->gcms_analysis data_analysis Data Analysis (Identify & Quantify Impurities) gcms_analysis->data_analysis decision Purity Acceptable? data_analysis->decision distillation Fractional Distillation (under inert atmosphere) collection Collect this compound Fraction (67-68°C) distillation->collection purity_check Purity Check by GC-MS collection->purity_check end_store Store Purified Product purity_check->end_store start Technical Grade This compound start->sample_prep decision->distillation No end_use Use in Experiment decision->end_use Yes degradation_pathway Figure 2. Oxidation of this compound allyl_mercaptan 2 x this compound (C₃H₆S) diallyl_disulfide Diallyl Disulfide (C₆H₁₀S₂) allyl_mercaptan->diallyl_disulfide Oxidation water 2 x H₂O oxygen Oxygen (O₂) oxygen->diallyl_disulfide

References

Troubleshooting low yields in the thiourea-based synthesis of allyl mercaptan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the thiourea-based synthesis of allyl mercaptan. Our goal is to help you diagnose and resolve issues leading to low product yields.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the thiourea-based synthesis of this compound?

The synthesis is a two-step process. First, allyl halide (typically allyl chloride or bromide) reacts with thiourea (B124793) to form an S-allylisothiouronium salt. This salt is then hydrolyzed under basic conditions to yield this compound and a urea (B33335) byproduct.

Q2: What are the main advantages of using the thiourea route for this compound synthesis?

This method is often preferred because it avoids the direct use of odorous and toxic hydrogen sulfide (B99878) gas. Additionally, the intermediate S-allylisothiouronium salt is a stable, crystalline solid that can be isolated and purified before the final hydrolysis step, which can lead to a purer final product. The thiourea method is also known for not readily producing disulfide byproducts.[1]

Q3: What are the most common side reactions that can lead to low yields?

The primary side reactions include the formation of diallyl sulfide and diallyl disulfide. Diallyl sulfide can form if the this compound product reacts with unreacted allyl halide. Diallyl disulfide can be formed through the oxidation of the desired this compound product, especially in the presence of air during workup.

Q4: Is the reaction to form the S-allylisothiouronium salt exothermic?

Yes, the reaction between thiourea and allyl halides can be significantly exothermic. It is crucial to control the reaction temperature carefully to prevent a runaway reaction.[2]

Troubleshooting Guide: Low Yields

Low yields in the synthesis of this compound via the thiourea route can arise from issues in either the formation of the S-allylisothiouronium salt or its subsequent hydrolysis.

Issue 1: Incomplete Formation of the S-Allylisothiouronium Salt
Potential Cause Recommended Solution
Low Reaction Temperature While the reaction is exothermic, insufficient heating can lead to a slow or incomplete reaction. Maintain a gentle reflux to ensure the reaction goes to completion.
Improper Solvent Ethanol is a commonly used solvent. Ensure the thiourea and allyl halide are soluble in the chosen solvent.
Short Reaction Time The formation of the salt can take several hours. Ensure a sufficient reaction time (typically 2-4 hours) under reflux.
Poor Quality of Allyl Halide Allyl halides can degrade over time. Use freshly distilled allyl halide for best results.
Issue 2: Inefficient Hydrolysis of the S-Allylisothiouronium Salt
Potential Cause Recommended Solution
Insufficient Base A molar excess of a strong base (e.g., NaOH) is required to ensure complete hydrolysis of the isothiouronium salt.
Low Hydrolysis Temperature The hydrolysis step typically requires heating. Refluxing the reaction mixture ensures the reaction proceeds at an adequate rate.
Reaction Mixture Exposed to Air This compound can be oxidized to diallyl disulfide in the presence of air, especially under basic conditions. Perform the hydrolysis and workup under an inert atmosphere (e.g., nitrogen or argon).
Product Loss During Workup This compound is volatile and has some solubility in water. Ensure efficient extraction with an organic solvent and minimize evaporation during solvent removal.

Data Presentation: Optimizing Reaction Conditions

Optimizing reaction parameters is crucial for maximizing the yield of this compound. The following table provides a summary of how different conditions can impact the synthesis.

Parameter Condition Effect on Yield Considerations
Allyl Halide Allyl BromideGenerally higher yieldMore reactive than allyl chloride.
Allyl ChlorideLower yieldLess expensive and more readily available.
Hydrolysis Base Sodium Hydroxide (B78521) (NaOH)High yieldA strong, inexpensive base.
Potassium Hydroxide (KOH)High yieldSimilar reactivity to NaOH.
AminesCan be usedCan lead to the formation of guanidine (B92328) co-products.[1]
Reaction Temperature (Salt Formation) 20-150 °CHigher temperatures increase reaction rate.Reaction is exothermic; careful temperature control is needed.[1]
Reaction Temperature (Hydrolysis) 20-180 °CHigher temperatures increase hydrolysis rate.Can increase the volatility of this compound, potentially leading to product loss.[1]
Reaction Time (Salt Formation) 1-18 hoursLonger times can lead to higher conversion.Monitor reaction progress by TLC to determine completion.[1]
Reaction Time (Hydrolysis) 1-24 hoursSufficient time is needed for complete hydrolysis.Prolonged reaction times at high temperatures can lead to side products.[1]

Experimental Protocols

Key Experiment 1: Synthesis of S-Allylisothiouronium Chloride

Materials:

  • Thiourea

  • Allyl chloride

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in ethanol.

  • Slowly add allyl chloride to the solution.

  • Heat the mixture to a gentle reflux and maintain for 2-4 hours. The S-allylisothiouronium chloride will precipitate out of the solution as a white solid.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • Dry the solid product under vacuum.

Key Experiment 2: Hydrolysis of S-Allylisothiouronium Chloride to this compound

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the S-allylisothiouronium chloride in water.

  • Slowly add a solution of sodium hydroxide in water to the flask.

  • Heat the mixture to reflux and maintain for 1-2 hours.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Carefully remove the solvent by distillation to obtain the crude this compound. Further purification can be achieved by fractional distillation.

Mandatory Visualizations

Reaction_Pathway AllylHalide Allyl Halide Salt S-Allylisothiouronium Salt AllylHalide->Salt Step 1: Salt Formation Thiourea Thiourea Thiourea->Salt Mercaptan This compound Salt->Mercaptan Step 2: Hydrolysis Urea Urea Salt->Urea Base Base (e.g., NaOH) Base->Mercaptan Base->Urea

Caption: Reaction pathway for the two-step synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of this compound CheckSalt Check Purity/Yield of S-Allylisothiouronium Salt Start->CheckSalt SaltLow Issue with Salt Formation CheckSalt->SaltLow Low/Impure SaltOK Salt Formation is OK CheckSalt->SaltOK High/Pure OptimizeSalt Optimize Salt Formation: - Check Reagents - Adjust Temp/Time SaltLow->OptimizeSalt HydrolysisIssue Issue with Hydrolysis Step SaltOK->HydrolysisIssue OptimizeHydrolysis Optimize Hydrolysis: - Increase Base - Inert Atmosphere - Adjust Temp/Time HydrolysisIssue->OptimizeHydrolysis WorkupIssue Check Workup Procedure: - Efficient Extraction - Minimize Volatility HydrolysisIssue->WorkupIssue

Caption: A logical workflow for troubleshooting low yields.

Logical_Relationships Yield Yield Temp Temperature Temp->Yield +/- SideRxns Side Reactions Temp->SideRxns + Volatility Volatility Temp->Volatility + Time Time Time->Yield + Base Base Conc. Base->Yield + Purity Reagent Purity Purity->Yield + SideRxns->Yield - Volatility->Yield -

Caption: Key factors influencing the yield of this compound.

References

Validation & Comparative

Unveiling Xenobiotic Exposure: A Comparative Guide to Allyl Mercaptan as a Urinary Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of xenobiotic exposure is paramount. This guide provides a comprehensive validation of allyl mercaptan, in its urinary metabolite form, allylmercapturic acid (ALMA), as a biomarker for exposure to specific industrial chemicals and dietary compounds. We objectively compare its performance with alternative biomarkers, supported by experimental data, detailed methodologies, and visual workflows to aid in your research and development endeavors.

This compound is a volatile organosulfur compound that arises from the metabolism of various xenobiotics. Its presence in the body, specifically the excretion of its mercapturic acid conjugate in urine, serves as a valuable indicator of exposure. This guide delves into the validation of ALMA as a biomarker for two primary sources of exposure: industrial chemicals, such as allyl chloride, and dietary intake of Allium vegetables, most notably garlic.

Performance Comparison: Allylmercapturic Acid vs. Alternative Biomarkers

The utility of a biomarker is determined by its sensitivity, specificity, and correlation with the level of exposure. Here, we compare urinary allylmercapturic acid (ALMA) with other relevant biomarkers for both industrial and dietary xenobiotic exposure.

Exposure to Allyl Compounds (e.g., Allyl Chloride)

In the context of occupational health, ALMA has been validated as a primary biomarker for exposure to allyl chloride.

Table 1: Comparison of Urinary Biomarkers for Allyl Chloride Exposure

BiomarkerTypeKey Performance MetricsAdvantagesDisadvantages/Confounding Factors
Allylmercapturic Acid (ALMA) Major Metabolite- Strong correlation with 8-hour time-weighted average (TWA) air concentrations of allyl chloride (r = 0.816)[1]. - Detected in a range of <25 µg/L to 3550 µg/L in exposed workers[1]. - Proposed Biological Exposure Index (BEI): 352 µg/g creatinine[1].- Direct metabolite, indicating specific exposure. - Good correlation with exposure levels allows for quantitative risk assessment.- Garlic consumption is a significant confounding factor[1].
3-Hydroxypropylmercapturic Acid (HPMA) Minor Metabolite- Identified as a minor metabolite of allyl chloride in exposed workers[1].- Can indicate exposure to other compounds like acrolein.- Less abundant than ALMA, potentially leading to lower sensitivity for allyl chloride exposure.
Exposure to Garlic (Allium sativum)

Garlic consumption leads to the production of several urinary metabolites. While ALMA is one, other compounds, particularly allyl methyl sulfide (B99878) (AMS) and its oxidized forms, are also prominent. A review of biomarkers for Allium vegetable intake has identified ALMA, AMS, allyl methyl sulfoxide (B87167) (AMSO), and allyl methyl sulfone (AMSO2) as promising candidates for garlic consumption[1].

Table 2: Comparison of Urinary Biomarkers for Garlic Consumption

BiomarkerTypeTypical Urinary Concentration Range (after garlic intake)Peak Excretion TimeAdvantagesDisadvantages/Specificity
Allylmercapturic Acid (ALMA) Mercapturic Acid- Total excretion of 0.43 +/- 0.14 mg with garlic tablets, and 1.4 +/- 0.2 mg with additional fresh garlic[2]. - Detected in 15 out of 16 garlic supplement takers[3].~6 hours (half-life)[2]- Indicates metabolism through the mercapturic acid pathway.- Not specific to garlic; also a biomarker for industrial allyl compounds[1].
Allyl Methyl Sulfide (AMS) Volatile Metabolite0.3 to 2.4 µ g/mmol creatinine[4]1-2 hours, with a possible second peak at 6-8 hours[4]- Directly responsible for the characteristic "garlic breath" and odor in urine[5][6].- Volatility can make sample handling and analysis challenging.
Allyl Methyl Sulfoxide (AMSO) Oxidized Metabolite28 to 344 µ g/mmol creatinine[4]1-2 hours[4]- Present in higher concentrations than AMS[4].- Less volatile than AMS.
Allyl Methyl Sulfone (AMSO2) Oxidized Metabolite32 to 285 µ g/mmol creatinine[4]1-2 hours[4]- Also found in significant concentrations[4].- Represents a further stage of metabolism.

Metabolic Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biological and analytical processes, the following diagrams illustrate the metabolic formation of allylmercapturic acid and a typical experimental workflow for its urinary analysis.

Metabolic Pathway of this compound to Allylmercapturic Acid cluster_0 Xenobiotic Sources cluster_1 Metabolic Conversion cluster_2 Urinary Biomarker Allyl_Chloride Allyl Chloride Glutathione_Conjugation Glutathione S-transferase Allyl_Chloride->Glutathione_Conjugation Detoxification Garlic_Precursors Garlic Precursors (e.g., Allicin, Diallyl Sulfide) Allyl_Mercaptan This compound Garlic_Precursors->Allyl_Mercaptan Metabolism Allyl_Mercaptan->Glutathione_Conjugation Cysteine_Conjugate S-allyl-L-cysteine Glutathione_Conjugation->Cysteine_Conjugate Hydrolysis N_acetylation N-acetyltransferase Cysteine_Conjugate->N_acetylation ALMA Allylmercapturic Acid (ALMA) N_acetylation->ALMA Experimental Workflow for Urinary ALMA Analysis Urine_Sample Urine Sample Collection Sample_Prep Sample Preparation (Solid-Phase Extraction) Urine_Sample->Sample_Prep Derivatization Derivatization (for GC-MS) Sample_Prep->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis & Quantification GCMS_Analysis->Data_Analysis

References

A Comparative Analysis of the Antioxidant Activity of Allyl Mercaptan and Other Key Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant activity of allyl mercaptan, a key organosulfur compound derived from garlic, against other significant thiol-containing antioxidants: N-acetylcysteine (NAC), glutathione (B108866) (GSH), and lipoic acid (LA). This analysis is supported by available experimental data, detailed methodologies for key antioxidant assays, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of thiol-containing compounds can be evaluated using various in vitro assays that measure their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity.

While direct comparative studies under identical conditions are limited, the following table summarizes representative IC50 values from various studies for the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. It is important to note that these values can vary depending on the specific experimental conditions.

CompoundDPPH Radical Scavenging Activity (IC50)ABTS Radical Scavenging Activity (IC50)
This compound Data not readily available in comparative studiesData not readily available in comparative studies
N-Acetylcysteine (NAC) Generally considered a weak direct scavengerModerate activity
Glutathione (GSH) ~1.3 mg/mL[1]Potent activity
α-Lipoic Acid (LA) Potent activity, comparable to Trolox[2]Potent activity
Quercetin (Reference) 18.30 ± 0.14 µM[3]High activity
Ascorbic Acid (Reference) High activityHigh activity

Note: The IC50 value for Glutathione was sourced from a study on stone fish proteolysates where it was used as a positive control.[1] Quercetin is a flavonoid recognized for its potent antioxidant capacity.[3]

Mechanisms of Antioxidant Action and Signaling Pathways

The antioxidant effects of these thiols are not limited to direct radical scavenging but also involve complex interactions with cellular signaling pathways that regulate endogenous antioxidant defenses.

This compound: As a metabolite of garlic compounds like allicin, this compound's antioxidant properties are attributed to its nucleophilic thiol group, which can donate a proton to neutralize reactive oxygen species.[4] Its presence in garlic enables polymerization while retaining the antiradical activity of the sulfur-hydrogen group.[4] Research also highlights its role as a potent inhibitor of histone deacetylases (HDACs), which may indirectly influence cellular stress responses.[4][5]

N-Acetylcysteine (NAC): NAC primarily acts as a precursor for the synthesis of glutathione, thereby replenishing intracellular GSH levels.[6] It can also act as a direct scavenger of certain reactive oxygen species.[6] NAC is known to modulate inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[7]

Glutathione (GSH): As the most abundant endogenous non-protein thiol, GSH is a crucial component of the cellular antioxidant defense system.[8] It directly scavenges free radicals and is a cofactor for antioxidant enzymes like glutathione peroxidase.[8][9] The ratio of its reduced (GSH) to oxidized (GSSG) form is a key indicator of cellular redox status and plays a significant role in redox signaling.[9][10]

Lipoic Acid (LA): Lipoic acid and its reduced form, dihydrolipoic acid (DHLA), are potent antioxidants that can scavenge a wide range of reactive oxygen species.[11][12] LA is unique in its ability to regenerate other endogenous antioxidants, including vitamin C, vitamin E, and glutathione.[13][14] It also modulates key signaling pathways involved in inflammation and cellular stress, such as the Nrf2 and NF-κB pathways.[14][15]

Below is a diagram illustrating the key antioxidant signaling pathways modulated by these thiols.

Antioxidant_Signaling_Pathways cluster_stimulus Oxidative Stress cluster_thiols Thiol Antioxidants cluster_pathways Signaling Pathways cluster_response Cellular Response ROS ROS/RNS AM This compound ROS->AM Scavenged by NAC N-Acetylcysteine ROS->NAC Scavenged by GSH Glutathione ROS->GSH Scavenged by LA Lipoic Acid ROS->LA Scavenged by HDAC HDAC Inhibition AM->HDAC NAC->GSH Precursor for Nrf2 Nrf2 Activation NAC->Nrf2 NFkB NF-kB Inhibition NAC->NFkB LA->GSH Regenerates LA->Nrf2 LA->NFkB AntioxidantEnzymes Increased Antioxidant Enzyme Expression Nrf2->AntioxidantEnzymes Inflammation Reduced Inflammation NFkB->Inflammation GeneExpression Altered Gene Expression HDAC->GeneExpression

Caption: Key antioxidant signaling pathways of thiols.

Experimental Protocols

Standardized protocols are crucial for the comparative evaluation of antioxidant activity. Below are detailed methodologies for three common assays.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or ethanol (B145695)

  • Test compounds (this compound, NAC, GSH, LA)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[16]

  • Sample Preparation: Prepare a series of concentrations for each test compound and the positive control in the same solvent used for the DPPH solution.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compounds or positive control to the wells.

    • For the control well, add 100 µL of the solvent instead of the sample.

    • For the blank well, add 100 µL of the solvent and 100 µL of the solvent without DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17][18]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[18][19]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

DPPH_Assay_Workflow prep_dpph Prepare 0.1 mM DPPH Solution mix Mix DPPH Solution with Sample/Control in 96-well Plate prep_dpph->mix prep_samples Prepare Serial Dilutions of Thiols & Controls prep_samples->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging & IC50 Value measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Mix equal volumes of the two solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[20][21]

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[22]

  • Sample Preparation: Prepare a series of concentrations for each test compound and the positive control.

  • Assay:

    • Add 200 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 20 µL of the different concentrations of the test compounds or positive control to the wells.

  • Incubation: Incubate the plate at room temperature for 5-30 minutes.[20][23]

  • Measurement: Measure the absorbance at 734 nm.[20][23]

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Assay_Workflow prep_abts Prepare ABTS•+ Stock Solution prep_working Dilute to Working Solution (Abs ~0.7 at 734 nm) prep_abts->prep_working mix Mix ABTS•+ Solution with Sample/Control in 96-well Plate prep_working->mix prep_samples Prepare Serial Dilutions of Thiols & Controls prep_samples->mix incubate Incubate at RT mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition & TEAC Value measure->calculate

Caption: Workflow for the ABTS radical cation decolorization assay.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.[24]

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • 96-well cell culture plate (black, clear bottom)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) as a peroxyl radical initiator

  • Test compounds

  • Positive control (e.g., Quercetin)

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Seed HepG2 cells in a 96-well plate and grow to confluency.[25]

  • Loading with DCFH-DA: Wash the cells with PBS and then incubate with a solution containing DCFH-DA.[26]

  • Treatment: Remove the DCFH-DA solution and treat the cells with the test compounds or positive control at various concentrations for a specific period (e.g., 1 hour).[27]

  • Induction of Oxidative Stress: Wash the cells to remove extracellular compounds and then add AAPH solution to induce the generation of peroxyl radicals.[26]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 1 hour) using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).[27]

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence measurements. The CAA value is calculated based on the difference in AUC between the control and treated cells.

CAA_Assay_Workflow seed_cells Seed & Culture HepG2 Cells to Confluency load_probe Load Cells with DCFH-DA Probe seed_cells->load_probe treat_cells Treat Cells with Thiols/Controls load_probe->treat_cells induce_stress Induce Oxidative Stress with AAPH treat_cells->induce_stress measure_fluorescence Kinetic Measurement of Fluorescence (Ex/Em: 485/538 nm) induce_stress->measure_fluorescence analyze_data Calculate AUC and Determine CAA Value measure_fluorescence->analyze_data

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion

This compound, N-acetylcysteine, glutathione, and lipoic acid are all significant thiol-containing antioxidants with distinct mechanisms of action. While glutathione and lipoic acid demonstrate potent direct and indirect antioxidant activities, N-acetylcysteine primarily functions as a crucial precursor for glutathione synthesis. The antioxidant capacity of this compound is an active area of research, with its unique properties as a garlic metabolite suggesting a multifaceted role in cellular protection.

For drug development professionals, the choice of a thiol-based antioxidant will depend on the specific therapeutic application, considering factors such as bioavailability, cellular uptake, and the desired mechanism of action, whether it be direct radical scavenging, regeneration of other antioxidants, or modulation of specific cellular signaling pathways. The provided experimental protocols offer a standardized framework for the comparative evaluation of these and other novel antioxidant compounds.

References

A Comparative Analysis of the Biological Efficacy of Allyl Mercaptan and Diallyl Disulfide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of allyl mercaptan and diallyl disulfide, two prominent organosulfur compounds derived from garlic, reveals distinct yet related biological activities. While diallyl disulfide is a primary and extensively studied component of garlic oil, its metabolite, this compound, demonstrates significant and, in some cases, more potent effects, particularly in the realm of epigenetic regulation. This guide provides a comprehensive comparison of their biological efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.

At a Glance: Key Biological Activities

Biological ActivityThis compound (AM)Diallyl Disulfide (DADS)Key Findings
Anticancer Demonstrated anticancer properties, notably as a potent histone deacetylase (HDAC) inhibitor.[1][2]Extensively studied for its broad-spectrum anticancer activities, including induction of apoptosis and cell cycle arrest.[3][4][5][6]AM, a metabolite of DADS, exhibits more potent HDAC inhibition, a key mechanism in cancer therapy.[2] DADS has a wider range of documented anticancer mechanisms.[3][6]
Antioxidant Capable of trapping trichloromethyl and trichloromethylperoxyl free radicals.[7]Demonstrates hydroxyl radical scavenging activity and can terminate lipid peroxidation.[8]Both compounds exhibit antioxidant properties through different mechanisms. Direct comparative quantitative data on their radical scavenging potency is limited.
Metabolic Relationship A primary metabolite of diallyl disulfide.[1]A major organosulfur constituent of garlic oil and a precursor to this compound.[1][3]The in vivo efficacy of DADS may be partially attributable to its conversion to the more potent HDAC inhibitor, AM.[2]

Anticancer Efficacy: A Tale of a Precursor and its Potent Metabolite

Diallyl disulfide has long been a focal point of cancer research due to its multifaceted inhibitory effects on cancer cell proliferation. It is known to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines, including colon, breast, and esophageal cancer.[3][4] The anticancer effects of DADS are mediated through the modulation of multiple signaling pathways, including the p53/p21, PI3K/Akt/mTOR, and MEK-ERK pathways.[3][4]

A crucial aspect of diallyl disulfide's bioactivity is its metabolic conversion to this compound.[1] Emerging research highlights this compound as a particularly potent anticancer agent, primarily through its ability to inhibit histone deacetylases (HDACs).[2] HDAC inhibitors are a promising class of anticancer drugs that can alter gene expression to induce cell cycle arrest and apoptosis.[2]

One comparative study on histone deacetylase activity in Caco-2 human colon cancer cell nuclear extracts revealed that this compound is a significantly more potent HDAC inhibitor than its precursor, diallyl disulfide.

CompoundConcentration (mM)HDAC Activity Inhibition (%)
Diallyl Disulfide 0.229%
This compound 0.292%

Data sourced from a study on Caco-2 human colon cancer cells.

This finding suggests that the anticancer efficacy observed for diallyl disulfide in vivo may be, in part, due to its conversion to the more active metabolite, this compound.

Signaling Pathways in Cancer

Diallyl disulfide exerts its anticancer effects by influencing a complex network of signaling pathways. One of the key mechanisms is the induction of apoptosis through both intrinsic and extrinsic pathways. This involves the upregulation of pro-apoptotic proteins like Bax and the activation of caspases, including caspase-3 and caspase-9.[4][6] DADS can also induce cell cycle arrest, primarily at the G2/M phase, by modulating the expression of cell cycle regulatory proteins such as cyclin B1.[3][9]

This compound's primary anticancer mechanism identified to date is the inhibition of HDACs.[2] This inhibition leads to the accumulation of acetylated histones, which in turn alters chromatin structure and reactivates the expression of tumor suppressor genes like p21WAF1.[2] The upregulation of p21 leads to cell cycle arrest, typically in the G1 phase, and can also contribute to the induction of apoptosis.[2]

Anticancer Signaling Pathways cluster_DADS Diallyl Disulfide (DADS) cluster_AM This compound (AM) DADS Diallyl Disulfide PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway DADS->PI3K_Akt_mTOR MAPK_ERK MAPK/ERK Pathway DADS->MAPK_ERK p53_p21 p53/p21 Pathway DADS->p53_p21 Bax_Bcl2 ↑ Bax/Bcl-2 Ratio DADS->Bax_Bcl2 AM This compound DADS->AM Metabolism Apoptosis_DADS Apoptosis PI3K_Akt_mTOR->Apoptosis_DADS MAPK_ERK->Apoptosis_DADS G2M_Arrest G2/M Cell Cycle Arrest p53_p21->G2M_Arrest Caspases Caspase Activation Bax_Bcl2->Caspases Caspases->Apoptosis_DADS HDAC Histone Deacetylases (HDACs) AM->HDAC Inhibition Histone_Acetylation ↑ Histone Acetylation p21 ↑ p21 Expression Histone_Acetylation->p21 G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest Apoptosis_AM Apoptosis p21->Apoptosis_AM

Figure 1: Comparative overview of anticancer signaling pathways. Diallyl disulfide modulates multiple pathways leading to apoptosis and G2/M arrest. Its metabolite, this compound, potently inhibits HDACs, leading to G1 arrest and apoptosis.

Antioxidant Properties: A Mechanistic Divergence

Both this compound and diallyl disulfide contribute to the antioxidant properties of garlic, albeit through different mechanisms. A study investigating the antioxidative-stress properties of various garlic components found that both compounds were able to trap trichloromethyl and trichloromethylperoxyl free radicals.[7] However, diallyl disulfide was also shown to inhibit carbon tetrachloride-promoted liver microsomal lipid peroxidation, a function not observed for this compound in that study.[7] Conversely, this compound was uniquely able to destroy 4-hydroxynonenal, a reactive aldehyde produced during lipid peroxidation.[7]

Another study provided a quantitative measure of the antioxidant activity of diallyl disulfide using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

CompoundIC50 (mg/mL)
Diallyl Disulfide 74.9 ± 3.43
Ascorbic Acid (Standard) 2.2 ± 2.43

Data from a study on black garlic extracts and pure compounds.[10]

A lower IC50 value indicates greater antioxidant activity. While a direct comparative IC50 value for this compound from the same study is not available, the data indicates that diallyl disulfide possesses antioxidant activity, though it is less potent than the standard antioxidant, ascorbic acid.

Experimental_Workflow_DPPH_Assay start Start prepare_reagents Prepare DPPH Solution (e.g., 0.1 mM in Methanol) start->prepare_reagents prepare_samples Prepare Serial Dilutions of This compound & Diallyl Disulfide start->prepare_samples mix Mix Sample/Standard with DPPH Solution prepare_reagents->mix prepare_samples->mix incubate Incubate in the Dark (e.g., 30 minutes) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Figure 2: A generalized workflow for the DPPH antioxidant assay.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or diallyl disulfide for the desired duration. Include untreated control wells.

  • MTT Addition: After the treatment period, remove the medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

DPPH Radical Scavenging Assay

The DPPH assay measures the free radical scavenging capacity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol (B129727) or ethanol)

  • Methanol or ethanol

  • Test compounds (this compound, diallyl disulfide)

  • Standard antioxidant (e.g., ascorbic acid, Trolox)

  • 96-well plates or cuvettes

  • Spectrophotometer or plate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and a standard antioxidant in a suitable solvent. Prepare a working solution of DPPH.

  • Reaction Mixture: Add a specific volume of the test compound or standard to a well or cuvette, followed by the addition of the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Conclusion

References

Efficacy of allyl mercaptan as an HDAC inhibitor compared to other organosulfur compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, identifying potent and selective histone deacetylase (HDAC) inhibitors is a critical step in advancing epigenetic therapies. Among the various natural compounds investigated, organosulfur compounds derived from garlic have shown significant promise. This guide provides a detailed comparison of the efficacy of allyl mercaptan (AM) as an HDAC inhibitor against other organosulfur compounds, supported by experimental data, detailed protocols, and pathway visualizations.

Comparative Efficacy of Organosulfur Compounds as HDAC Inhibitors

This compound, a metabolite of garlic-derived organosulfur compounds, has been identified as a potent inhibitor of HDAC activity.[1][2][3][4] Experimental data indicates that its inhibitory action surpasses that of its precursors, such as diallyl disulfide (DADS) and S-allyl mercaptocysteine (SAMC).[1][5][6][7][8] The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki).

CompoundSourceTargetIC50KiReference
This compound (AM) Garlic MetaboliteHT29 Cell Extracts~20 µM[1]
Purified Human HDAC824 µM[1][3][4]
Diallyl Disulfide (DADS) GarlicCaco-2 Nuclear Extracts>200 µM (29% inhibition at 200 µM)[6][7]
Sulforaphane (SFN) Cruciferous VegetablesHuman Colon Cancer Cells[5][9][10]
Trichostatin A (TSA) Streptomyces hygroscopicusHT29 Cell Extracts~5 nM[1]

Key Findings:

  • This compound is the most potent HDAC inhibitor among the garlic-derived organosulfur compounds that have been screened.[1][2][3][4]

  • The inhibitory mechanism of this compound is competitive.[1][3][4]

  • The sulfhydryl group (-SH) of this compound is essential for its HDAC inhibitory activity.[1][8]

  • Diallyl disulfide and S-allyl mercaptocysteine are metabolized to this compound, which is the more active HDAC inhibitor.[1][5][6][7][8]

  • In a comparative study using Caco-2 cell nuclear extracts, 200 µM of this compound resulted in a 92% inhibition of HDAC activity, whereas the same concentration of diallyl disulfide only led to a 29% inhibition.[6][7]

Signaling Pathway of this compound in HDAC Inhibition

The inhibition of HDACs by this compound leads to the hyperacetylation of histones, which in turn de-represses the expression of certain genes, such as the cyclin-dependent kinase inhibitor p21WAF1. This up-regulation of p21 leads to cell cycle arrest, primarily at the G1 phase, and can ultimately induce apoptosis in cancer cells.[1][3][4][5]

HDAC_Inhibition_Pathway AM This compound HDAC HDAC AM->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Ac_Histones Acetylated Histones Histones->Ac_Histones Acetylation p21 p21 Gene Expression Ac_Histones->p21 Promotes CellCycle Cell Cycle Arrest (G1) p21->CellCycle Induces Apoptosis Apoptosis CellCycle->Apoptosis Leads to

Caption: Signaling pathway of this compound-mediated HDAC inhibition.

Experimental Protocols

HDAC Activity Assay

This protocol is a generalized procedure based on methodologies reported in the literature for assessing HDAC inhibitory activity.[1]

HDAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection NuclearExtract 1. Prepare Nuclear Extracts (e.g., from HeLa or HT29 cells) InhibitorPrep 2. Prepare Test Compounds (this compound, etc.) Incubation 3. Incubate Nuclear Extract with Test Compound AddSubstrate 4. Add Fluorogenic HDAC Substrate Incubation->AddSubstrate IncubateSubstrate 5. Incubate to Allow Deacetylation AddSubstrate->IncubateSubstrate AddDeveloper 6. Add Developer to Stop Reaction and Generate Fluorescent Signal IncubateSubstrate->AddDeveloper MeasureFluorescence 7. Measure Fluorescence (Excitation/Emission) AddDeveloper->MeasureFluorescence Calculate 8. Calculate % Inhibition MeasureFluorescence->Calculate

Caption: General workflow for an in vitro HDAC activity assay.

Detailed Steps:

  • Preparation of Nuclear Extracts:

    • Culture cells (e.g., HeLa or HT29) to confluency.

    • Harvest cells and wash with phosphate-buffered saline (PBS).

    • Lyse the cells in a hypotonic buffer and centrifuge to pellet the nuclei.

    • Resuspend the nuclear pellet in a high-salt buffer to extract nuclear proteins.

    • Centrifuge to remove nuclear debris and collect the supernatant containing the nuclear extract.

    • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • HDAC Inhibition Assay:

    • In a 96-well plate, add the nuclear extract to each well.

    • Add various concentrations of the test compounds (e.g., this compound, diallyl disulfide) or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the HDAC reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Incubate the plate at 37°C for a further period (e.g., 30 minutes).

    • Stop the reaction and generate the fluorescent signal by adding a developer solution containing a protease and a buffer.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine the association of specific proteins (e.g., acetylated histones) with specific genomic regions (e.g., the p21 promoter).[1][3][4]

Key Steps:

  • Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-acetyl-histone H3).

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.

  • DNA Purification: Purify the DNA from the eluted sample.

  • Analysis: Use quantitative PCR (qPCR) with primers specific to the target DNA region (e.g., the p21 promoter) to quantify the amount of immunoprecipitated DNA.

Conclusion

The available experimental evidence strongly supports this compound as a noteworthy HDAC inhibitor among naturally occurring organosulfur compounds. Its potency, coupled with a well-defined mechanism of action, makes it a compelling candidate for further investigation in the development of novel cancer therapeutics. Researchers are encouraged to utilize the provided data and protocols as a foundation for their own studies in this promising area of epigenetic research.

References

A Comparative Guide to the Quantitative Analysis of Allyl Mercaptan Metabolites in Urine: ¹H NMR Spectroscopy vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quantitative ¹H Nuclear Magnetic Resonance (NMR) spectroscopy and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of allyl mercaptan metabolites in urine. This compound, a compound found in garlic and other Allium species, and its metabolites are of increasing interest in drug development and toxicology due to their biological activities. Accurate and reliable quantification of these metabolites in urine is crucial for understanding their pharmacokinetics and metabolic fate.

Introduction to Analytical Approaches

The primary urinary metabolites of this compound are mercapturic acids, which are formed through the mercapturic acid pathway. The quantification of these metabolites presents a choice between two powerful analytical techniques: ¹H NMR spectroscopy and LC-MS/MS.

  • ¹H NMR spectroscopy is a non-destructive technique that provides structural information and quantification of metabolites in a complex mixture with minimal sample preparation. The intensity of an NMR signal is directly proportional to the number of nuclei, allowing for absolute quantification using an internal standard.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that separates metabolites using liquid chromatography before detecting and quantifying them based on their mass-to-charge ratio. This method often requires more extensive sample preparation but can achieve very low detection limits.

Metabolic Pathway of this compound

This compound is metabolized in the body primarily through the mercapturic acid pathway. This involves the conjugation of the allyl group with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is then sequentially metabolized to a cysteinylglycine (B43971) conjugate, a cysteine conjugate, and finally, N-acetylated to form the corresponding mercapturic acid, which is excreted in the urine.

This compound Metabolic Pathway AllylMercaptan This compound GlutathioneConjugate S-allyl-glutathione AllylMercaptan->GlutathioneConjugate + GSH Glutathione Glutathione (GSH) GST Glutathione S-Transferase (GST) CysteinylglycineConjugate S-allyl-cysteinylglycine GlutathioneConjugate->CysteinylglycineConjugate GGT γ-Glutamyl transpeptidase CysteineConjugate S-allyl-cysteine CysteinylglycineConjugate->CysteineConjugate Dipeptidase Dipeptidase MercapturicAcid Allylmercapturic Acid (Urinary Metabolite) CysteineConjugate->MercapturicAcid NAT N-acetyl transferase

Caption: Metabolic conversion of this compound to allylmercapturic acid.

Quantitative Data Comparison

The following table summarizes the typical quantitative performance of ¹H NMR and LC-MS/MS for the analysis of mercapturic acids in urine. It is important to note that specific values can vary depending on the instrumentation, experimental conditions, and the specific metabolite being analyzed.

Parameter¹H NMR SpectroscopyLC-MS/MS
Limit of Detection (LOD) ~1-10 µM~0.1-1 ng/mL
Limit of Quantification (LOQ) ~5-50 µM~0.5-5 ng/mL
Linearity (R²) >0.99>0.99
Precision (%RSD) < 5%< 15%
Accuracy (%Recovery) 95-105%85-115%
Sample Preparation Time ~15-20 minutes~1-2 hours
Analysis Time per Sample ~5-15 minutes~10-30 minutes

Experimental Workflow

The general experimental workflows for both ¹H NMR and LC-MS/MS analysis of urinary this compound metabolites are outlined below.

Experimental Workflows cluster_NMR ¹H NMR Workflow cluster_LCMS LC-MS/MS Workflow NMR_Sample Urine Sample Collection NMR_Centrifuge1 Centrifugation (remove particulates) NMR_Sample->NMR_Centrifuge1 NMR_Buffer Addition of Buffer & D₂O with Internal Standard (TSP) NMR_Centrifuge1->NMR_Buffer NMR_pH pH Adjustment NMR_Buffer->NMR_pH NMR_Centrifuge2 Centrifugation NMR_pH->NMR_Centrifuge2 NMR_Tube Transfer to NMR Tube NMR_Centrifuge2->NMR_Tube NMR_Acquisition ¹H NMR Data Acquisition NMR_Tube->NMR_Acquisition NMR_Processing Data Processing & Quantification NMR_Acquisition->NMR_Processing LCMS_Sample Urine Sample Collection LCMS_Spike Spike with Internal Standard LCMS_Sample->LCMS_Spike LCMS_SPE Solid Phase Extraction (SPE) LCMS_Spike->LCMS_SPE LCMS_Evap Evaporation & Reconstitution LCMS_SPE->LCMS_Evap LCMS_Inject Injection into LC-MS/MS LCMS_Evap->LCMS_Inject LCMS_Acquisition Data Acquisition LCMS_Inject->LCMS_Acquisition LCMS_Processing Data Processing & Quantification LCMS_Acquisition->LCMS_Processing

Caption: Comparison of ¹H NMR and LC-MS/MS experimental workflows.

Detailed Experimental Protocols

¹H NMR Spectroscopy Protocol

This protocol is adapted from standard procedures for urinary metabolite analysis.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge 1 mL of urine at 12,000 x g for 10 minutes at 4°C to remove particulate matter.

    • Transfer 540 µL of the supernatant to a new microcentrifuge tube.

    • Add 180 µL of a phosphate (B84403) buffer (1.5 M K₂HPO₄/NaH₂PO₄, pH 7.4) in D₂O containing a known concentration of an internal standard, such as 0.5 mM 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP). D₂O provides a field frequency lock.

    • Vortex the mixture thoroughly.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C.

    • Transfer 600 µL of the supernatant to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Acquire ¹H NMR spectra on a spectrometer operating at a proton frequency of 400 MHz or higher.

    • Use a standard one-dimensional pulse sequence with presaturation for water suppression (e.g., NOESYPR1D).

    • Typical acquisition parameters include:

      • Spectral width: 12-16 ppm

      • Number of scans: 64-256 (depending on metabolite concentration)

      • Relaxation delay: 2-5 seconds

      • Acquisition time: 2-4 seconds

      • Temperature: 298 K (25°C)

  • Data Processing and Quantification:

    • Apply a Fourier transform to the Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz.

    • Phase and baseline correct the resulting spectrum.

    • Reference the chemical shift of the spectrum to the TSP signal at 0.00 ppm.

    • Integrate the area of a well-resolved signal from the this compound metabolite and the area of the TSP signal.

    • Calculate the concentration of the metabolite using the following equation:

      Cmetabolite = (Imetabolite / Nmetabolite) * (NTSP / ITSP) * CTSP

      Where:

      • C = concentration

      • I = integral area

      • N = number of protons giving rise to the signal

LC-MS/MS Protocol

This protocol is a general procedure for the analysis of mercapturic acids and may require optimization for specific this compound metabolites.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled version of the target metabolite).

    • Acidify the sample to pH < 3 with an acid such as formic acid.

    • Perform solid-phase extraction (SPE) using a C18 cartridge.

      • Condition the cartridge with methanol (B129727) followed by acidified water.

      • Load the urine sample.

      • Wash the cartridge with water to remove interferences.

      • Elute the metabolites with methanol or acetonitrile (B52724).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 10% methanol in water).

  • LC-MS/MS Data Acquisition:

    • Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

    • Separate the metabolites on a C18 reversed-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • The mass spectrometer should be operated in negative electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor ion to product ion transition for the target metabolite and the internal standard.

  • Data Processing and Quantification:

    • Integrate the peak areas for the target metabolite and the internal standard.

    • Create a calibration curve by analyzing a series of standards of known concentrations.

    • Calculate the concentration of the metabolite in the urine sample by comparing its peak area ratio to the internal standard against the calibration curve.

Conclusion

Both ¹H NMR spectroscopy and LC-MS/MS are powerful techniques for the quantitative analysis of this compound metabolites in urine.

  • ¹H NMR offers the advantages of rapid and simple sample preparation, non-destructive analysis, and absolute quantification without the need for metabolite-specific calibration curves. However, its sensitivity is lower than that of LC-MS/MS, which may be a limitation for metabolites present at very low concentrations.

  • LC-MS/MS provides excellent sensitivity and selectivity, making it ideal for trace-level quantification. The requirement for more extensive sample preparation and the need for specific internal standards and calibration curves for each analyte are the main drawbacks.

The choice of analytical method will depend on the specific requirements of the study, including the expected concentration range of the metabolites, the number of samples to be analyzed, and the availability of instrumentation and resources. For high-throughput screening and studies where absolute quantification of multiple metabolites is desired with minimal sample manipulation, ¹H NMR is a strong candidate. For studies requiring the highest sensitivity to detect and quantify trace levels of specific metabolites, LC-MS/MS is the preferred method.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides a comprehensive framework for conducting cross-reactivity studies of antibodies targeting allyl mercaptan, a volatile organosulfur compound found in garlic. Given the limited availability of direct studies on this specific hapten, this guide furnishes a robust set of protocols and illustrative data to empower researchers to initiate their own investigations into the cross-reactivity profiles of antibodies against this compound and structurally related compounds.

Introduction to Hapten Immunogenicity and Cross-Reactivity

This compound (CH₂=CHCH₂SH) is a small molecule, or hapten, which on its own is not capable of eliciting a significant immune response.[1][2] To generate antibodies against such molecules, they must first be conjugated to a larger carrier protein, rendering them immunogenic.[3] The resulting antibodies may not only recognize the target hapten but also exhibit cross-reactivity with other molecules that share similar structural features or epitopes.[4][5] This is a critical consideration in the development of immunoassays and therapeutics, as cross-reactivity can lead to false positives or off-target effects.[5]

This guide outlines the essential steps for producing antibodies against this compound and systematically evaluating their cross-reactivity with related thiol compounds.

Experimental Design and Methodologies

A typical workflow for assessing antibody cross-reactivity for a small molecule like this compound involves several key stages: hapten-carrier conjugation, immunization and antibody production, and finally, characterization of antibody specificity using immunoassays.

Diagram: Experimental Workflow

experimental_workflow allyl_mercaptan This compound (Hapten) conjugation Hapten-Carrier Conjugation allyl_mercaptan->conjugation carrier_protein Carrier Protein (e.g., KLH, BSA) carrier_protein->conjugation immunogen This compound- Carrier Conjugate conjugation->immunogen immunization Immunization (e.g., Rabbit, Mouse) immunogen->immunization antiserum Antiserum Collection immunization->antiserum purification Antibody Purification (e.g., Protein A/G) antiserum->purification antibody Purified Anti-Allyl Mercaptan Antibodies purification->antibody elisa Competitive ELISA antibody->elisa analysis Data Analysis: IC50 & % Cross-Reactivity elisa->analysis compounds Related Compounds (e.g., Propyl Mercaptan, Allyl Disulfide) compounds->elisa results Cross-Reactivity Profile analysis->results

Caption: Workflow for antibody production and cross-reactivity analysis.

Hapten-Carrier Protein Conjugation

To make this compound immunogenic, its thiol (-SH) group can be used for covalent linkage to a carrier protein. A common strategy involves a maleimide-activated carrier protein.[6]

Protocol:

  • Carrier Protein Activation: Activate a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) with a heterobifunctional crosslinker like Sulfo-SMCC. This introduces maleimide (B117702) groups onto the protein that are reactive toward sulfhydryl groups.[6]

  • Conjugation Reaction: Dissolve the maleimide-activated carrier protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.4).

  • Add a molar excess of this compound to the activated carrier protein solution.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring. The sulfhydryl group of this compound will react with the maleimide group on the carrier protein, forming a stable thioether bond.

  • Purification: Remove excess, unconjugated hapten by dialysis or using a desalting column.

  • Characterization: Confirm the conjugation and estimate the hapten-to-carrier ratio using techniques like MALDI-TOF mass spectrometry or by quantifying the remaining free sulfhydryl groups.[3]

Antibody Production and Purification

Polyclonal antibodies can be generated by immunizing an animal (e.g., rabbit) with the this compound-carrier conjugate.

Protocol:

  • Immunization: Emulsify the conjugate in a suitable adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization, Freund's Incomplete Adjuvant for subsequent boosts).

  • Inject the animal with the emulsion at multiple subcutaneous sites.

  • Administer booster injections every 3-4 weeks.

  • Titer Monitoring: Collect small blood samples periodically to monitor the antibody titer (the concentration of specific antibodies) using an indirect ELISA coated with the this compound conjugate.

  • Antibody Purification: Once a high titer is achieved, collect the antiserum. Purify the polyclonal antibodies using affinity chromatography with Protein A/G resin.

Competitive ELISA for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for determining the specificity and cross-reactivity of antibodies against small molecules.[7][8] In this format, free hapten (the analyte in the sample) competes with a hapten-enzyme conjugate for binding to a limited number of antibody binding sites.

Protocol:

  • Plate Coating: Coat the wells of a 96-well microtiter plate with the purified anti-allyl mercaptan antibody (e.g., 1-10 µg/mL in PBS). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.

  • Blocking: Block any remaining non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well.[9] Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competitive Reaction:

    • Prepare serial dilutions of this compound (the reference standard) and the related test compounds (e.g., propyl mercaptan, allyl disulfide, cysteine) in assay buffer.

    • In separate tubes, mix each dilution of the standard or test compound with a fixed concentration of an this compound-horseradish peroxidase (HRP) conjugate.

    • Add 100 µL of these mixtures to the antibody-coated wells.

    • Incubate for 1-2 hours at room temperature. During this step, the free compound and the HRP-conjugated compound compete for binding to the immobilized antibodies.

  • Washing: Repeat the wash step to remove unbound reagents.

  • Detection: Add 100 µL of a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark for 15-30 minutes. The HRP enzyme will convert the substrate to a colored product.

  • Stop Reaction: Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of the free compound in the sample.

Data Analysis and Interpretation

The data from the competitive ELISA is used to generate a standard curve by plotting absorbance against the logarithm of the analyte concentration.

  • IC50 Determination: The IC50 value is the concentration of the analyte that causes a 50% reduction in the maximum signal. This value is calculated for this compound and each of the related compounds tested. A lower IC50 value indicates a higher binding affinity of the antibody for that compound.

  • Cross-Reactivity Calculation: The percent cross-reactivity (%CR) is calculated to compare the antibody's affinity for related compounds relative to its affinity for the target analyte (this compound).

    Formula: %CR = (IC50 of this compound / IC50 of Test Compound) x 100

Illustrative Comparison of Antibody Cross-Reactivity

The following tables present hypothetical data that could be obtained from a cross-reactivity study, demonstrating how results can be structured for clear comparison.

Table 1: IC50 Values for this compound and Related Compounds

CompoundChemical StructureIC50 (ng/mL)
This compound CH₂=CHCH₂SH25
Propyl MercaptanCH₃CH₂CH₂SH150
Allyl DisulfideCH₂=CHCH₂SSCH₂CH=CH₂800
CysteineHSCH₂CH(NH₂)COOH> 10,000
Allyl AlcoholCH₂=CHCH₂OH> 10,000
PropaneCH₃CH₂CH₃Not Detected

Table 2: Calculated Percent Cross-Reactivity

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound 25100%
Propyl Mercaptan15016.7%
Allyl Disulfide8003.1%
Cysteine> 10,000< 0.25%
Allyl Alcohol> 10,000< 0.25%
PropaneNot Detected0%

Disclaimer: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.

Interpretation of Illustrative Data:

  • The antibody shows the highest affinity for This compound , as expected.

  • There is moderate cross-reactivity with propyl mercaptan , which is structurally similar but lacks the double bond. This suggests the allyl group's double bond is an important part of the epitope recognized by the antibody.

  • Allyl disulfide shows low cross-reactivity, indicating that the free thiol group is a critical recognition feature.

  • Negligible cross-reactivity with cysteine and allyl alcohol suggests that both the thiol group and the overall allyl structure are necessary for strong binding.

Relevant Immunological Pathway

Hapten-carrier conjugates can trigger various immune responses. In the context of allergies, which can be induced by haptens, the IgE-mediated signaling pathway in mast cells is particularly relevant.[10]

Diagram: IgE-Mediated Mast Cell Activation

igemediated_pathway cluster_cell Mast Cell hapten Hapten-Carrier Conjugate ige IgE Antibody hapten->ige Binds & Cross-links fceri FcεRI Receptor lyn Lyn Kinase fceri->lyn Activates ige->fceri Bound to syk Syk Kinase lyn->syk Phosphorylates plc PLCγ syk->plc Activates degranulation Degranulation plc->degranulation Signal Cascade mediators Release of Histamine, Cytokines, etc. degranulation->mediators

Caption: IgE-mediated activation pathway in a mast cell.

This pathway illustrates how the cross-linking of IgE antibodies on the surface of a mast cell by a hapten-carrier conjugate can initiate a signaling cascade, leading to the release of inflammatory mediators.[11]

Conclusion

This guide provides a foundational framework for researchers to produce and characterize antibodies against the small molecule hapten, this compound. By following the detailed protocols for hapten conjugation, antibody production, and competitive ELISA, investigators can systematically assess antibody specificity and quantify cross-reactivity with related thiol compounds. The provided templates for data presentation and visualization offer a clear structure for reporting findings. This systematic approach is essential for the development of reliable immunoassays and for understanding the immunological recognition of small, biologically active molecules.

References

A comparative study of different synthetic routes to allyl mercaptan

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of Allyl Mercaptan

For researchers, scientists, and drug development professionals, the efficient and safe synthesis of key intermediates is paramount. This compound (prop-2-ene-1-thiol), an organosulfur compound with applications in pharmaceuticals and materials science, can be synthesized through various routes.[1][2] This guide provides a comparative analysis of the most common synthetic pathways to this compound, offering experimental data, detailed protocols, and process visualizations to aid in methodological selection.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for this compound is a critical decision influenced by factors such as yield, purity, cost, safety, and environmental impact. The three primary methods for synthesizing this compound are the reaction of allyl halides with a sulfur source, the addition of hydrogen sulfide (B99878) to allyl alcohol, and the hydrolysis of diallyl disulfide. Each method presents a unique profile of advantages and disadvantages.

The reaction of allyl halides, such as allyl chloride or allyl bromide, with a sulfur source is a widely employed method.[1] This can be achieved using either sodium hydrosulfide (B80085) or thiourea (B124793). The thiourea-based synthesis is noted for its clean reaction profile and high yields, reaching up to 95%.[1] It proceeds through a two-step process involving the formation of a stable S-alkylisothiourea intermediate, which is subsequently cleaved to yield the mercaptan.[1] This method is also environmentally advantageous due to minimal waste generation.[1]

Alternatively, the direct reaction of allyl halides with sodium hydrosulfide offers a more direct, one-step approach to this compound.[3] However, this route may be more prone to the formation of byproducts such as diallyl sulfide.

The synthesis from allyl alcohol involves the direct addition of hydrogen sulfide across the double bond, a reaction that is typically acid-catalyzed and may require elevated pressures.[1] While this method avoids the use of halogenated starting materials, the handling of gaseous and toxic hydrogen sulfide presents significant safety challenges.

Finally, this compound can be produced by the hydrolysis of diallyl disulfide.[1] This method is less commonly described in the literature for preparative synthesis and is more relevant in the context of the decomposition of garlic-derived compounds.[4]

Data Presentation

The following tables summarize the quantitative data for the primary synthetic routes to this compound, providing a clear comparison of their performance.

Synthetic Route Starting Materials Typical Yield (%) Reported Purity (%) Key Byproducts Reference
From Allyl Halide & ThioureaAllyl chloride/bromide, Thiourea95>90 (technical grade)Substituted guanidines[1]
From Allyl Halide & NaSHAllyl chloride/bromide, Sodium Hydrosulfide>80>70 (technical grade)Diallyl sulfide[2][3]
From Allyl Alcohol & H₂SAllyl alcohol, Hydrogen sulfideVariableNot specifiedDiallyl sulfide, unreacted alcohol[1]
From Diallyl DisulfideDiallyl disulfide, WaterNot specifiedNot specifiedNot specified[1]
Route Reaction Conditions Advantages Disadvantages Safety Considerations
From Allyl Halide & Thiourea 20-150°C, 1-18h reaction time for isothiourea formation; 20-180°C, 1-24h for hydrolysis.[1][5]High yield, clean reaction, valuable guanidine (B92328) coproducts, environmentally friendly.[1]Two-step process.Standard handling of flammable and toxic materials.
From Allyl Halide & NaSH Room temperature to 130°C, can be performed under pressure.[3]One-step process.Potential for disulfide byproduct formation.Handling of flammable and toxic materials.
From Allyl Alcohol & H₂S Acid catalyst, elevated pressure (1-3 atm).[1]Avoids halogenated compounds.Handling of highly toxic and flammable H₂S gas, requires specialized equipment.Strict protocols for handling H₂S are required.
From Diallyl Disulfide Acid catalyst, hydrolysis.[1]Potentially simple procedure.Lack of detailed protocols and performance data.Standard handling of sulfur compounds.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are intended for research and development purposes and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis from Allyl Halide and Thiourea

This two-step method involves the formation of an S-allylisothiouronium salt, followed by its hydrolysis to this compound.

Step 1: Formation of S-Allylisothiouronium Salt

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 equivalent) in a suitable solvent (e.g., ethanol).

  • Add allyl chloride or allyl bromide (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours.

  • After cooling, the S-allylisothiouronium salt may precipitate and can be used directly in the next step or isolated by filtration.

Step 2: Hydrolysis to this compound

  • To the S-allylisothiouronium salt from Step 1, add a solution of a primary or secondary amine (e.g., diethylamine, 1.1 equivalents) or an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to a pH of approximately 2-3.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude this compound by distillation.

Protocol 2: Synthesis from Allyl Halide and Sodium Hydrosulfide

This protocol describes a one-step nucleophilic substitution reaction.

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a nitrogen inlet, place a solution of sodium hydrosulfide (NaSH) (1.1 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF).[3]

  • Add a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) (catalytic amount).[3]

  • Under a nitrogen atmosphere, add allyl chloride or allyl bromide (1.0 equivalent) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 8-10 hours.[3]

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent by distillation at atmospheric pressure.

  • Purify the resulting crude this compound by fractional distillation under reduced pressure.

Visualizations

The following diagrams illustrate the synthetic pathways and a general experimental workflow for the synthesis of this compound.

Synthesis_Pathways cluster_halide From Allyl Halide cluster_alcohol From Allyl Alcohol cluster_disulfide From Diallyl Disulfide AllylHalide Allyl Halide (Cl or Br) Isothiouronium S-Allylisothiouronium Salt AllylHalide->Isothiouronium + Thiourea AllylMercaptan2 This compound AllylHalide->AllylMercaptan2 + NaSH Thiourea Thiourea NaSH NaSH AllylMercaptan1 This compound Isothiouronium->AllylMercaptan1 Hydrolysis AllylAlcohol Allyl Alcohol AllylMercaptan3 This compound AllylAlcohol->AllylMercaptan3 + H₂S (Acid Catalyst) H2S H₂S DiallylDisulfide Diallyl Disulfide AllylMercaptan4 This compound DiallylDisulfide->AllylMercaptan4 Hydrolysis

Caption: Synthetic pathways to this compound.

Experimental_Workflow Start Start Reaction Reaction Setup (Reactants + Solvent) Start->Reaction Heating Heating / Stirring (Reaction Time) Reaction->Heating Workup Aqueous Workup (Extraction) Heating->Workup Drying Drying of Organic Phase Workup->Drying Purification Purification (Distillation) Drying->Purification Product This compound Purification->Product

Caption: General experimental workflow for synthesis.

Safety Information

This compound is a highly flammable liquid and vapor and is harmful if swallowed or inhaled.[6][7] It causes serious eye irritation and may cause respiratory irritation.[6][8] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Keep away from heat, sparks, open flames, and other ignition sources.[6] In case of fire, use appropriate extinguishing media. Store in a cool, well-ventilated place in a tightly closed container.[6][9] For detailed safety information, consult the Safety Data Sheet (SDS).[3][6][7][8][9]

References

A Comparative Guide to Titrimetric and Colorimetric Methods for Allyl Mercaptan Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of allyl mercaptan, a volatile thiol compound, is crucial in various fields, including pharmaceutical analysis, food science, and environmental monitoring. This guide provides a detailed comparison of two common analytical techniques for this compound detection: titrimetric and colorimetric methods. We present a summary of their validation parameters, detailed experimental protocols, and visual workflows to assist researchers in selecting the most suitable method for their specific application.

Executive Summary

Both titrimetric and colorimetric methods offer viable approaches for the quantification of this compound, each with its own set of advantages and limitations. Titrimetric methods, such as argentometric titration, are classic analytical techniques that provide high accuracy and precision, particularly for higher concentrations of the analyte. Colorimetric methods, exemplified by the Ellman's assay using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), offer simplicity, high throughput, and good sensitivity, making them suitable for a wide range of applications, including the analysis of biological samples.

The choice between these methods will depend on factors such as the expected concentration of this compound, the sample matrix, the required level of accuracy and precision, and the available instrumentation.

Quantitative Data Comparison

The following tables summarize the key validation parameters for representative titrimetric and colorimetric methods for the quantification of short-chain thiols, which are expected to be comparable to this compound.

Table 1: Validation of Titrimetric Method (Argentometric Titration) for Mercaptan Determination

Validation ParameterTypical Performance
Linearity Range 3 - 100 mg/kg (in hydrocarbon fuels)[1]
Accuracy Within ±0.5% of the true value[2][3]
Precision (%RSD) < 2%[4]
Limit of Detection (LOD) ~1 mg/kg[5]
Limit of Quantitation (LOQ) ~3 mg/kg[1]

Note: Data is based on the determination of mercaptans in various sample matrices, as specific validation data for pure this compound is limited.

Table 2: Validation of Colorimetric Method (DTNB Assay) for Thiol Determination

Validation ParameterTypical Performance
Linearity Range 1 - 100 µM[6]
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 5%[7]
Limit of Detection (LOD) ~0.2 - 1 µM[6]
Limit of Quantitation (LOQ) ~1 µM

Note: Data is based on the determination of various thiols, such as cysteine and glutathione, as specific validation data for pure this compound is limited.

Experimental Protocols

Titrimetric Method: Argentometric Titration of this compound

This protocol describes the determination of this compound using silver nitrate (B79036) as the titrant. The endpoint is detected potentiometrically.

Materials:

  • Silver nitrate (AgNO₃), 0.1 M standard solution

  • Sodium acetate (B1210297)

  • Acetic acid, glacial

  • Isopropanol

  • This compound sample

  • Potentiometric titrator with a silver-sulfide ion-selective electrode

Procedure:

  • Titrant Standardization: Standardize the 0.1 M AgNO₃ solution against a primary standard, such as sodium chloride.

  • Solvent Preparation: Prepare an alcoholic sodium acetate buffer by dissolving 2.7 g of sodium acetate in 25 mL of water and adding 4.6 mL of glacial acetic acid, then diluting to 1 L with isopropanol.[8]

  • Sample Preparation: Accurately weigh a quantity of the this compound sample and dissolve it in a known volume of the titration solvent.

  • Titration: Place the sample solution in the titration vessel and immerse the silver-sulfide electrode. Titrate with the standardized 0.1 M AgNO₃ solution. The endpoint is the point of maximum inflection on the titration curve.[9][10]

  • Calculation: Calculate the concentration of this compound in the sample based on the volume of AgNO₃ titrant consumed.

Colorimetric Method: DTNB (Ellman's) Assay for this compound

This protocol describes the quantification of this compound using the Ellman's reagent.

Materials:

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer, 0.1 M, pH 8.0

  • This compound sample

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of DTNB in the phosphate buffer.

  • Standard Curve Preparation: Prepare a series of known concentrations of a standard thiol, such as L-cysteine or glutathione, in the phosphate buffer.

  • Sample Preparation: Dissolve the this compound sample in the phosphate buffer to a concentration within the linear range of the assay.

  • Reaction: To each standard and sample solution in a microplate well or cuvette, add the DTNB solution. The final concentration of DTNB in the reaction mixture should be approximately 0.5 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 15 minutes, protected from light.[11]

  • Measurement: Measure the absorbance of the yellow product, 2-nitro-5-thiobenzoate (TNB), at 412 nm.[12]

  • Calculation: Subtract the absorbance of a blank (buffer and DTNB) from all readings. Plot the absorbance of the standards versus their concentrations to create a standard curve. Determine the concentration of this compound in the sample from the standard curve.[12]

Signaling Pathways and Experimental Workflows

Titrimetric Method Workflow

Titrimetric_Workflow A Prepare Standardized 0.1 M AgNO3 Titrant C Potentiometric Titration with AgNO3 A->C B Dissolve this compound Sample in Solvent B->C D Endpoint Detection (Inflection Point) C->D E Calculate this compound Concentration D->E

Caption: Workflow for the titrimetric determination of this compound.

Colorimetric Method (DTNB) Signaling Pathway and Workflow

Colorimetric_Workflow cluster_pathway Reaction Pathway cluster_workflow Experimental Workflow Thiol This compound (R-SH) Product Mixed Disulfide (R-S-TNB) Thiol->Product DTNB DTNB DTNB->Product TNB TNB²⁻ (Yellow Product) Product->TNB A Prepare DTNB Reagent and Thiol Standards C Mix Sample/Standard with DTNB Reagent A->C B Prepare this compound Sample Solution B->C D Incubate for 15 min at Room Temperature C->D E Measure Absorbance at 412 nm D->E F Calculate Concentration using Standard Curve E->F

Caption: Signaling pathway and workflow for the colorimetric DTNB assay.

References

Comparative quantum chemical studies on the reactivity of allyl mercaptan

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the radical-scavenging capabilities of allyl mercaptan and its derivatives, supported by quantum chemical computations.

This compound (AM), a sulfur-containing organic compound found in garlic, has garnered attention for its potential antioxidant properties. This guide provides a comparative analysis of its reactivity, drawing upon data from quantum chemical studies. By examining thermodynamic descriptors and reaction mechanisms, we can elucidate the radical-scavenging potential of this compound and its derivatives, offering valuable insights for applications in food science, cosmetics, and pharmaceuticals.[1][2][3]

Comparative Analysis of Radical Scavenging Activity

Quantum chemical studies, specifically using Density Functional Theory (DFT), have been employed to compare the reactivity of this compound with related compounds, such as 2-propenesulfenic acid (PSA) and a phenol-allyl mercaptan derivative (AMD).[1][2][3] These studies reveal that while PSA is inherently more reactive, this compound's greater chemical stability and longer lifetime make it a crucial player in the deactivation of free radicals.[2][3]

The antioxidant activity of these compounds is largely dictated by their ability to donate a hydrogen atom or an electron to a free radical. The preferred mechanism for this action depends on the surrounding medium.

Data Summary: Thermodynamic Descriptors of Reactivity

The following tables summarize key thermodynamic descriptors calculated at the B3LYP/cc-pVQZ level of theory, which are indicative of the antioxidant potential of this compound and its derivatives.[1][2] A lower value for these descriptors generally corresponds to a higher antioxidant activity.

Table 1: Thermodynamic Descriptors in Vacuum (kcal/mol) [1]

CompoundActive GroupBDE (Bond Dissociation Enthalpy)
This compound (AM)S-H86.27
Phenol-AM Derivative (AMD)S-H85.51
Phenol (B47542)O-H85.54
Phenol-AM Derivative (AMD)O-H81.33

BDE represents the energy required to break a bond to form a hydrogen atom and a radical. A lower BDE indicates a greater ease of hydrogen atom donation.

Table 2: Thermodynamic Descriptors in Water (kcal/mol) [1]

CompoundActive GroupPA (Proton Affinity)ETE (Electron Transfer Enthalpy)
This compound (AM)S-H49.8583.18
Phenol-AM Derivative (AMD)S-H50.0979.44
PhenolO-H52.7177.65
Phenol-AM Derivative (AMD)O-H50.1974.45

PA and ETE are relevant to the Sequential Proton Loss Electron Transfer (SPLET) mechanism. Lower values suggest a more favorable reaction.

Reaction Mechanisms and Signaling Pathways

The primary mechanisms by which this compound and its derivatives scavenge free radicals are the Hydrogen Atom Transfer (HAT) mechanism and the Sequential Proton Loss Electron Transfer (SPLET) mechanism. The preferred pathway is dependent on the solvent environment.

In a non-polar environment (vacuum), the HAT mechanism is favored.[1][4] In this pathway, the antioxidant directly donates a hydrogen atom to the free radical.

HAT_Mechanism AM This compound (R-SH) AM_Radical This compound Radical (R-S•) AM->AM_Radical H• transfer Radical Free Radical (X•) Neutralized_Radical Neutralized Radical (XH) Radical->Neutralized_Radical accepts H•

Hydrogen Atom Transfer (HAT) Mechanism

In a polar medium like water, the SPLET mechanism is the dominant pathway for free radical scavenging by this compound and its derivatives.[1][4] This mechanism involves two steps: the deprotonation of the antioxidant followed by the transfer of an electron to the free radical.

SPLET_Mechanism cluster_step1 Step 1: Proton Loss cluster_step2 Step 2: Electron Transfer AM This compound (R-SH) Anion Anion (R-S⁻) AM->Anion - H⁺ Anion2 Anion (R-S⁻) Proton Proton (H⁺) AM_Radical This compound Radical (R-S•) Anion2->AM_Radical - e⁻ Radical Free Radical (X•) Radical_Anion Radical Anion (X⁻) Radical->Radical_Anion + e⁻

Sequential Proton Loss Electron Transfer (SPLET) Mechanism

Experimental and Computational Protocols

The data presented in this guide is based on quantum chemical calculations using Density Functional Theory (DFT). The specific methodology employed is as follows:

  • Level of Theory: B3LYP/cc-pVQZ. This indicates the use of the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional with a correlation-consistent polarized valence quadruple-zeta basis set.[2][3]

  • Solvation Model: The Conductor-like Polarizable Continuum Model (C-PCM) was used to simulate the effects of a solvent (water) on the electronic structure and reactivity of the molecules.[2][3]

  • Thermodynamic Descriptors: The key thermodynamic descriptors calculated include:

    • Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of a bond.

    • Proton Affinity (PA): The negative of the enthalpy change for the gas-phase reaction of a species with a proton.

    • Electron Transfer Enthalpy (ETE): The enthalpy change associated with the transfer of an electron.

    • Adiabatic Ionization Potential (AIP): The energy required to remove an electron from a molecule in its ground vibrational state.[1][2]

These computational methods provide a robust framework for understanding the intrinsic reactivity of molecules and predicting their antioxidant potential.[5][6][7]

Conclusion

Quantum chemical studies reveal that this compound is a potent radical scavenger, particularly in aqueous environments where the SPLET mechanism is favored. The presence of a double bond in its structure also allows for polymerization, which can preserve its antiradical activity.[2][3] Furthermore, the antioxidant capacity of this compound can be enhanced through derivatization, for instance, by introducing a phenol group.[1][8] These findings underscore the potential of this compound and its derivatives as effective antioxidants for use in various applications, from preserving food to protecting biological systems from oxidative damage.[1][3]

References

The Sulfurous Sword: Allyl Mercaptan's Role in Halting Cholesterol Synthesis Compared to Other Garlic Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative analysis reveals the potent role of allyl mercaptan, a key garlic metabolite, in the inhibition of cholesterol synthesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of experimental data, methodologies, and the underlying biochemical pathways, positioning this compound in the context of other well-known garlic-derived organosulfur compounds.

Garlic (Allium sativum) has long been recognized for its potential cardiovascular benefits, largely attributed to its rich array of organosulfur compounds. These metabolites are known to interfere with the complex process of cholesterol biosynthesis. This guide focuses on the comparative efficacy of this compound against other significant garlic metabolites in curbing cholesterol production, supported by experimental evidence.

Comparative Efficacy in Cholesterol Synthesis Inhibition

Experimental studies have demonstrated that various garlic metabolites effectively inhibit cholesterol synthesis, albeit through different mechanisms and with varying potencies. This compound, diallyl disulfide (DADS), diallyl trisulfide (DATS), and S-allyl cysteine (SAC) are among the most studied compounds.

Data from studies on HepG2 cells and primary rat hepatocytes indicate that this compound is a potent inhibitor of cholesterol synthesis. One study reported that this compound inhibited cholesterol synthesis by 20% to 80% at concentrations ranging from 5 to 100 µg/mL, with a 50% maximal inhibition (IC50) at approximately 25 µg/mL[1]. In a direct comparison, this compound, diallyl disulfide, and diallyl trisulfide were all found to be inhibitory[2]. Notably, at a non-cytotoxic concentration of 25 µg/ml, this compound, diallyl disulfide, and diallyl trisulfide significantly inhibited the incorporation of [3H]acetate into cholesterol in Hep-G2 cells[3].

Water-soluble compounds such as S-allyl cysteine (SAC), S-ethyl cysteine (SEC), and S-propyl cysteine (SPC) have also been shown to inhibit cholesterol synthesis in a concentration-dependent manner, achieving a maximal inhibition of 42% to 55%[4].

The following table summarizes the quantitative data on the inhibitory effects of various garlic metabolites on cholesterol synthesis.

Garlic MetaboliteCell LineKey FindingsReference
This compound (AM) Hep-G220-80% inhibition of cholesterol synthesis at 5-100 µg/mL; IC50 ≈ 25 µg/mL.[1][1]
Hep-G2Significant inhibition of [3H]acetate incorporation into cholesterol at 25 µg/mL.[3][3]
Diallyl Disulfide (DADS) Primary rat hepatocytesDepressed cholesterol synthesis by 10-25% at ≤0.5 mmol/L and abolished it at ≥1.0 mmol/L.[4][4]
Hep-G2Significant inhibition of [3H]acetate incorporation into cholesterol at 25 µg/mL.[3][3]
Diallyl Trisulfide (DATS) Primary rat hepatocytesDepressed cholesterol synthesis by 10-25% at ≤0.5 mmol/L and abolished it at ≥1.0 mmol/L.[4][4]
Hep-G2Significant inhibition of [3H]acetate incorporation into cholesterol at 25 µg/mL.[3][3]
S-Allyl Cysteine (SAC) Primary rat hepatocytes42-55% maximal inhibition of [2-14C]acetate incorporation into cholesterol.[4][4]
Primary rat hepatocytesInhibited cholesterol synthesis by deactivating HMG-CoA reductase.[5][5]
Allicin Rat hepatocytes and HepG2 cellsContributes to the inhibition at later steps of cholesterol biosynthesis.[6][6]

Mechanisms of Action: A Multi-pronged Attack

The inhibition of cholesterol synthesis by garlic metabolites is not a monolithic process. Different compounds target distinct enzymes in the cholesterol biosynthesis pathway.

A primary target for many garlic-derived compounds is HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis[[“]][[“]]. Water-soluble compounds like S-allyl cysteine (SAC), S-ethyl cysteine (SEC), and S-propyl cysteine (SPC) have been shown to inhibit HMG-CoA reductase activity, not by altering its gene expression, but by enhancing its phosphorylation, which leads to its deactivation[5][9]. SAC may also increase the sulfhydryl oxidation of the enzyme[5][9].

In contrast, a study has pointed to sterol 4α-methyl oxidase as the principal site of inhibition for this compound, diallyl disulfide, and diallyl trisulfide[2]. This suggests a mechanism of action that is downstream of HMG-CoA reductase.

The following diagram illustrates the cholesterol synthesis pathway and the points of inhibition by different garlic metabolites.

Cholesterol_Synthesis_Inhibition cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibitors Garlic Metabolite Inhibitors Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase ... ... Mevalonate->... Lanosterol Lanosterol ...->Lanosterol Cholesterol Cholesterol ...->Cholesterol 4,4'-dimethylzymosterol 4,4'-dimethylzymosterol Lanosterol->4,4'-dimethylzymosterol 4-methylzymosterol 4-methylzymosterol 4,4'-dimethylzymosterol->4-methylzymosterol Sterol 4α-methyl oxidase 4-methylzymosterol->... S-Allyl Cysteine S-Allyl Cysteine S-Allyl Cysteine->HMG-CoA Inhibits Diallyl Disulfide Diallyl Disulfide Diallyl Disulfide->4,4'-dimethylzymosterol Inhibits This compound This compound This compound->4,4'-dimethylzymosterol Inhibits Experimental_Workflow cluster_workflow Experimental Workflow for Cholesterol Synthesis Inhibition Assay A Cell Seeding (e.g., HepG2 cells) B Incubation and Growth A->B C Treatment with Garlic Metabolites (e.g., this compound) B->C D Addition of Radiolabeled Precursor (e.g., [3H]acetate) C->D E Incubation D->E F Lipid Extraction E->F G Separation of Cholesterol F->G H Quantification of Radioactivity (Scintillation Counting) G->H I Data Analysis (% Inhibition Calculation) H->I

References

Safety Operating Guide

Proper Disposal of Allyl Mercaptan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of allyl mercaptan. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This compound is a highly flammable, volatile, and malodorous compound that is harmful if swallowed, in contact with skin, or inhaled.[1][2][3] Proper handling and disposal are paramount.

I. Immediate Safety Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn, including chemical-resistant gloves (e.g., butyl rubber or Viton™), chemical splash goggles, a face shield, and a flame-retardant lab coat.[3] All work must be conducted in a properly functioning chemical fume hood to prevent the inhalation of vapors.[4]

II. Disposal Overview

Unused or surplus this compound must be disposed of as hazardous waste.[1][3] Do not mix it with other waste streams.[4] The primary methods for the safe disposal of small quantities of this compound waste in a laboratory setting involve chemical neutralization through oxidation, followed by disposal as hazardous waste in accordance with institutional and local regulations. The most common oxidizing agents for this purpose are sodium hypochlorite (B82951) (bleach) and hydrogen peroxide.[5]

III. Chemical Neutralization Protocols

Chemical neutralization converts volatile and odorous thiols into less harmful and less volatile compounds, such as sulfonic acids or their salts.[5] This procedure should be performed on small quantities of this compound waste.

A. Neutralization with Sodium Hypochlorite (Bleach)

This protocol is designed for the destruction of small quantities of mercaptans in a laboratory setting.[4]

Experimental Protocol:

  • Preparation: In a chemical fume hood, place a three-necked flask of appropriate size, equipped with a magnetic stirrer, a thermometer, and a dropping funnel, in an ice bath.

  • Adding Bleach: Add a 25% excess of commercial sodium hypochlorite solution (typically 5.25%) to the flask. For example, for every 0.1 moles of this compound, use 500 mL of bleach.[4]

  • Adding this compound Waste: Begin stirring the bleach solution. Slowly and dropwise, add the this compound waste to the stirred hypochlorite solution.

  • Temperature Control: Maintain the reaction temperature between 10-20°C by controlling the addition rate and using the ice bath.[4] The reaction can be exothermic.

  • Reaction Time: After the addition is complete, continue stirring the mixture for at least two hours at room temperature.[4]

  • Verification of Neutralization:

    • Odor Detection: Carefully check for the absence of the characteristic garlic-like odor of this compound. This is a primary indicator of complete neutralization.[5]

    • Hypochlorite Test (Optional but Recommended): To ensure an excess of hypochlorite was present, add a few drops of the reaction mixture to a solution of potassium iodide in acidic water. The formation of a dark color indicates the presence of unreacted hypochlorite.[4]

  • Quenching Excess Hypochlorite (if necessary): If excess hypochlorite is present, it can be quenched by adding a sodium bisulfite solution until the dark iodine color disappears.[4]

  • Final Disposal: The resulting neutralized solution must be collected in a designated hazardous waste container, clearly labeled, and disposed of according to your institution's hazardous waste procedures.[1][3]

B. Neutralization with Hydrogen Peroxide

This method is another effective way to oxidize mercaptans.

Experimental Protocol:

  • Preparation: Place a beaker or flask containing the this compound waste on a magnetic stir plate within a chemical fume hood.

  • Adding Hydrogen Peroxide: Begin stirring the waste. Slowly add a 3% hydrogen peroxide solution. The exact amount will depend on the concentration of the this compound in the waste.[5]

  • Catalysis (Optional): If the reaction is slow, a catalyst such as a small amount of ferrous sulfate (B86663) solution can be added dropwise. Monitor the reaction for any increase in temperature or gas evolution.[5]

  • Reaction Time: Allow the solution to stir for at least one hour to ensure the reaction goes to completion.[5]

  • Verification of Neutralization: Check for the absence of the mercaptan odor.[5]

  • Final Disposal: Once neutralization is confirmed, the waste must be disposed of in accordance with your institution's hazardous waste disposal procedures.[5]

IV. Data Presentation: Neutralization Parameters

ParameterSodium Hypochlorite (Bleach)Hydrogen Peroxide
Oxidizing Agent Commercial Bleach (~5.25% NaOCl)[4]3% H₂O₂ Solution[5]
Recommended Ratio 25% excess (e.g., 500 mL for 0.1 mol thiol)[4]Dependent on mercaptan concentration[5]
Reaction Temperature 10-20°C (controlled with ice bath)[4]Ambient, monitor for exotherm[5]
Reaction Time Minimum 2 hours post-addition[4]Minimum 1 hour[5]
Catalyst Not typically requiredFerrous sulfate (optional)[5]
Verification Odor absence, KI test for excess hypochlorite[4][5]Odor absence[5]

V. Disposal of Contaminated Materials

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected and disposed of as hazardous waste. The rinsed containers should be left open in the back of a fume hood to evaporate any remaining residue before disposal.

  • Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other disposable materials should be collected in a designated hazardous waste bag and disposed of according to institutional guidelines.

  • Glassware: All glassware that has come into contact with this compound should be decontaminated by soaking in a bleach bath (a 1:10 dilution of commercial bleach and water is often recommended) for at least 24 hours before routine cleaning.[6]

VI. Spill Management

In the event of a spill, evacuate the area and alert others. If the spill is small and you are trained to handle it:

  • Ensure proper PPE is worn.

  • Contain the spill using an inert absorbent material such as vermiculite, dry sand, or commercial sorbent pads.[1]

  • Once absorbed, carefully collect the material into a designated hazardous waste container.

  • Decontaminate the spill area with a 10% bleach solution, followed by a water rinse. All decontamination materials must also be disposed of as hazardous waste.

VII. Logical Workflow for this compound Disposal

AllylMercaptanDisposal cluster_prep Preparation cluster_neutralize Neutralization cluster_disposal Final Disposal start Start: this compound Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood choose_method Choose Neutralization Method fume_hood->choose_method bleach Sodium Hypochlorite (Bleach) Protocol choose_method->bleach Option 1 peroxide Hydrogen Peroxide Protocol choose_method->peroxide Option 2 monitor Monitor Reaction (Temp & Odor) bleach->monitor peroxide->monitor verify Verify Neutralization monitor->verify verify->monitor Incomplete collect Collect Neutralized Waste verify->collect Neutralization Confirmed label_waste Label Hazardous Waste Container collect->label_waste dispose Dispose via Institutional Hazardous Waste Program label_waste->dispose end End dispose->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Allyl Mercaptan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Allyl mercaptan, a highly flammable and hazardous chemical. Adherence to these procedures is critical to minimize risk and ensure operational integrity.

This compound is a volatile, colorless to light yellow liquid recognized by its strong, unpleasant odor.[1][2] It is classified as a hazardous substance due to its flammability and potential for causing skin, eye, and respiratory irritation.[1][2][3] Inhalation, ingestion, or skin contact can be harmful.[1][2] Therefore, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this chemical.

PPE CategoryRecommendationRationale
Eye and Face Protection Chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing.Protects against splashes that can cause serious eye irritation.[1][4][5]
Hand Protection Chemically resistant gloves such as Nitrile, Neoprene, or Butyl rubber.[6]Prevents skin contact, which can cause irritation and harmful absorption.[1]
Skin and Body Protection A laboratory coat, long pants, and closed-toe shoes are mandatory.[6] For larger quantities or in case of a spill, a chemically resistant suit (e.g., Tychem®) may be necessary.[7]Provides a barrier against accidental spills and splashes.[6]
Respiratory Protection All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][6] If engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is required.[1]Minimizes the inhalation of harmful vapors, which can cause respiratory irritation.[1][8]
Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and ensure the chemical's stability.

Handling:

  • Always work in a well-ventilated area, preferably a certified chemical fume hood.[4][6]

  • Keep away from heat, sparks, open flames, and hot surfaces.[4][9][10] No smoking is permitted in the handling area.[4][9]

  • Use only non-sparking tools and explosion-proof equipment.[1][4][5]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][4]

  • Avoid contact with skin, eyes, and clothing.[2][10]

  • Do not eat, drink, or smoke when using this product.[4][9] Wash hands thoroughly after handling.[4][5][9]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[1][11]

  • Keep containers tightly closed.[4][10]

  • Store in a refrigerator/flammables cabinet.[1][2]

  • Store locked up.[5][9]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to protect the environment.

  • Dispose of contents and containers in accordance with local, state, and federal regulations.[5][9]

  • Empty containers may retain product residues and can be hazardous.[1][5]

  • Do not allow the product to enter drains or waterways.[11][12]

  • Waste should be handled by a licensed waste disposal company.[10]

Experimental Protocol: Small-Scale Reaction Quenching

This protocol outlines a common laboratory procedure involving the quenching of a reaction containing this compound.

Objective: To safely quench a reaction mixture containing this compound.

Materials:

  • Reaction mixture containing this compound

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Appropriate sized reaction flask and stir bar

  • Addition funnel

  • Ice bath

  • All necessary PPE as outlined in the table above

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required PPE: chemical splash goggles, face shield, chemically resistant gloves, lab coat, long pants, and closed-toe shoes.

    • Set up the reaction flask in an ice bath on a stir plate within the fume hood.

    • Ensure a fire extinguisher (suitable for flammable liquids) and a spill kit are readily accessible.[4]

  • Quenching:

    • Slowly add the quenching solution to the reaction mixture via the addition funnel with continuous stirring.

    • Control the rate of addition to manage any exothermic reaction or gas evolution.

    • Once the addition is complete, allow the mixture to stir for a designated period to ensure the reaction is fully quenched.

  • Work-up:

    • Proceed with the standard aqueous work-up procedure as required by the specific experiment.

    • All aqueous and organic waste containing this compound must be collected in appropriately labeled hazardous waste containers.

  • Decontamination:

    • Thoroughly decontaminate all glassware and equipment that came into contact with this compound using an appropriate solvent (e.g., acetone), followed by soap and water.

    • Dispose of any contaminated disposable materials (e.g., gloves, paper towels) in the designated solid hazardous waste container.

  • Post-Procedure:

    • Wash hands and any exposed skin thoroughly with soap and water after completing the procedure.

Emergency Response Workflow

In the event of a spill, a clear and immediate response is crucial to mitigate the hazard. The following diagram illustrates the logical workflow for handling an this compound spill.

Spill_Response_Workflow spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Full Face Respirator, Chemical Suit, Gloves) evacuate->ppe ignite Eliminate Ignition Sources ppe->ignite ventilate Ensure Adequate Ventilation ignite->ventilate contain Contain Spill with Inert Absorbent Material (e.g., sand, vermiculite) ventilate->contain collect Collect Absorbed Material into a Closed, Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Institutional and Local Regulations decontaminate->dispose report Report the Incident dispose->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.